molecular formula C9H17NO3 B15408538 N-Acetyl-N-methyl-D-leucine CAS No. 824406-06-6

N-Acetyl-N-methyl-D-leucine

Cat. No.: B15408538
CAS No.: 824406-06-6
M. Wt: 187.24 g/mol
InChI Key: PMLGUHPWWFBELQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-N-methyl-D-leucine is a specialized D-amino acid derivative of interest in advanced biochemical and pharmacological research. Its structure, incorporating both N-acetyl and N-methyl modifications, is designed to enhance metabolic stability and alter peptide backbone conformation. This makes it a valuable building block in the synthesis of complex peptide molecules, where it can be used to study the impact of D-amino acids and N-methylation on biological activity and proteolytic resistance. The presence of the N-methyl group is a key feature in bioactive peptides and some immunosuppressant drugs, as it can influence peptide-receptor interactions and membrane permeability . D-amino acids, such as the D-leucine core of this compound, are known to interfere with bacterial biofilm formation. Research indicates that when incorporated into the cell wall, they can disrupt the amyloid fibers that stabilize the biofilm structure, potentially offering a strategy for biofilm disassembly . Furthermore, studies on related compounds like NIM811, which contains an N-methyl-isoleucine residue, demonstrate the therapeutic relevance of such modifications in preventing mitochondrial dysfunction by inhibiting the mitochondrial permeability transition pore, a key target in neuroprotective strategies after injury . This compound is supplied as a high-purity solid for research applications. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans. Researchers are encouraged to consult the scientific literature for the most current findings on the applications of N-alkylated D-amino acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

824406-06-6

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2R)-2-[acetyl(methyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13)10(4)7(3)11/h6,8H,5H2,1-4H3,(H,12,13)/t8-/m1/s1

InChI Key

PMLGUHPWWFBELQ-MRVPVSSYSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N(C)C(=O)C

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)C

Origin of Product

United States

Foundational & Exploratory

N-Acetyl-N-methyl-D-leucine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Acetyl-D-leucine

An Important Note on the Chemical Name: The topic specified is "N-Acetyl-N-methyl-D-leucine." However, a thorough review of scientific literature and chemical databases indicates that this compound is not commonly described. The widely studied and relevant compound is N-Acetyl-D-leucine . This guide will focus on N-Acetyl-D-leucine and its enantiomer, N-Acetyl-L-leucine, assuming a likely error in the initial query.

Introduction

N-Acetyl-D-leucine is the N-acetylated derivative of the D-enantiomer of the essential amino acid leucine.[1] While its counterpart, N-Acetyl-L-leucine, has been more extensively studied for its therapeutic potential, particularly in neurological disorders, N-Acetyl-D-leucine is also a subject of scientific interest.[2] The acetylation of leucine significantly alters its biochemical properties, including its mechanism of cellular uptake, which is a key aspect of its pharmacological profile.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of N-Acetyl-D-leucine for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

N-Acetyl-D-leucine is a chiral molecule. The acetylation occurs at the amino group of D-leucine.

  • Chemical Structure:

  • IUPAC Name: (2R)-2-acetamido-4-methylpentanoic acid.[1]

  • Molecular Formula: C₈H₁₅NO₃.[1]

  • Enantiomer: N-Acetyl-L-leucine, with the IUPAC name (2S)-2-acetamido-4-methylpentanoic acid.[4]

Physicochemical Properties

The following table summarizes the key quantitative data for N-Acetyl-D-leucine and its L-enantiomer for comparative purposes.

PropertyN-Acetyl-D-leucineN-Acetyl-L-leucine
Molecular Weight 173.21 g/mol 173.21 g/mol [4]
CAS Number 19764-30-81188-21-2[4]
Melting Point Not specified187-190 °C
Solubility (in water) Not specified8.1 mg/mL at 25 °C[4] or 0.81 g/100 mL at 20 °C[5]
LogP (XLogP3) 0.50.5[4]
pKa Not specified3.67±0.10 (Predicted)[5]
Appearance SolidWhite crystalline powder[5]

Experimental Protocols: Synthesis of N-Acetyl-DL-leucine

A common method for producing N-acetylated amino acids is through the acylation of the parent amino acid. The following protocol is based on a method for preparing N-acetyl-DL-leucine, which involves the acetylation of L-leucine followed by racemization.[6][7] This process can be adapted to produce the individual enantiomers, although specific chiral synthesis or resolution steps would be required for pure N-Acetyl-D-leucine.

Objective: To synthesize N-acetyl-DL-leucine from L-leucine.

Materials:

  • L-leucine

  • 2N Sodium Hydroxide (NaOH) solution

  • Salicylaldehyde (catalyst for racemization)

  • Acetic anhydride (Ac₂O)

  • Hydrochloric acid (HCl)

  • Activated carbon

  • Reaction vessel with heating and cooling capabilities

  • Stirring apparatus

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Methodology:

  • Dissolution and Racemization:

    • Add 100g of L-leucine to 1000 mL of 2N NaOH solution in the reaction vessel.

    • Heat the mixture to dissolve the L-leucine completely.

    • Add 1-2 mL of salicylaldehyde to the solution.

    • Maintain the temperature at 95°C for approximately 3 hours to facilitate racemization. The completion of racemization can be monitored by measuring the optical rotation, which should be zero.[6]

  • Acetylation:

    • Cool the reaction mixture to 5°C.

    • While maintaining the low temperature, slowly add 80 mL of acetic anhydride dropwise to the solution.

    • After the addition is complete, continue stirring at 5°C for 30 minutes.[6]

  • Decolorization and Precipitation:

    • Heat the solution to 60°C.

    • Add a small amount of activated carbon to decolorize the solution and stir for a short period.

    • Filter the hot solution to remove the activated carbon.

    • Slowly add HCl (e.g., 160-180 mL) to the filtrate to adjust the pH to approximately 2.5-3.0. This will cause the N-acetyl-DL-leucine to precipitate out of the solution.[6]

  • Isolation and Drying:

    • Cool the mixture to 4°C to maximize crystallization.

    • Collect the precipitate by suction filtration.

    • Wash the collected solid with a small amount of cold water.

    • Dry the product in a drying oven to obtain N-acetyl-DL-leucine.[6]

Signaling Pathways and Mechanisms of Action

A key finding in the study of N-acetyl-leucine is that acetylation fundamentally changes its cellular uptake mechanism compared to its parent amino acid, leucine. This "transporter switching" is crucial to its pharmacological activity.[3][8]

Leucine is primarily transported into cells via the L-type amino acid transporter 1 (LAT1).[3] However, research has shown that N-acetyl-leucine is not a substrate for LAT1.[3][9] Instead, its acetylation allows it to be recognized and transported by different carrier proteins, namely:

  • Monocarboxylate Transporter 1 (MCT1) [3]

  • Organic Anion Transporter 1 (OAT1) [3]

  • Organic Anion Transporter 3 (OAT3) [3]

This switch is significant because MCT1 is ubiquitously expressed and its kinetics are well-suited for the distribution of N-acetyl-leucine.[3] This altered transport mechanism allows N-acetyl-leucine to bypass the normal regulatory pathways for leucine uptake, which may be beneficial in disease states with metabolic dysfunction.[3][10] For instance, in cells with high lactate levels, MCT1 can operate in an exchange mode, facilitating the uptake of N-acetyl-leucine while exporting lactate, which could help restore cellular pH balance.[10]

Below is a diagram illustrating this transporter switching mechanism.

G cluster_membrane Cell Membrane Leucine Leucine LAT1 LAT1 Transporter Leucine->LAT1 Primary Transport NAL N-Acetyl-Leucine MCT1 MCT1 Transporter NAL->MCT1 Switched Transport OAT OAT1 / OAT3 NAL->OAT Leucine_in Leucine LAT1->Leucine_in NAL_in N-Acetyl-Leucine MCT1->NAL_in OAT->NAL_in

Caption: Transporter switching mechanism of N-Acetyl-Leucine.

Biological and Therapeutic Relevance

N-acetyl-leucine, particularly the L-enantiomer, is being investigated for various neurological conditions. The racemic mixture (N-acetyl-DL-leucine) has been used for the treatment of vertigo.[10] Clinical studies are exploring its potential for rare neurodegenerative lysosomal storage disorders like Niemann-Pick disease type C.[2] The proposed mechanisms for its therapeutic effects include the modulation of glucose metabolism in the brain, reduction of neuroinflammation, and restoration of neuronal function.[2][10] While N-Acetyl-L-leucine is considered the more active form, the D-enantiomer is also transported into cells via MCT1 and may have its own distinct biological roles or contribute to the overall pharmacokinetic profile of the racemic mixture.[3]

Conclusion

N-Acetyl-D-leucine, and its enantiomer, represent an interesting class of modified amino acids where a simple chemical modification—acetylation—leads to a profound shift in biological transport and pharmacological activity. This "transporter switching" mechanism is a compelling example of how medicinal chemistry can be used to alter the properties of endogenous molecules to develop novel therapeutic agents. For researchers and drug developers, understanding the distinct properties and synthesis of N-Acetyl-D-leucine is essential for exploring its full potential and for the rational design of future drugs targeting these transport pathways.

References

Identity of N-Acetyl-N-methyl-D-leucine Unconfirmed in Public Databases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the CAS number and molecular weight of N-Acetyl-N-methyl-D-leucine has yielded no direct results, suggesting the compound may be exceptionally rare, referenced under a different nomenclature, or not widely documented in publicly accessible chemical databases.

While information on the specific molecule requested by researchers, scientists, and drug development professionals is not available, data for the closely related compound, N-Acetyl-D-leucine , is well-documented. It is crucial to note that the addition of a methyl group to the nitrogen atom fundamentally changes the chemical properties of the molecule, and therefore, the data for N-Acetyl-D-leucine should not be used as a direct substitute.

Physicochemical Data for N-Acetyl-D-leucine

For reference and comparative purposes, the key identifiers for N-Acetyl-D-leucine are provided below in a structured format.

PropertyValueCitations
CAS Number 19764-30-8[1][2][3][4]
Molecular Weight 173.21 g/mol [1][2][3]
Molecular Formula C₈H₁₅NO₃[1][2][3][4]

Due to the absence of specific data for this compound, this guide cannot proceed with detailing experimental protocols or signaling pathways related to this particular compound. Further investigation into specialized chemical supplier catalogs or chemical synthesis literature may be required to obtain information on this compound.

Visualization of General Peptide Bond Formation

As a foundational concept relevant to the topic, the following diagram illustrates the general principle of peptide bond formation, which is central to the structure of N-acetylated amino acids.

Peptide_Bond_Formation cluster_0 Amino Acid 1 cluster_1 Amino Acid 2 cluster_2 Dipeptide AA1 R₁-CH(NH₂)-COOH Dipeptide R₁-CH(NH₂)-CO-NH-CH(R₂)-COOH AA1->Dipeptide AA2 R₂-CH(NH₂)-COOH AA2->Dipeptide Water H₂O Dipeptide->Water Condensation Reaction

Caption: General workflow of a condensation reaction forming a peptide bond between two amino acids.

References

An In-depth Technical Guide on the Potential Mechanism of Action of N-Acetyl-D-leucine and its L-enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates a lack of scientific literature pertaining to "N-Acetyl-N-methyl-D-leucine." The available body of research focuses extensively on N-Acetyl-D-leucine and its enantiomer, N-Acetyl-L-leucine. This guide will proceed under the assumption that the intended compound of interest is N-Acetyl-D-leucine, and will provide a comprehensive overview of its mechanism of action in comparison to its pharmacologically active counterpart, N-Acetyl-L-leucine.

Introduction

N-acetyl-leucine is a synthetically acetylated derivative of the essential amino acid leucine. It exists as two stereoisomers: N-Acetyl-D-leucine and N-Acetyl-L-leucine. The racemic mixture, N-acetyl-DL-leucine, has been used for decades in France for the treatment of acute vertigo.[1] More recently, the purified L-enantiomer has garnered significant interest as a potential therapeutic for a range of neurological and neurodegenerative disorders, including Niemann-Pick disease type C, GM2 gangliosidoses, and Ataxia-Telangiectasia.[2] The therapeutic effects are largely attributed to the L-enantiomer, with the D-enantiomer exhibiting distinct pharmacokinetic and pharmacodynamic properties. This guide will provide a detailed exploration of the proposed mechanisms of action of N-Acetyl-D-leucine, primarily through a comparative analysis with the more extensively studied N-Acetyl-L-leucine.

Core Mechanism of Action: A Tale of Two Enantiomers

The primary mechanism of action of N-acetyl-leucine is multifaceted, involving a switch in cellular uptake transporters, differential metabolism of the enantiomers, and subsequent modulation of intracellular pathways.

1. Cellular Uptake and Transport:

Acetylation of leucine fundamentally alters its cellular uptake mechanism. While the parent amino acid, L-leucine, is primarily transported into cells via the L-type amino acid transporter (LAT1), N-acetylation switches the preferred transporters to the monocarboxylate transporter 1 (MCT1) and, for the L-enantiomer, the organic anion transporters OAT1 and OAT3.[2][3]

  • N-Acetyl-D-leucine: This enantiomer is a substrate for and an inhibitor of MCT1.[2]

  • N-Acetyl-L-leucine: This enantiomer is also a substrate and inhibitor of MCT1, as well as a substrate for OAT1 and OAT3.[2]

This switch in transporter affinity has significant pharmacological implications. MCT1 has a lower affinity for N-acetyl-leucine compared to LAT1's affinity for L-leucine, which prevents transporter saturation and allows for a more linear dose-response relationship.[4]

2. Differential Metabolism:

A key difference between the two enantiomers lies in their metabolic fate.

  • N-Acetyl-L-leucine: It is considered a pro-drug of L-leucine. Following cellular uptake, it undergoes deacetylation, likely by an aminoacylase, to release L-leucine. This rapid conversion is consistent with the lower plasma and tissue concentrations of N-Acetyl-L-leucine observed in pharmacokinetic studies.[1]

  • N-Acetyl-D-leucine: In contrast, the D-enantiomer is not readily metabolized and does not undergo significant deacetylation.[1] This leads to its accumulation in plasma and tissues upon administration of the racemic mixture.[1]

3. Downstream Cellular Effects:

The release of L-leucine from N-Acetyl-L-leucine is thought to mediate many of its therapeutic effects. These include:

  • Modulation of Autophagy: Some studies suggest that N-Acetyl-L-leucine may upregulate autophagy, the cellular process for clearing damaged proteins and organelles.[5] This could be mediated through the inhibition of the mTORC1 pathway, a key regulator of cell growth and autophagy.[5] However, other studies have not observed changes in mTOR phosphorylation, suggesting alternative or additional mechanisms may be at play.[4]

  • Metabolic Regulation: N-Acetyl-L-leucine has been shown to normalize glucose and glutamate metabolism and improve mitochondrial energy metabolism in preclinical models of neurodegenerative diseases.[4]

  • Neuroinflammation and Neurodegeneration: By enhancing autophagy and improving cellular metabolism, N-Acetyl-L-leucine is proposed to reduce neuroinflammation and protect against neuronal cell death.[4]

The D-enantiomer, being metabolically inert, is not believed to contribute to these downstream effects. In fact, it may competitively inhibit the uptake of the active L-enantiomer via MCT1, potentially reducing its efficacy when administered as a racemic mixture.[1][6]

Quantitative Data

The following tables summarize the available quantitative data for N-Acetyl-D-leucine and N-Acetyl-L-leucine.

Table 1: Transporter Kinetics

CompoundTransporterParameterValue (mM)Reference
N-Acetyl-D-leucineMCT1K_m1.0[2]
IC_5011[2]
N-Acetyl-L-leucineMCT1K_m3.0[2]
IC_5015[2]

Table 2: Pharmacokinetic Parameters in Mice (Oral Administration of 100 mg/kg N-Acetyl-DL-leucine)

ParameterN-Acetyl-D-leucineN-Acetyl-L-leucineReference
C_max (µg/mL)10.4 ± 0.83.8 ± 0.5[1]
T_max (h)0.25 ± 0.00.25 ± 0.0[1]
AUC_0-t (h·µg/mL)14.8 ± 0.53.2 ± 0.3[1]
T_1/2 (h)1.4 ± 0.11.1 ± 0.1[1]

Values are presented as mean ± standard error of the mean.

Experimental Protocols

1. In Vitro Transporter Uptake Assay (MCT1)

This protocol is a representative method for assessing the interaction of N-Acetyl-D-leucine and N-Acetyl-L-leucine with the MCT1 transporter, based on common practices in the field.

  • Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO-K1) cells stably overexpressing human MCT1. Wild-type cells are used as a negative control.

  • Reagents:

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS), pH adjusted as required (e.g., 7.4).

    • Test Compounds: N-Acetyl-D-leucine and N-Acetyl-L-leucine.

    • Radiolabeled Substrate: [14C]-L-lactate or another known MCT1 substrate.

    • Inhibitor: Phloretin or another known MCT1 inhibitor as a positive control for inhibition.

    • Lysis Buffer: 0.1 M NaOH or similar.

    • Scintillation Cocktail.

  • Procedure:

    • Seed MCT1-expressing and wild-type cells in 24-well plates and grow to confluence.

    • Wash cells twice with pre-warmed assay buffer.

    • Pre-incubate cells with assay buffer containing either the test compound (for inhibition studies) or buffer alone (for substrate uptake studies) for 10-15 minutes at 37°C.

    • Initiate the uptake by adding assay buffer containing the radiolabeled substrate and the test compound (for inhibition) or varying concentrations of the test compound (for kinetics) for a defined period (e.g., 1-5 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with lysis buffer.

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Determine the protein concentration of parallel wells to normalize the uptake data.

  • Data Analysis:

    • For kinetic analysis (K_m), plot substrate uptake versus concentration and fit the data to the Michaelis-Menten equation.

    • For inhibition analysis (IC_50), plot the percentage of inhibition versus the concentration of the test compound and fit the data to a sigmoidal dose-response curve.

2. In Vivo Pharmacokinetic Study in Mice

This protocol provides a detailed methodology for determining the pharmacokinetic profiles of N-Acetyl-D-leucine and N-Acetyl-L-leucine in mice.[1][7]

  • Animals: Male BALB/c mice.

  • Drug Administration: Administer N-Acetyl-DL-leucine or N-Acetyl-L-leucine orally via gavage at a specified dose (e.g., 100 mg/kg).

  • Sample Collection:

    • Collect blood samples via cardiac puncture or another appropriate method at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) post-administration.

    • Collect plasma by centrifuging the blood samples.

    • At the final time point, euthanize the mice and collect tissues of interest (e.g., brain, muscle).

  • Sample Analysis:

    • Extract the compounds from plasma and tissue homogenates using protein precipitation (e.g., with acetonitrile).

    • Quantify the concentrations of N-Acetyl-D-leucine and N-Acetyl-L-leucine using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (C_max, T_max, AUC, T_1/2) using non-compartmental analysis software.

3. Western Blot for Autophagy Markers (LC3-II and p62)

This protocol describes a standard method to assess changes in autophagy markers following treatment with N-Acetyl-L-leucine.

  • Cell Culture and Treatment: Culture neuronal or other relevant cell lines and treat with N-Acetyl-L-leucine for various time points. Include a positive control for autophagy induction (e.g., rapamycin or starvation) and a negative control (vehicle). To assess autophagic flux, treat a parallel set of cells with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (e.g., 12-15% for LC3, 10% for p62).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I (or to the loading control) and the levels of p62 are used as indicators of autophagic activity. An increase in LC3-II and a decrease in p62 suggest an induction of autophagy. The accumulation of LC3-II in the presence of an autophagy inhibitor is a measure of autophagic flux.

Visualizations

G cluster_d N-Acetyl-D-leucine Pathway cluster_l N-Acetyl-L-leucine Pathway d_oral Oral Administration (Racemate) d_uptake Intestinal Uptake d_oral->d_uptake d_mct1 MCT1 d_uptake->d_mct1 l_uptake Intestinal Uptake d_uptake->l_uptake Competitive Inhibition d_plasma Plasma Accumulation (Metabolically Inert) d_mct1->d_plasma d_tissue Tissue Distribution d_plasma->d_tissue l_oral Oral Administration (Racemate or Pure) l_oral->l_uptake l_transporters MCT1, OAT1, OAT3 l_uptake->l_transporters l_plasma Plasma l_transporters->l_plasma l_metabolism Cellular Uptake & Deacetylation l_plasma->l_metabolism l_leucine L-leucine l_metabolism->l_leucine l_effects Downstream Effects (Autophagy, Metabolism) l_leucine->l_effects

Caption: Differential transport and metabolism of N-acetyl-leucine enantiomers.

G start N-Acetyl-L-leucine mct1 MCT1/OATs start->mct1 Uptake deacetylation Deacetylation mct1->deacetylation leucine L-leucine deacetylation->leucine mtorc1 mTORC1 leucine->mtorc1 Inhibition? autophagy Autophagy Induction mtorc1->autophagy Inhibition of inhibition clearance Clearance of Protein Aggregates & Damaged Organelles autophagy->clearance neuroprotection Neuroprotection clearance->neuroprotection

Caption: Proposed signaling pathway for N-Acetyl-L-leucine.

G cluster_protocol Pharmacokinetic Study Workflow start Acclimate Mice admin Oral Gavage of N-Acetyl-Leucine start->admin sampling Blood/Tissue Collection (Time Points) admin->sampling processing Plasma Separation/ Tissue Homogenization sampling->processing analysis Chiral LC-MS/MS Quantification processing->analysis pk_calc Calculate PK Parameters (Cmax, AUC, etc.) analysis->pk_calc end Data Interpretation pk_calc->end

Caption: Experimental workflow for in vivo pharmacokinetic analysis.

References

In Vitro Studies of N-Acetyl-N-methyl-D-leucine: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and literature reveals a notable absence of in vitro studies specifically focused on N-Acetyl-N-methyl-D-leucine. While extensive research is available for the related compound, N-acetyl-leucine, and its enantiomers (N-Acetyl-L-leucine and N-Acetyl-D-leucine), data on the N-methylated form of N-Acetyl-D-leucine is not present in the current body of published scientific literature.

This lack of specific data prevents the creation of an in-depth technical guide on this compound as requested. Key information regarding its mechanism of action, interaction with cellular signaling pathways, and quantitative data from in vitro assays are not available.

However, a substantial body of in vitro research exists for the closely related compound, N-Acetyl-D-leucine . This research provides valuable insights into how the acetylation of the D-enantiomer of leucine influences its biological activity at the cellular level.

Given the absence of information on this compound, we propose to provide a comprehensive technical guide on the in vitro studies of N-Acetyl-D-leucine . This guide would adhere to all the core requirements of your original request, including:

  • Data Presentation: Summarization of all available quantitative data into clearly structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments cited in the literature.

  • Mandatory Visualization: Creation of diagrams for described signaling pathways and experimental workflows using Graphviz (DOT language), adhering to all specified diagrammatic conventions.

This proposed guide on N-Acetyl-D-leucine would offer valuable insights for researchers, scientists, and drug development professionals interested in the biological effects of acetylated amino acid derivatives. The available data on N-Acetyl-D-leucine covers key areas such as:

  • Cellular Uptake and Transport: Investigations into its interaction with membrane transporters.

  • Metabolic Stability: Studies on its metabolism in cellular and subcellular fractions.

  • Cellular Effects: Research on its impact on various cellular processes and in models of disease.

We believe that a detailed guide on N-Acetyl-D-leucine would be a highly relevant and informative alternative, providing a solid foundation of knowledge in this area of research. We await your confirmation to proceed with the creation of this in-depth technical guide on the in vitro studies of N-Acetyl-D-leucine.

An In-depth Technical Guide on the Solubility and Stability of N-Acetyl-N-methyl-D-leucine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the specific physicochemical properties of N-Acetyl-N-methyl-D-leucine is limited. This guide provides a framework based on the general characteristics of N-acetylated and N-methylated amino acids and outlines the standard experimental protocols required to determine these properties.

Introduction

This compound is a derivative of the D-enantiomer of leucine, an essential amino acid. The introduction of N-acetyl and N-methyl groups significantly alters the molecule's physicochemical properties compared to its parent amino acid. These modifications can impact its polarity, pKa, hydrogen bonding capacity, and overall steric hindrance, which in turn dictate its solubility, stability, and pharmacokinetic profile. This document outlines the theoretical considerations and standard experimental methodologies for characterizing the solubility and stability of this compound.

Predicted Physicochemical Properties

The addition of an acetyl group and a methyl group to the nitrogen atom of D-leucine is expected to have the following effects:

  • Increased Lipophilicity: The replacement of the primary amine's hydrogens with acetyl and methyl groups reduces the molecule's ability to form hydrogen bonds and increases its nonpolar surface area, likely leading to higher lipophilicity and lower aqueous solubility compared to D-leucine.

  • Amide Bond Stability: The N-acetyl group forms a stable amide bond that is generally resistant to hydrolysis except under harsh acidic or basic conditions.

  • Tertiary Amine: The N-methyl group results in a tertiary amine functionality within the amide structure.

Solubility Assessment

Determining the solubility of this compound is a critical first step in its development for any application. Both thermodynamic and kinetic solubility should be assessed.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the vials to stand, permitting the undissolved compound to settle. Centrifuge the samples at high speed to pellet any remaining solid material.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Reporting: Express solubility in units such as mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results from the solubility experiments should be compiled into a clear, comparative table.

Solvent System Temperature (°C) Solubility (mg/mL)
Deionized Water25Experimental Value
PBS (pH 5.0)37Experimental Value
PBS (pH 7.4)37Experimental Value
PBS (pH 9.0)37Experimental Value
Ethanol25Experimental Value
Propylene Glycol25Experimental Value
DMSO25Experimental Value

Stability Profiling

Stability studies are essential to understand the degradation pathways and establish the shelf-life of this compound. Forced degradation studies are typically performed to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to a range of stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a set time.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C) for a set time.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.

    • Photostability: Expose the solution to a light source compliant with ICH Q1B guidelines.

    • Thermal Stress: Incubate the solution at elevated temperatures (e.g., 60°C, 80°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

  • Sample Analysis: Neutralize the acidic and basic samples if necessary. Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products.

  • Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess peak purity. Calculate the mass balance to ensure all degradation products are accounted for. Identify major degradants using LC-MS.

Data Presentation: Forced Degradation Summary

The results should be tabulated to show the percentage of degradation under each condition.

Stress Condition Time (hours) % Assay of Parent Compound % Degradation Major Degradation Products (if identified)
0.1 M HCl (60°C)24Experimental ValueExperimental Valuee.g., N-methyl-D-leucine
0.1 M NaOH (60°C)24Experimental ValueExperimental Valuee.g., N-methyl-D-leucine
3% H₂O₂ (RT)24Experimental ValueExperimental ValueExperimental Value
Light (ICH Q1B)24Experimental ValueExperimental ValueExperimental Value
Thermal (80°C)24Experimental ValueExperimental ValueExperimental Value

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the solubility and stability of a novel compound like this compound.

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Stability Profiling sol_start Compound Reception sol_prep Prepare Suspensions (Excess Solid) sol_start->sol_prep sol_equil Equilibrate (e.g., 24-48h at 25°C) sol_prep->sol_equil sol_sep Separate Solid/Liquid (Centrifugation) sol_equil->sol_sep sol_quant Quantify Supernatant (HPLC, LC-MS) sol_sep->sol_quant sol_report Report Solubility (mg/mL) sol_quant->sol_report final_report Comprehensive Characterization Report sol_report->final_report stab_start Prepare Stock Solution stab_stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) stab_start->stab_stress stab_sample Sample at Time Points (0, 2, 4, 8, 24h) stab_stress->stab_sample stab_analyze Analyze Samples (Stability-Indicating HPLC) stab_sample->stab_analyze stab_identify Identify Degradants (LC-MS) stab_analyze->stab_identify stab_report Report Degradation (%) and Pathways stab_identify->stab_report stab_report->final_report compound This compound compound->sol_start compound->stab_start

Caption: Workflow for solubility and stability characterization.

Potential Degradation Pathway

Under harsh hydrolytic conditions (strong acid or base), the most probable degradation pathway for this compound is the cleavage of the amide bond.

G parent This compound degradant1 N-methyl-D-leucine parent->degradant1 Amide Hydrolysis (H+ or OH-) degradant2 Acetic Acid parent->degradant2 Amide Hydrolysis (H+ or OH-)

Caption: Predicted primary degradation pathway via hydrolysis.

Conclusion

While specific data for this compound is not widely published, a comprehensive understanding of its solubility and stability can be achieved through systematic experimental analysis. The protocols for equilibrium solubility via the shake-flask method and stability assessment via forced degradation studies provide a robust framework for this characterization. The resulting data is fundamental for formulation development, defining storage conditions, and ensuring the compound's quality and efficacy in any research or therapeutic context.

The Dawn of a New Class of Biomolecules: A Technical History of N-Acetylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the subtle modification of amino acids by an acetyl group remained largely in the shadows of biochemical research. This technical guide illuminates the discovery and history of N-acetylated amino acids (NAAAs), tracing their path from curious observations to their recognition as vital players in metabolism, neurotransmission, and cellular regulation. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational discoveries, experimental methodologies, and biological significance of this fascinating class of molecules.

Early Discoveries: Unraveling the Acetyl Code

The story of NAAAs begins in the mid-20th century with the identification of specific N-acetylated derivatives in biological systems. These early discoveries were often serendipitous, arising from investigations into metabolic pathways and the chemical composition of tissues.

N-Acetylglutamate: A Key to Urea Synthesis

The first crucial role for an NAAA was uncovered in 1953 by Santiago Grisolia and Philip P. Cohen. While studying citrulline biosynthesis, a key step in the urea cycle, they identified a "catalytic" role for a derivative of glutamate. This compound was later confirmed to be N-acetylglutamate (NAG) . Their work demonstrated that NAG is an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the enzyme that catalyzes the first committed step of the urea cycle.[1][2][3][4] In the absence of NAG, the synthesis of carbamoyl phosphate, and consequently urea, is severely impaired.[2]

N-Acetylaspartate: A Mysterious Neurological Marker

Just a few years later, in 1956, Herbert H. Tallan and his colleagues at the Rockefeller Institute for Medical Research made another landmark discovery. While analyzing the amino acid content of the cat brain, they isolated a novel compound in surprisingly high concentrations. This molecule was identified as N-acetyl-L-aspartic acid (NAA) .[5] Found almost exclusively in the central nervous system of vertebrates, the function of NAA remained a mystery for many years, though its high concentration suggested a significant role.

N-Acylated Amino Acids in Inborn Errors of Metabolism

The clinical significance of NAAAs became starkly apparent with the discovery of isovaleric acidemia in 1966 by Tanaka and colleagues. In this inborn error of leucine metabolism, they identified the accumulation of a previously unknown metabolite in the urine, which they characterized as N-isovalerylglycine . This discovery was pivotal as it demonstrated that the N-acylation of amino acids could be a detoxification pathway for the removal of toxic acyl-CoA species.

Foundational Experimental Protocols

The pioneering researchers in the field of NAAAs relied on a combination of classical biochemical and emerging analytical techniques. Below are detailed methodologies for key experiments that laid the groundwork for our understanding of these molecules.

Synthesis of N-Acetylated Amino Acids: The Schotten-Baumann Reaction

A common method for the chemical synthesis of N-acetylated amino acids in early studies was the Schotten-Baumann reaction. This method involves the acylation of an amino acid with an acyl chloride or anhydride under alkaline conditions.

Protocol for the Synthesis of N-Acetyl-L-Leucine (adapted from historical descriptions):

  • Dissolution of Amino Acid: L-leucine (1 molar equivalent) is dissolved in an aqueous solution of sodium hydroxide (2 molar equivalents). The solution is cooled in an ice bath.

  • Acylation: Acetic anhydride (1.5 to 3 molar equivalents) is added dropwise to the cooled amino acid solution with vigorous stirring. The temperature is maintained near 0°C.

  • Neutralization and Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The pH is monitored and maintained in the alkaline range by the addition of sodium hydroxide as needed.

  • Acidification and Precipitation: The solution is then acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylic acid group of the N-acetylated amino acid, causing it to precipitate out of the solution.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent, such as ethanol-water, to yield the purified N-acetyl-L-leucine.

Note: Early syntheses often reported yields in the range of 70-80%.[6][7] The exact conditions, including the molar ratios of reactants and reaction times, were varied to optimize the yield for different amino acids.

Early Quantitative Analysis: Paper Chromatography

Before the advent of modern analytical techniques, paper chromatography was a cornerstone for the separation and semi-quantitative analysis of amino acids and their derivatives.

Protocol for the Analysis of Amino Acids in a Biological Fluid (Conceptual workflow):

  • Sample Preparation: A biological sample (e.g., urine, protein hydrolysate) is deproteinized, typically by the addition of a solvent like ethanol or by heat coagulation, followed by centrifugation.

  • Spotting: A small, concentrated spot of the prepared sample is applied to a designated origin point on a sheet of chromatography paper (e.g., Whatman No. 1).

  • Development: The edge of the paper is immersed in a solvent system within a sealed chromatography tank. The solvent migrates up the paper by capillary action, separating the components of the sample based on their differential partitioning between the stationary phase (water adsorbed to the cellulose) and the mobile phase (the solvent).

  • Visualization: After the solvent front has reached a desired height, the paper is removed, dried, and sprayed with a visualizing agent. For amino acids, a solution of ninhydrin in a solvent like acetone or ethanol was commonly used. Upon heating, ninhydrin reacts with most amino acids to produce a characteristic purple color (Ruhemann's purple).

  • Quantification: The amount of each amino acid was estimated by comparing the size and intensity of the spots to those of known standards run on the same chromatogram. More quantitative approaches involved eluting the colored spots and measuring their absorbance with a spectrophotometer.

This method, while revolutionary for its time, was laborious and had limitations in terms of resolution and accuracy compared to modern techniques.[8][9][10][11][12]

Biological Significance and Signaling Pathways

The initial discoveries of NAAAs opened the door to understanding their diverse and critical roles in cellular function.

The Urea Cycle and N-Acetylglutamate Signaling

As established by Grisolia and Cohen, NAG is a critical regulator of the urea cycle. Its synthesis and degradation are tightly controlled to manage nitrogen homeostasis.

Urea_Cycle_Regulation cluster_mitochondrion Mitochondrial Matrix Glutamate Glutamate NAGS N-Acetylglutamate Synthase (NAGS) Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS NAG N-Acetylglutamate (NAG) NAGS->NAG CPS1_inactive CPS1 (inactive) NAG->CPS1_inactive Allosteric Activation CPS1_active CPS1 (active) Carbamoyl_Phosphate Carbamoyl Phosphate CPS1_active->Carbamoyl_Phosphate Ammonia NH₃ Ammonia->CPS1_active Bicarbonate HCO₃⁻ Bicarbonate->CPS1_active Urea_Cycle ... Carbamoyl_Phosphate->Urea_Cycle Enters Urea Cycle Arginine Arginine Arginine->NAGS Allosteric Activation NAA_Metabolism cluster_neuron Neuron cluster_neuron_mito Mitochondrion cluster_oligodendrocyte Oligodendrocyte Aspartate Aspartate NAT8L Aspartate N-acetyl- transferase (NAT8L) Aspartate->NAT8L AcetylCoA Acetyl-CoA AcetylCoA->NAT8L NAA_neuron N-Acetylaspartate (NAA) NAT8L->NAA_neuron NAA_oligo N-Acetylaspartate (NAA) NAA_neuron->NAA_oligo Transport ASPA Aspartoacylase (ASPA) NAA_oligo->ASPA Acetate Acetate ASPA->Acetate Aspartate_oligo Aspartate ASPA->Aspartate_oligo Lipid_Synthesis Myelin Lipid Synthesis Acetate->Lipid_Synthesis

References

A Technical Guide to the Neuroprotective Potential of D-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical neuroprotective effects of D-amino acid derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide synthesizes current scientific literature on the mechanisms of action of key D-amino acid derivatives, including D-serine, D-aspartate, and novel synthetic peptides. A central focus is placed on their interaction with the N-methyl-D-aspartate (NMDA) receptor and the modulation of glutamatergic neurotransmission. The potential therapeutic strategy of inhibiting D-amino acid oxidase (DAAO), the primary enzyme responsible for D-serine degradation, is also critically examined. This document presents quantitative data from preclinical studies in structured tables for comparative analysis, details key experimental protocols, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this promising area of neuroprotective research.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A common pathological feature of these disorders is the progressive loss of neuronal structure and function. One of the key mechanisms implicated in neuronal damage is excitotoxicity, a process where excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a cascade of detrimental events, including calcium overload, oxidative stress, and apoptosis.

D-amino acids, once considered enigmatic and biologically inert in mammals, have emerged as crucial neuromodulators with significant implications for both physiological brain function and pathological states.[1] Unlike their L-enantiomers, which are the building blocks of proteins, D-amino acids are present in lower concentrations but play vital roles in neurotransmission. This guide focuses on the neuroprotective potential of two endogenous D-amino acids, D-serine and D-aspartate, as well as synthetic D-amino acid derivatives and the therapeutic strategy of inhibiting D-amino acid oxidase (DAAO).

D-Serine is a potent co-agonist at the glycine binding site of the NMDA receptor, making it essential for receptor activation.[2] Its levels in the brain are tightly regulated by the synthesizing enzyme, serine racemase (SR), and the degrading enzyme, DAAO.[3] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders.[4]

D-Aspartate also functions as an agonist at the NMDA receptor, but at the glutamate binding site.[5] It is particularly abundant during embryonic development and is believed to play a role in neurogenesis and synaptic plasticity.[5]

Synthetic D-Amino Acid Derivatives , including peptides composed of D-amino acids, are being explored for their enhanced stability against proteolytic degradation, a significant advantage for therapeutic development.[6]

D-Amino Acid Oxidase (DAAO) Inhibitors represent a promising therapeutic strategy to enhance endogenous neuroprotection by increasing the synaptic availability of D-serine, thereby modulating NMDA receptor function.[2][4]

This guide will delve into the molecular mechanisms underlying the neuroprotective effects of these compounds, present key preclinical data, and provide detailed experimental methodologies to aid in the design and interpretation of future research in this field.

Mechanisms of Neuroprotection

The neuroprotective effects of D-amino acid derivatives are primarily centered on their ability to modulate NMDA receptor activity. However, the context of this modulation is critical; while excessive NMDA receptor activation is excitotoxic, a certain level of activity is necessary for neuronal survival and plasticity.

D-Serine: A Modulator of NMDA Receptor Function

D-serine's role in neuroprotection is complex and appears to be dependent on its concentration and the cellular context. As a co-agonist, D-serine is essential for NMDA receptor-mediated neurotransmission, which is vital for learning, memory, and synaptic plasticity.[7] However, excessive D-serine can contribute to excitotoxicity by potentiating NMDA receptor activation in the presence of high glutamate concentrations.[8]

Conversely, in conditions where NMDA receptor hypofunction is implicated, such as in certain aspects of schizophrenia or cognitive decline, increasing D-serine levels through supplementation or DAAO inhibition may be beneficial.[4] Furthermore, some studies suggest that D-serine can have neuroprotective effects by restoring necessary NMDA receptor activity in models of lead-induced neurotoxicity.[9]

The signaling pathway for D-serine-mediated neuroprotection involves its binding to the GluN1 subunit of the NMDA receptor, which, in conjunction with glutamate binding to the GluN2 subunit, leads to channel opening and calcium influx. Downstream signaling can activate pro-survival pathways, such as the CREB (cAMP response element-binding protein) pathway, or, in the case of excitotoxicity, activate cell death pathways involving caspases and nitric oxide synthase (nNOS).

D_Serine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Serine D-Serine NMDA_Receptor NMDA Receptor (GluN1/GluN2) D-Serine->NMDA_Receptor Binds to GluN1 Glutamate Glutamate Glutamate->NMDA_Receptor Binds to GluN2 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Pro_Survival Pro-Survival Pathways (e.g., CREB activation) Ca_Influx->Pro_Survival Moderate Influx Excitotoxicity Excitotoxicity (e.g., nNOS activation, Apoptosis) Ca_Influx->Excitotoxicity Excessive Influx Physiological_Response Synaptic Plasticity, Learning & Memory Pro_Survival->Physiological_Response

Figure 1: D-Serine signaling at the NMDA receptor.

D-Aspartate: A Direct NMDA Receptor Agonist with Trophic Effects

D-aspartate exerts its neuroprotective effects by directly acting as an agonist at the glutamate-binding site of the NMDA receptor.[5] This action can enhance NMDA receptor-dependent long-term potentiation (LTP), a cellular correlate of learning and memory.[5] In aging models, where a decline in synaptic plasticity is observed, administration of D-aspartate has been shown to rescue these deficits.

Beyond its role at the NMDA receptor, D-aspartate has demonstrated trophic effects, particularly on oligodendrocytes, the myelin-producing cells of the central nervous system. Studies have shown that D-aspartate can promote the differentiation of oligodendrocyte precursor cells (OPCs) and stimulate myelination.[1][10] This suggests a potential therapeutic role for D-aspartate in demyelinating diseases like multiple sclerosis. The mechanism for this effect is thought to involve the activation of glutamate transporters and AMPA receptors, leading to calcium signaling that promotes OPC maturation.[10]

D_Aspartate_Signaling cluster_extracellular Extracellular Space cluster_opc_membrane OPC Plasma Membrane cluster_opc_intracellular OPC Intracellular Space D-Aspartate D-Aspartate NMDA_Receptor NMDA Receptor D-Aspartate->NMDA_Receptor AMPA_Receptor AMPA Receptor D-Aspartate->AMPA_Receptor Glu_Transporter Glutamate Transporter D-Aspartate->Glu_Transporter Ca_Signaling Ca²⁺ Signaling NMDA_Receptor->Ca_Signaling AMPA_Receptor->Ca_Signaling Glu_Transporter->Ca_Signaling Differentiation OPC Differentiation Ca_Signaling->Differentiation Myelination Myelination Differentiation->Myelination

Figure 2: D-Aspartate's effect on oligodendrocyte precursor cells.

Synthetic D-Amino Acid Derivatives: Enhanced Stability and Targeted Action

The use of D-amino acids in synthetic peptides offers a significant advantage in terms of proteolytic stability.[6] Peptides composed of L-amino acids are rapidly degraded by proteases in the body, limiting their therapeutic potential. D-peptides are resistant to this degradation, leading to a longer half-life and potentially better bioavailability.

One such example is the D-peptide RD2RD2, which has shown therapeutic efficacy in a mouse model of ALS.[3][6] This peptide has demonstrated anti-inflammatory effects, reducing the activation of microglia and astrocytes, and has shown neuroprotective properties by rescuing neurons in the motor cortex.[3][6] The precise molecular target of RD2RD2 is still under investigation, but its ability to mitigate neuroinflammation is a key aspect of its neuroprotective action.

Another strategy involves the development of small synthetic peptides that mimic the neurotrophic properties of larger growth factors. For instance, DNSP-5, a five-amino-acid peptide, has been shown to increase the differentiation of dopaminergic neurons and provide protection against cytotoxicity in a model relevant to Parkinson's disease.[11]

D-Amino Acid Oxidase (DAAO) Inhibitors: Elevating Endogenous D-Serine

Inhibiting DAAO, the enzyme that degrades D-serine, presents an indirect but powerful approach to neuroprotection.[4] By preventing the breakdown of D-serine, DAAO inhibitors can increase its concentration in the synapse, thereby enhancing NMDA receptor function where it may be suboptimal.[2] This strategy is being actively pursued for the treatment of schizophrenia, where NMDA receptor hypofunction is a key hypothesis.[12]

Several classes of DAAO inhibitors have been developed, with varying potencies and selectivities.[8] The therapeutic window for DAAO inhibition is critical, as excessive elevation of D-serine could potentially lead to excitotoxicity. Therefore, the development of inhibitors with well-defined pharmacokinetic and pharmacodynamic profiles is essential.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from preclinical studies investigating the neuroprotective effects of D-amino acid derivatives and DAAO inhibitors.

Table 1: In Vitro Efficacy of D-Amino Acid Oxidase (DAAO) Inhibitors

CompoundTargetAssayIC50Reference
3-hydroxyquinolin-2-(1H)-oneHuman DAAOIn vitro enzyme activity4 nM[8]
AS057278Human DAAOIn vitro enzyme activity0.9 µM[8]
Fused pyrrole carboxylic acidHuman DAAOIn vitro enzyme activity145 nM[8]
Fused pyrrole carboxylic acidRat DAAOIn vitro enzyme activity112 nM[8]
CBIO (5-chloro-benzo[d]isoxazol-3-ol)DAAOIn vitro enzyme activity188 nM[8][13]
Sodium BenzoateDAAOIn vitro enzyme activity16-75 µM[13]

Table 2: In Vivo Neuroprotective Effects of D-Amino Acid Derivatives and DAAO Inhibitors

Compound/InterventionAnimal ModelKey FindingQuantitative ResultReference
D-Serine
Rat model of chronic lead exposureRestoration of NR2A expression60 mg/kg D-serine restored NR2A protein levels to control values.[9]
D-Aspartate
Cuprizone mouse model of demyelinationPrevention of myelin lossD-Aspartate treatment during demyelination significantly prevented the loss of Myelin Basic Protein (MBP) expression.[14]
Cuprizone mouse model of demyelinationAcceleration of remyelinationD-Aspartate treatment increased the number of myelinated axons.[14]
Human oligodendrocyte precursor cells (in vitro)Upregulation of myelin markers10-200 µM D-Aspartate exposure for 3 days upregulated CNPase and MBP transcripts in a concentration-dependent manner.[15]
Normal vs. Alzheimer's human brain tissueD-aspartate levels in gray matterNormal: 1.65% of total aspartate; Alzheimer's: 2.08% of total aspartate.[7]
Normal vs. Alzheimer's human brain tissueD-aspartate levels in white matterNormal: 1.58% of total aspartate; Alzheimer's: 1.80% of total aspartate.[7]
Synthetic D-Amino Acid Peptides
RD2RD2SOD1*G93A mouse model of ALSRescue of motor cortex neuronsNeuron count in RD2RD2-treated mice was similar to non-transgenic controls, while placebo-treated mice showed a significant loss.[3][16]
DNSP-5Primary dopaminergic neurons (in vitro)Increased neuronal differentiationDNSP-5 (at one or more doses from 0.03-10.0 ng/mL) significantly increased all differentiation parameters compared to vehicle (p<0.001).[11]
DNSP-5Rat model of Parkinson's diseaseIncreased extracellular dopamineA single 30 µg treatment significantly increased extracellular dopamine levels by ~66% compared to vehicle.[11]
DAAO Inhibitors
LuvadaxistatPatients with schizophreniaImprovement in cognitive functionDid not significantly alter cognitive function in the overall analysis.[17]
Sodium BenzoatePatients with schizophreniaImprovement in cognitive functionSignificantly improved cognitive function (SMD = 0.690) in a subgroup with baseline PANSS scores of 80-89.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the neuroprotective effects of D-amino acid derivatives.

In Vitro Neuroprotection Assay

Objective: To assess the ability of a D-amino acid derivative to protect cultured neurons from an excitotoxic insult.

Experimental Workflow:

in_vitro_workflow Start Start Cell_Culture Culture primary neurons (e.g., cortical or hippocampal) Start->Cell_Culture Pre-treatment Pre-treat with D-amino acid derivative at various concentrations Cell_Culture->Pre-treatment Insult Induce excitotoxicity (e.g., with NMDA or glutamate) Pre-treatment->Insult Incubation Incubate for a defined period (e.g., 24 hours) Insult->Incubation Assessment Assess cell viability and apoptosis Incubation->Assessment End End Assessment->End

Figure 3: Workflow for an in vitro neuroprotection assay.

Materials:

  • Primary neuronal cell culture (e.g., rat embryonic cortical neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • D-amino acid derivative of interest

  • N-methyl-D-aspartate (NMDA) or L-glutamate

  • Cell viability assay kit (e.g., MTT or WST-8)

  • Apoptosis detection kit (e.g., TUNEL assay)

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates

Procedure:

  • Cell Culture: Plate primary neurons in multi-well plates coated with poly-D-lysine. Culture the cells in a humidified incubator at 37°C and 5% CO2 until they form a mature network.

  • Pre-treatment: Replace the culture medium with fresh medium containing the D-amino acid derivative at a range of concentrations. Include a vehicle control group. Incubate for a specified pre-treatment period (e.g., 1-2 hours).

  • Excitotoxic Insult: Add NMDA or glutamate to the culture medium to a final concentration known to induce significant cell death. Do not add the excitotoxin to a set of control wells.

  • Incubation: Return the plates to the incubator for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability:

    • Perform an MTT or WST-8 assay according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Calculate cell viability as a percentage of the control (no excitotoxin) group.

  • Assessment of Apoptosis (TUNEL Assay):

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS.

    • Perform the TUNEL staining according to the manufacturer's protocol, which involves incubating the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

In Vivo Model of Demyelination (Cuprizone Model)

Objective: To evaluate the effect of a D-amino acid derivative on demyelination and remyelination in a mouse model.

Experimental Workflow:

cuprizone_workflow Start Start Acclimatization Acclimatize mice to housing conditions Start->Acclimatization Cuprizone_Diet Administer 0.2% cuprizone diet for 5-6 weeks (demyelination phase) Acclimatization->Cuprizone_Diet Treatment Administer D-amino acid derivative (during or after cuprizone diet) Cuprizone_Diet->Treatment Normal_Diet Return to normal diet (remyelination phase) Treatment->Normal_Diet Behavioral_Testing Perform behavioral tests (e.g., rotarod, beam walk) Normal_Diet->Behavioral_Testing Tissue_Collection Perfuse mice and collect brains Behavioral_Testing->Tissue_Collection Histology Perform histological analysis (e.g., Luxol Fast Blue, IHC for MBP, GFAP, Iba1) Tissue_Collection->Histology End End Histology->End

Figure 4: Workflow for the cuprizone model of demyelination.

Materials:

  • C57BL/6 mice

  • Powdered mouse chow

  • Cuprizone (bis-cyclohexanone oxaldihydrazone)

  • D-amino acid derivative of interest

  • Rotarod apparatus

  • Elevated narrow beam

  • Perfusion solutions (PBS and 4% paraformaldehyde)

  • Histological stains (e.g., Luxol Fast Blue)

  • Primary antibodies for immunohistochemistry (e.g., anti-MBP for myelin, anti-GFAP for astrocytes, anti-Iba1 for microglia)

  • Fluorescently labeled secondary antibodies

  • Microscope for imaging

Procedure:

  • Demyelination Induction: Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5-6 weeks to induce demyelination.

  • Treatment: Administer the D-amino acid derivative via a suitable route (e.g., intraperitoneal injection, oral gavage) either concurrently with the cuprizone diet (to assess prevention of demyelination) or after the cessation of the cuprizone diet (to assess enhancement of remyelination). Include a vehicle-treated control group.

  • Remyelination Phase: After the cuprizone feeding period, return the mice to a normal chow diet to allow for spontaneous remyelination.

  • Behavioral Testing: At specified time points, assess motor coordination and balance using the rotarod test and the beam walk test.

  • Tissue Processing: At the end of the experiment, deeply anesthetize the mice and perfuse them transcardially with PBS followed by 4% paraformaldehyde. Dissect the brains and post-fix them in 4% paraformaldehyde before transferring to a sucrose solution for cryoprotection.

  • Histological Analysis:

    • Cut coronal brain sections using a cryostat.

    • Stain sections with Luxol Fast Blue to visualize myelin.

    • Perform immunohistochemistry for Myelin Basic Protein (MBP) to quantify myelin levels, Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis, and Ionized calcium-binding adapter molecule 1 (Iba1) to assess microglial activation.

    • Quantify the staining intensity or the number of positive cells in specific brain regions (e.g., corpus callosum) using image analysis software.

Conclusion and Future Directions

The study of D-amino acid derivatives has unveiled a fascinating and complex layer of neuromodulation with significant therapeutic potential for a range of devastating neurodegenerative disorders. The ability of D-serine and D-aspartate to interact with the NMDA receptor, a central player in synaptic plasticity and excitotoxicity, positions them as key targets for neuroprotective strategies. Furthermore, the development of DAAO inhibitors and synthetic D-peptides opens new avenues for drug discovery, offering the potential for enhanced efficacy and improved pharmacokinetic profiles.

The quantitative data presented in this guide, while highlighting promising preclinical findings, also underscore the need for further research. A more comprehensive understanding of the dose-dependent and context-specific effects of these derivatives is crucial. For instance, the dual role of D-serine as both a necessary co-agonist and a potential contributor to excitotoxicity necessitates careful consideration of therapeutic windows.

Future research should focus on:

  • Elucidating the precise downstream signaling pathways activated by D-amino acid derivatives in different neuronal and glial cell types.

  • Conducting more extensive preclinical studies in a wider range of animal models of neurodegenerative diseases to establish the efficacy and safety of these compounds.

  • Developing more potent and selective DAAO inhibitors with optimal brain penetration.

  • Exploring the therapeutic potential of synthetic D-peptides with tailored properties for specific neurodegenerative conditions.

  • Identifying biomarkers that can predict patient response to therapies targeting D-amino acid pathways.

References

The Bioactive Landscape of N-Methylated Leucine Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted biological activities of N-methylated leucine compounds, tailored for researchers, scientists, and drug development professionals. N-methylation of leucine, a strategic modification in medicinal chemistry, has been shown to significantly enhance the pharmacokinetic and pharmacodynamic properties of parent molecules. This guide delves into the quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways modulated by these modified compounds.

Executive Summary

N-methylation is a key structural modification that imparts several advantageous properties to leucine-containing compounds. By replacing a hydrogen atom on the amide nitrogen with a methyl group, researchers can increase a compound's resistance to enzymatic degradation by proteases, thereby extending its in vivo half-life.[1] This modification also tends to enhance lipophilicity, which can improve cell membrane permeability and bioavailability. The introduction of N-methylated leucine can also induce conformational constraints, leading to improved target selectivity and potency. These benefits have spurred the investigation of N-methylated leucine compounds across various therapeutic areas, including oncology, infectious diseases, and neurology.

Quantitative Biological Activity

The incorporation of N-methylated leucine into peptides and other small molecules has demonstrated a range of biological activities. The following tables summarize key quantitative data from published studies.

Compound/PeptideTarget Organism/Cell LineBiological ActivityValueCitation
B1OS-D-L (Peptide with D-N-methyl-leucine)H838 (Human Lung Cancer)CytotoxicityIC50: 2.553 µM[2]
B1OS-D-L (Peptide with D-N-methyl-leucine)PC-3 (Human Prostate Cancer)CytotoxicityIC50: 2.629 µM[2]
B1OS-D-L (Peptide with D-N-methyl-leucine)MCF-7 (Human Breast Cancer)CytotoxicityIC50: 3.17 µM[2]
B1OS-D-L (Peptide with D-N-methyl-leucine)U251MG (Human Glioblastoma)CytotoxicityIC50: 3.492 µM[2]
B1OS-D-L (Peptide with D-N-methyl-leucine)HCT116 (Human Colon Cancer)CytotoxicityIC50: 3.721 µM[2]
LfcinB (20–30)2 (Dimeric Peptide)MDA-MB-468 (Breast Cancer)CytotoxicityIC50: 5 µM[3]
LfcinB (20–30)2 (Dimeric Peptide)MDA-MB-231 (Breast Cancer)CytotoxicityIC50: 14 µM[3]
Peptide with Leucine (ACE Inhibitor)Angiotensin-Converting Enzyme (ACE)Enzyme InhibitionIC50: 1.11 µM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of N-methylated leucine compounds.

Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes a common method for synthesizing peptides containing N-methylated amino acids using a microwave-assisted peptide synthesizer.

Materials:

  • Rink-amide MBHA resin or Wang resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-leucine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator: DIEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in NMP (N-Methyl-2-pyrrolidone)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), NMP

  • Cleavage cocktail: Trifluoroacetic acid (TFA)-based mixture (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and react for 30-60 minutes. Microwave irradiation can be used to accelerate the coupling step.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For incorporating N-methyl-leucine, use Fmoc-N-methyl-leucine in the coupling step. Note that coupling to an N-methylated residue can be slower and may require longer reaction times or stronger coupling reagents.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.

Materials:

  • Target cancer cell lines (e.g., H838, PC-3, MCF-7)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • N-methylated leucine compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-methylated leucine compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Competitive Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of an N-methylated leucine compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand (a known ligand for the receptor with a radioactive tag).

  • Unlabeled N-methylated leucine compound (the competitor).

  • Assay buffer (e.g., Tris-HCl with appropriate ions and additives).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled N-methylated leucine compound.

  • Receptor Addition: Add the cell membranes or tissue homogenates to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Transfer the reaction mixture to a 96-well filter plate and apply a vacuum to separate the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well of the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the total binding (in the absence of the competitor) and non-specific binding (in the presence of a high concentration of a known unlabeled ligand).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the unlabeled N-methylated leucine compound.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships

The biological effects of leucine are often mediated through the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. Leucyl-tRNA synthetase (LRS) has been identified as a key intracellular sensor for leucine.[5] The precise impact of N-methylation of leucine on this sensing and signaling cascade is an active area of research.

Leucine-Sensing and mTORC1 Activation Pathway

The following diagram illustrates the established signaling pathway for leucine-mediated mTORC1 activation.

Leucine_mTORC1_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_lysosome Lysosome Leucine_ext Leucine LAT1 LAT1 Transporter Leucine_ext->LAT1 Uptake Leucine_int Leucine LAT1->Leucine_int LRS Leucyl-tRNA Synthetase (LRS) Leucine_int->LRS Binds to Rag_GTPases Rag GTPases (Inactive) Rag_GTPases_active Rag GTPases (Active) Rag_GTPases->Rag_GTPases_active GTP Loading mTORC1_inactive mTORC1 (Inactive) Rag_GTPases_active->mTORC1_inactive Recruits to Lysosome mTORC1_active mTORC1 (Active) mTORC1_inactive->mTORC1_active Activation S6K1 S6K1 mTORC1_active->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1_active->fourEBP1 Phosphorylates GATOR2 GATOR2 LRS->GATOR2 Activates GATOR1 GATOR1 GATOR1->Rag_GTPases Inhibits (GAP activity) GATOR2->GATOR1 Inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Promotes (by releasing eIF4E)

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow for Evaluating N-Methylated Leucine Compounds

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of novel N-methylated leucine compounds.

Experimental_Workflow cluster_bioassays Biological Evaluation start Compound Design & N-Methyl-Leucine Synthesis spps Solid-Phase Peptide Synthesis start->spps purification Purification (RP-HPLC) & Characterization (MS) spps->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays purification->enzyme_inhibition receptor_binding Receptor Binding Assays purification->receptor_binding data_analysis Data Analysis (IC50, Ki, etc.) cytotoxicity->data_analysis enzyme_inhibition->data_analysis receptor_binding->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical workflow for the development of N-methylated leucine compounds.

Conclusion

The strategic incorporation of N-methylated leucine represents a powerful tool in modern drug discovery. The enhanced stability, permeability, and potential for increased potency make these compounds attractive candidates for further investigation. This guide provides a foundational understanding of their predicted biological activities, essential experimental protocols, and the key signaling pathways involved. Further research is warranted to fully elucidate the diverse therapeutic potential of this unique class of molecules.

References

Methodological & Application

Application Notes and Protocols for N-Acetyl-D-leucine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following experimental protocols and application notes are based on publicly available scientific literature for N-Acetyl-D-leucine. No experimental data was found for N-Acetyl-N-methyl-D-leucine. These protocols are intended for guidance and may require optimization for specific experimental conditions.

I. Introduction

N-Acetyl-D-leucine is the D-enantiomer of N-acetyl-leucine. While the L-enantiomer (N-acetyl-L-leucine) is considered the pharmacologically active form for treating certain neurological disorders, the D-enantiomer exhibits distinct pharmacokinetic properties and has been studied for its interactions with cellular transport mechanisms.[1][2][3] Understanding the biological behavior of N-Acetyl-D-leucine is crucial for researchers in pharmacology and drug development, particularly when studying the effects of the racemic mixture, N-acetyl-DL-leucine. These application notes provide an overview of the characteristics of N-Acetyl-D-leucine and detailed protocols for its synthesis, analysis, and in vitro/in vivo evaluation.

II. Physicochemical Properties & Data

PropertyValueReference
Molecular FormulaC8H15NO3[4]
Molecular Weight173.21 g/mol [4]
AppearanceWhite to pale cream powder[4]
Melting Point176.0-184.0 °C[4]
Optical Rotation+24.0 ± 2.0° (c=5 in ethanol)[4]
Purity≥98.5% to ≤101.5% (Aqueous acid-base Titration)[4]

III. Quantitative Data Summary

Table 1: In Vitro Transporter Interaction of N-Acetyl-D-leucine [5][6][7]

TransporterInteraction TypeParameterValue (mM)
MCT1SubstrateK_m1.0
MCT1InhibitorIC_5011
PepT1InhibitorIC_500.74
LAT1Substrate-Not a substrate

Table 2: Pharmacokinetic Parameters of N-Acetyl-D-leucine in Mice (Oral Administration of N-Acetyl-DL-leucine at 100 mg/kg) [1][2][8][9]

ParameterUnitValue (Mean ± SEM)
C_max (Maximum plasma concentration)ng/mL15,300 ± 1,200
T_max (Time to reach C_max)h0.25
AUC (Area under the curve)h*ng/mL28,900 ± 2,300
T_1/2 (Half-life)h1.3 ± 0.1

IV. Experimental Protocols

This protocol describes a general method for the acylation of L-leucine followed by racemization to produce N-Acetyl-DL-leucine.[10][11]

Materials:

  • L-leucine

  • Acetic anhydride (Ac2O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Activated carbon

  • Polyethylene glycol (PEG 6000) for co-crystallization (optional)

Procedure:

  • Acylation: Dissolve L-leucine in an aqueous solution of NaOH.

  • Add acetic anhydride dropwise to the solution while maintaining the temperature and pH. The molar ratio of Ac2O to L-leucine is a critical factor influencing the yield.

  • Racemization: Treat the resulting N-acetyl-L-leucine with acetic anhydride in the presence of NaOH to induce racemization.

  • Purification:

    • Adjust the pH of the reaction mixture with HCl to precipitate the product.

    • Decolorize the solution with activated carbon.

    • Filter the solution to collect the crude N-Acetyl-DL-leucine.

    • Further purify the product by recrystallization.

  • Co-crystallization (optional): For improved pharmaceutical properties, the purified N-Acetyl-DL-leucine can be co-crystallized with PEG-6000 using techniques like dropping pills or fluid-bed methods.

This protocol outlines the procedure for determining the pharmacokinetic profile of N-Acetyl-D-leucine following oral administration of the racemic mixture to mice.[1][2][8]

Materials:

  • N-Acetyl-DL-leucine

  • Male mice (e.g., C57BL/6)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing:

    • Fast mice overnight prior to dosing.

    • Prepare a formulation of N-Acetyl-DL-leucine in a suitable vehicle (e.g., water).

    • Administer a single oral dose of N-Acetyl-DL-leucine (e.g., 100 mg/kg) to each mouse via oral gavage.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Collect blood via a suitable method (e.g., retro-orbital sinus, tail vein).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Extract N-Acetyl-D-leucine and its enantiomer from the plasma samples using a suitable extraction method (e.g., protein precipitation with acetonitrile).

    • Analyze the samples using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of N-Acetyl-D-leucine.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate pharmacokinetic parameters such as C_max, T_max, AUC, and T_1/2 using non-compartmental analysis software.

This protocol describes a cell-based assay to determine if N-Acetyl-D-leucine is a substrate of a specific membrane transporter (e.g., MCT1).[5][6][12][13]

Materials:

  • Cells overexpressing the transporter of interest (e.g., HEK293-MCT1) and control cells (mock-transfected)

  • Radiolabeled N-Acetyl-D-leucine or a suitable analytical method for unlabeled compound

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

  • Lysis buffer

  • Scintillation counter or LC-MS/MS system

Procedure:

  • Cell Culture: Culture the transporter-expressing cells and control cells to confluence in appropriate multi-well plates.

  • Uptake Experiment:

    • Wash the cells with pre-warmed uptake buffer.

    • Add the uptake buffer containing a known concentration of labeled (or unlabeled) N-Acetyl-D-leucine to the cells.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

    • To stop the uptake, rapidly wash the cells with ice-old uptake buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells using a suitable lysis buffer.

    • Quantify the intracellular concentration of N-Acetyl-D-leucine using a scintillation counter (for radiolabeled compound) or LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of uptake by subtracting the amount of compound in the control cells from the transporter-expressing cells.

    • To determine the Michaelis-Menten constant (K_m), perform the uptake experiment with varying concentrations of N-Acetyl-D-leucine and fit the data to the Michaelis-Menten equation.

V. Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetics s1 L-leucine + Ac2O/NaOH (Acylation) s2 N-acetyl-L-leucine + Ac2O/NaOH (Racemization) s1->s2 s3 N-Acetyl-DL-leucine (Purification) s2->s3 s4 Physicochemical Analysis (Purity, MP, etc.) s3->s4 iv1 Transporter-expressing cells (e.g., HEK293-MCT1) iv2 Uptake Assay with N-Acetyl-D-leucine iv1->iv2 iv3 Quantification (LC-MS/MS) iv2->iv3 iv4 Determine Km / IC50 iv3->iv4 inv1 Oral Administration to Mice (N-Acetyl-DL-leucine) inv2 Blood Sampling (Time course) inv1->inv2 inv3 Plasma Analysis (Chiral LC-MS/MS) inv2->inv3 inv4 Calculate PK Parameters (Cmax, AUC, T1/2) inv3->inv4

Caption: Experimental workflow for N-Acetyl-D-leucine.

transporter_interaction cluster_membrane Cell Membrane mct1 MCT1 Transporter nadl_in N-Acetyl-D-leucine (Intracellular) mct1->nadl_in nadl_out N-Acetyl-D-leucine (Extracellular) nadl_out->mct1 Uptake (Km = 1.0 mM) pept1 PepT1 Transporter nadl_out->pept1 Inhibition (IC50 = 0.74 mM) lat1 LAT1 Transporter nadl_out->lat1 No Transport

Caption: N-Acetyl-D-leucine membrane transporter interactions.

References

Application Notes and Protocols for the Quantification of N-Acetyl-D-leucine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-acetyl-leucine is a chiral molecule whose enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic properties. The L-enantiomer, N-acetyl-L-leucine, is therapeutically active for treating certain neurological disorders, while the D-enantiomer, N-acetyl-D-leucine, may contribute to different effects or accumulate in the body during chronic administration of the racemic mixture.[1] Consequently, stereospecific analytical methods are crucial for accurately quantifying N-acetyl-D-leucine in various biological matrices to support pharmacokinetic studies, drug development, and clinical monitoring.

The following protocols primarily describe methods for the quantification of N-acetyl-D-leucine. These methodologies, particularly the liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches, can serve as a strong foundation for developing and validating analytical methods for related compounds, such as N-Acetyl-N-methyl-D-leucine. Adaptation would primarily involve adjusting the mass-to-charge ratio (m/z) transitions in the mass spectrometer to account for the additional methyl group.

Protocol 1: Chiral LC-MS/MS Quantification of N-Acetyl-D-leucine in Plasma

This protocol details a sensitive and specific method for the simultaneous quantification of N-acetyl-D-leucine and N-acetyl-L-leucine in plasma samples, adapted from methodologies described in pharmacokinetic studies.[1] The method utilizes chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric separation coupled with tandem mass spectrometry for detection.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (20 µL) is Add Internal Standard (e.g., isotope-labeled BCAA) plasma->is ppt Protein Precipitation (e.g., with Methanol) is->ppt centrifuge Centrifuge to Pellet Proteins ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject hplc Chiral HPLC Separation (e.g., CHIROBIOTIC T column) inject->hplc ms Mass Spectrometry (ESI Negative or Positive) hplc->ms mrm Detection (MRM Mode) ms->mrm quant Quantification (Standard Curve) mrm->quant report Report Concentration (ng/mL) quant->report

Caption: Workflow for N-Acetyl-D-leucine quantification in plasma.

Materials and Reagents
  • N-acetyl-D-leucine and N-acetyl-L-leucine reference standards

  • Isotope-labeled internal standards (e.g., Leucine(13C6;15N))[2]

  • LC-MS grade methanol, acetonitrile, and water[2]

  • LC-MS grade ammonium acetate and formic acid[1][3]

  • Biological plasma samples (e.g., human, mouse)

  • Microcentrifuge tubes

  • Pipettes and tips

  • HPLC system with a chiral column (e.g., Supelco Astec CHIROBIOTIC T, 2.1 x 150 mm, 5 µm)[1]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[1]

Procedure

1. Standard Curve and Quality Control (QC) Preparation

  • Prepare stock solutions of N-acetyl-D-leucine and N-acetyl-L-leucine in an appropriate solvent (e.g., methanol).

  • Create a series of working standard solutions by serial dilution.

  • Spike blank plasma with the working standards to create a calibration curve over the desired concentration range (e.g., 25 ng/mL to 4000 ng/mL).[1]

  • Prepare QC samples at low, medium, and high concentrations in the same manner.[1]

2. Sample Preparation (Protein Precipitation)

  • Pipette 20 µL of plasma sample, standard, or QC into a microcentrifuge tube.[2]

  • Add an appropriate volume of internal standard solution in methanol.

  • Add 4-5 volumes of ice-cold methanol to precipitate proteins.[2]

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: Supelco Astec CHIROBIOTIC T (2.1 x 150 mm, 5 µm particle size)[1]

    • Column Temperature: 30°C[1]

    • Mobile Phase A: 20 mM ammonium acetate in water[1]

    • Mobile Phase B: Methanol[1]

    • Flow Rate: 0.3 mL/min[1]

    • Injection Volume: 4 µL[1]

    • Gradient Elution: Implement a gradient of Mobile Phase B (methanol) into Mobile Phase A (ammonium acetate) to achieve separation of the enantiomers.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative[1] or Positive.[5] For N-acetyl-leucine, the fragmentation transition of m/z 174.1→86.1 in positive mode has been reported.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 2000 V[1]

    • Gas Temperature: 350-450°C[1]

    • MRM Transitions: Optimize parent and daughter ion transitions for N-acetyl-D-leucine, N-acetyl-L-leucine, and the internal standard.

4. Data Analysis

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.

  • Determine the concentration of N-acetyl-D-leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: UPLC-ESI-MS/MS Quantification of N-Acetyl-D-leucine in Hair

This protocol is designed for the analysis of N-acetyl-D-leucine in hair, a non-invasive matrix that can reflect long-term exposure. The method involves a micropulverized extraction followed by UPLC-MS/MS analysis.[5]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis hair Hair Sample wash Wash & Dry hair->wash pulverize Micropulverize wash->pulverize extract Solvent Extraction (e.g., Methanol) pulverize->extract filter Filter/Centrifuge extract->filter analyze Analyze Extract filter->analyze uplc UPLC Separation (e.g., C18 column) analyze->uplc ms ESI-MS/MS Detection (Positive Mode) uplc->ms quant Quantification ms->quant

Caption: Workflow for N-Acetyl-D-leucine quantification in hair samples.

Procedure

1. Sample Preparation (Micropulverized Extraction) [5]

  • Wash hair samples with a suitable solvent (e.g., dichloromethane or methanol) to remove external contaminants and let them air dry.

  • Accurately weigh approximately 10-20 mg of the hair sample into a bead-beating tube.

  • Add an internal standard (e.g., N-acetyl-norleucine).[5]

  • Add extraction solvent (e.g., 1 mL of methanol).

  • Homogenize the sample using a bead beater/pulverizer until the hair is finely ground.

  • Vortex and sonicate the mixture to ensure complete extraction.

  • Centrifuge the sample at high speed.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis [5]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., BEH C18, 100 x 2.1 mm, 1.7 µm).[3]

    • Mobile Phase: Isocratic elution with acetonitrile/0.1% formic acid in water (e.g., 14:86 v/v).[5]

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Run Time: A short run time of ~5 minutes is often sufficient for isocratic methods.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive[5]

    • Detection Mode: MRM

    • MRM Transition: For N-acetyl-leucine, monitor the transition m/z 174.1 → 86.1.[5]

Note: For chiral separation in hair or nail samples, a pre-column derivatization step followed by analysis on a standard C18 column can be employed.[3]

Quantitative Data Summary

The performance of various analytical methods for N-acetyl-leucine enantiomers is summarized below.

AnalyteMatrixMethodColumnLODLOQLinearity RangeRecovery (%)Citation
N-acetyl-D-leucinePlasmaChiral LC-MS/MSSupelco Astec CHIROBIOTIC T10 ng/mL25 ng/mLN/AN/A[1]
N-acetyl-L-leucinePlasmaChiral LC-MS/MSSupelco Astec CHIROBIOTIC T25 ng/mL50 ng/mLN/AN/A[1]
N-acetyl-DL-leucineFingernailsUPLC-ESI-MS/MS (derivatized)C18 (2.1 x 150 mm, 1.9 µm)1.50 fmolN/A10–2000 fmol96.9 - 105.7[3]
N-acetyl-DL-leucineSalivaUPLC-ESI-MS/MS (derivatized)N/AN/A40–120 pmol/mL10–300 µM102.5 - 104.7[3]
N-acetyl-leucineHairUPLC-ESI-MS/MSC18N/AN/AN/AN/A[5]

LOD: Limit of Detection; LOQ: Limit of Quantification; N/A: Not Available in cited source.

References

Application Note: NMR Spectroscopic Characterization of N-Acetyl-N-methyl-D-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of N-Acetyl-N-methyl-D-leucine using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ¹H and ¹³C NMR chemical shifts, comprehensive experimental protocols for data acquisition and processing, and visual aids to facilitate understanding of the molecular structure and experimental workflow. This application note is intended to serve as a practical resource for researchers in pharmaceutical development and related fields requiring structural verification and characterization of N-acetylated amino acid derivatives.

Introduction

This compound is a modified amino acid derivative of interest in various fields, including drug discovery and development, due to the prevalence of N-acetylated and N-methylated amino acids in bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and stereochemistry. This note outlines the expected NMR spectral data and provides a standardized protocol for the characterization of this compound. While experimental data for the L-isomer, N-Acetyl-L-leucine, is available, this document focuses on the D-enantiomer with an additional N-methyl group, predicting the spectral changes arising from these structural modifications.[1]

Predicted NMR Data

The chemical shifts for this compound are predicted based on the known values for N-Acetyl-L-leucine and general principles of NMR spectroscopy.[1][2][3][4][5] The presence of the N-methyl group is expected to cause a downfield shift in the alpha-proton (Hα) and alpha-carbon (Cα) signals due to its electron-donating nature and steric effects. The stereochemistry (D-configuration) is not expected to significantly alter the chemical shifts in an achiral solvent compared to the L-isomer, but it is a critical parameter for biological activity.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts for this compound in a common NMR solvent such as DMSO-d₆.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Hα (CH)4.3 - 4.6dd8.0, 6.0
Hβ (CH₂)1.5 - 1.7m
Hγ (CH)1.8 - 2.0m
Hδ (CH₃)0.8 - 1.0d6.5
Hδ' (CH₃)0.8 - 1.0d6.5
N-CH₃2.8 - 3.0s
Acetyl-CH₃1.9 - 2.1s
COOH12.0 - 13.0br s
Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts.

Carbon Assignment Predicted Chemical Shift (ppm)
Cα (CH)55 - 60
Cβ (CH₂)40 - 45
Cγ (CH)24 - 28
Cδ (CH₃)21 - 24
Cδ' (CH₃)21 - 24
N-CH₃30 - 35
Acetyl-CH₃22 - 25
C=O (Amide)170 - 175
C=O (Carboxyl)175 - 180

Experimental Protocols

This section provides a detailed methodology for the NMR analysis of this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it can dissolve the analyte and the carboxylic acid proton is often observable. Other common solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Concentration : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

  • Sample Filtration : Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

1D ¹H NMR:

  • Pulse Program : zg30 (or equivalent)

  • Spectral Width : 16 ppm

  • Acquisition Time : 4 seconds

  • Relaxation Delay : 2 seconds

  • Number of Scans : 16-64

1D ¹³C NMR:

  • Pulse Program : zgpg30 (with proton decoupling)

  • Spectral Width : 240 ppm

  • Acquisition Time : 1-2 seconds

  • Relaxation Delay : 2-5 seconds

  • Number of Scans : 1024-4096

2D COSY (Correlation Spectroscopy):

  • Pulse Program : cosygpqf (or equivalent)

  • Spectral Width (F1 and F2) : 12 ppm

  • Number of Increments (F1) : 256-512

  • Number of Scans per Increment : 4-8

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program : hsqcedetgpsisp2.2 (or equivalent for phase-sensitive editing)

  • Spectral Width (F2, ¹H) : 12 ppm

  • Spectral Width (F1, ¹³C) : 180 ppm

  • Number of Increments (F1) : 128-256

  • Number of Scans per Increment : 8-16

Data Processing
  • Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction : Manually or automatically correct the phase of the transformed spectrum.

  • Baseline Correction : Apply a baseline correction to the entire spectrum.

  • Referencing : Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration and Peak Picking : Integrate the signals in the ¹H spectrum and pick the peaks in all spectra. For 2D spectra, analyze the cross-peaks to establish correlations.

Visualizations

The following diagrams illustrate the molecular structure, the experimental workflow for characterization, and the expected proton-proton correlations.

molecular_structure cluster_leucine D-Leucine Backbone cluster_modifications Modifications C_alpha C_beta C_alpha->C_beta N N C_alpha->N Carboxyl COOH C_alpha->Carboxyl C_gamma C_beta->C_gamma C_delta1 C_gamma->C_delta1 C_delta2 Cδ' C_gamma->C_delta2 N_methyl N-CH₃ N->N_methyl Acetyl Acetyl (C=O)CH₃ N->Acetyl

Caption: Molecular structure of this compound.

experimental_workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1D ¹H NMR Acquisition (Structural Overview & Proton Count) A->B C 1D ¹³C NMR Acquisition (Carbon Environment Analysis) A->C D 2D COSY Acquisition (¹H-¹H Connectivity) B->D E 2D HSQC Acquisition (¹H-¹³C Direct Correlation) C->E F Data Processing & Analysis (Structure Elucidation) D->F E->F G Structural Confirmation F->G

Caption: Experimental workflow for NMR characterization.

Caption: Key expected COSY correlations in this compound.

References

Application Notes and Protocols for Studying N-Acetyl-L-leucine Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the therapeutic effects of N-Acetyl-L-leucine (NALL), the pharmacologically active L-enantiomer of N-acetyl-leucine. The focus is on preclinical research in lysosomal storage diseases and traumatic brain injury, highlighting key quantitative outcomes and detailed experimental protocols.

Introduction to N-Acetyl-L-leucine (NALL)

N-Acetyl-L-leucine is a modified amino acid that has shown promise in treating various neurological disorders. Its proposed mechanisms of action include the modulation of metabolic pathways, enhancement of autophagy, and reduction of neuroinflammation. Animal models are crucial for elucidating these mechanisms and evaluating the therapeutic potential of NALL before clinical application. The primary models discussed herein are the Npc1-/- mouse for Niemann-Pick disease type C, the Hexb-/- mouse for Sandhoff disease, and the Controlled Cortical Impact (CCI) mouse model for Traumatic Brain Injury (TBI). In these models, it has been observed that the L-enantiomer (NALL) is the active form of the drug, while the D-enantiomer is ineffective[1][2].

Animal Models and Therapeutic Rationale

Niemann-Pick Disease Type C (NPC)
  • Animal Model: Npc1-/- mouse. This model has a spontaneous mutation in the Npc1 gene, leading to the accumulation of unesterified cholesterol and glycosphingolipids in lysosomes, mimicking the human disease pathology.

  • Therapeutic Rationale: NALL is investigated for its potential to delay disease progression, improve motor function, and extend lifespan in these mice[1][3]. Studies suggest NALL may work by improving mitochondrial energy metabolism and reducing the accumulation of storage materials[3][4].

Sandhoff Disease (GM2 Gangliosidosis)
  • Animal Model: Hexb-/- mouse. This model has a targeted disruption of the Hexb gene, which encodes the β-subunit of β-hexosaminidase, leading to the accumulation of GM2 gangliosides.

  • Therapeutic Rationale: Research in this model aims to assess the efficacy of NALL in improving motor coordination, extending lifespan, and reducing the storage of glycosphingolipids, particularly GA2[5][6]. The proposed mechanism involves the normalization of glucose and glutamate metabolism and the induction of autophagy[4][5].

Traumatic Brain Injury (TBI)
  • Animal Model: Controlled Cortical Impact (CCI) mouse model. This model involves a surgically induced focal brain injury that allows for precise control over injury severity, resulting in reproducible neuroinflammation and neuronal cell death.

  • Therapeutic Rationale: In the context of TBI, NALL is studied for its neuroprotective effects, including the attenuation of neuronal cell death, reduction of neuroinflammation, and restoration of autophagy flux, ultimately leading to improved functional recovery[7][8][9].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of NALL in the respective animal models.

Table 1: Effects of N-Acetyl-DL-leucine (ADLL) in Hexb-/- Mouse Model of Sandhoff Disease

ParameterWild-type (Hexb+/+)Untreated Hexb-/-ADLL-Treated Hexb-/-Percentage Change (Treated vs. Untreated)Reference
Median Lifespan (days) Not reported111.5121+8.5%[5]
Bar Crossing Score (at 16 weeks) ~5~1.5~3.5+133%[6]
Cerebellar GA2 Levels (nmol/mg protein at 86 days) ~0.1~1.5~0.8-47%[5][10]
Cerebellar GM2 Levels (nmol/mg protein at 86 days) ~0.05~0.5~0.5No significant change[5][10]

Table 2: Effects of N-Acetyl-L-leucine (NALL) in Npc1-/- Mouse Model of Niemann-Pick Disease Type C

ParameterObservationReference
Lifespan Significantly prolonged survival with NALL treatment compared to untreated Npc1-/- mice.[1]
Functional Decline Delayed onset of gait abnormalities and motor dysfunction.[1][3]
General Health Slowed decline in general health, coat condition, and body weight.[1]
Ataxia Significant reduction in ataxia when administered pre-symptomatically and symptomatically.[2][11]

Table 3: Effects of N-Acetyl-L-leucine (NALL) in CCI Mouse Model of Traumatic Brain Injury

ParameterVehicle-Treated TBINALL-Treated TBIPercentage Change (Treated vs. Vehicle)Reference
Lesion Volume (mm³ at 28 days post-injury) ~2.5~1.5-40%[7]
Cortical Cell Death (TUNEL+ cells/field at 1 day post-injury) ~120~60-50%[7]
Cleaved Caspase-3+ Neurons (/100 hippocampal neurons at 1 day post-injury) ~25~15-40%[12]
iNOS mRNA (relative expression at 3 days post-injury) ~12~6-50%[12]
IL-1β mRNA (relative expression at 3 days post-injury) ~10~5-50%[12]
TNFα mRNA (relative expression at 3 days post-injury) ~8~4-50%[12]
LC3-II/LC3-I Ratio (autophagy flux marker at 1 day post-injury) Decreased vs. ShamPartially RestoredImprovement in autophagy flux[8][12]
p62/SQSTM1 Level (autophagy substrate at 1 day post-injury) Increased vs. ShamReduced vs. VehicleEnhancement of autophagic clearance[8][12]

Experimental Protocols

NALL Administration
  • Oral Gavage: N-Acetyl-L-Leucine is dissolved in a suitable vehicle (e.g., ethanol, then diluted in water). A common dosage for TBI models is 100 mg/kg, administered daily via oral gavage[8].

  • Dietary Admixture: For chronic studies, such as in the lysosomal storage disease models, NALL can be mixed with powdered chow and a diet gel. A typical dose for Sandhoff disease mice is 0.1 g/kg/day, starting from 3 weeks of age[5].

Behavioral Testing
  • Rotarod Test (Motor Coordination and Balance):

    • Acclimatize mice to the testing room for at least 30-60 minutes.

    • Place mice on the rotarod apparatus, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).

    • Record the latency to fall for each mouse.

    • Perform multiple trials (e.g., 3 trials with a 15-minute inter-trial interval).

  • Grip Strength Test (Neuromuscular Function):

    • Use a grip strength meter with a grid or bar.

    • Hold the mouse by the tail and allow it to grasp the grid with its forelimbs (or all four limbs).

    • Gently pull the mouse horizontally away from the meter until it releases its grip.

    • The peak force is recorded.

    • Perform multiple trials (e.g., 3-5 consecutive trials) and average the results.

  • Morris Water Maze (Spatial Learning and Memory):

    • Use a circular pool filled with opaque water containing a hidden escape platform.

    • Place distal visual cues around the room.

    • Release the mouse into the pool from different starting positions.

    • Record the time it takes for the mouse to find the hidden platform (escape latency).

    • Conduct multiple trials over several days.

    • A probe trial is performed on the final day, where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

Histological and Immunohistochemical Analyses
  • Tissue Preparation:

    • Anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the brain and post-fix in 4% PFA overnight.

    • Cryoprotect the brain in a sucrose solution (e.g., 30%) before sectioning on a cryostat or microtome.

  • TUNEL Assay (Apoptosis Detection):

    • Use a commercial TUNEL assay kit on prepared brain sections.

    • Permeabilize the tissue sections.

    • Incubate with the TdT reaction mixture to label the 3'-OH ends of fragmented DNA.

    • Visualize the labeled cells using fluorescence microscopy.

  • Immunohistochemistry for Neuroinflammation (Iba1 for Microglia):

    • Block non-specific binding sites on the tissue sections using a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

    • Incubate with a primary antibody against Iba1 (a marker for microglia).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the sections and visualize under a fluorescence microscope.

Biochemical Assays
  • Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Markers:

    • Isolate RNA from brain tissue homogenates using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using specific primers for inflammatory genes (e.g., iNOS, IL-1β, TNFα) and a housekeeping gene for normalization.

  • Western Blot for Autophagy Markers:

    • Prepare protein lysates from brain tissue.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against LC3 and p62/SQSTM1.

    • Incubate with a secondary antibody and detect the protein bands.

    • Quantify the band intensities and calculate the LC3-II/LC3-I ratio as an indicator of autophagy flux.

  • Measurement of Stored Glycosphingolipids:

    • Homogenize brain tissue.

    • Extract lipids using a solvent system (e.g., chloroform/methanol).

    • Analyze the lipid extract using high-performance thin-layer chromatography (HPTLC) or mass spectrometry to quantify the levels of specific glycosphingolipids like GA2 and GM2.

Visualizations

Experimental_Workflow_for_TBI_Model cluster_animal_prep Animal Preparation cluster_assessment Assessments cluster_outcome Outcome Measures A C57BL/6 Mice B Controlled Cortical Impact (CCI) Surgery A->B C NALL Administration (e.g., 100 mg/kg/day, p.o.) D Vehicle Control E Behavioral Testing (Rotarod, Grip Strength, MWM) C->E F Histology/IHC (TUNEL, Iba1) C->F G Biochemical Assays (qRT-PCR, Western Blot) C->G D->E D->F D->G H Improved Functional Recovery E->H I Reduced Neuronal Death & Neuroinflammation F->I J Restored Autophagy Flux G->J

Caption: Experimental workflow for studying NALL effects in a TBI mouse model.

NALL_Signaling_Pathway cluster_mTOR NALL N-Acetyl-L-leucine (NALL) Leucine Intracellular Leucine NALL->Leucine Deacetylation AcetylCoA Acetyl-CoA Leucine->AcetylCoA Metabolism mTORC1 mTORC1 AcetylCoA->mTORC1 Modulation? Autophagy_Initiation Autophagy Initiation (ULK1 Complex) mTORC1->Autophagy_Initiation Inhibition Autophagosome Autophagosome Formation Autophagy_Initiation->Autophagosome Autolysosome Autolysosome (Degradation of Cargo) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Neuroprotection Neuroprotection (Reduced cell death, inflammation) Autolysosome->Neuroprotection

References

Application Notes and Protocols: N-Acetyl-L-leucine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound: While the initial topic specified N-Acetyl-N-methyl-D-leucine, the significant body of scientific literature and clinical research in the field of neurological disorders is overwhelmingly focused on N-Acetyl-L-leucine (NALL) . The D-enantiomer, N-Acetyl-D-leucine, is often considered pharmacologically inactive or has been shown to inhibit the uptake of the active L-enantiomer.[1][2] Consequently, to provide accurate and relevant information for researchers, these application notes will focus on N-Acetyl-L-leucine, the molecule at the forefront of therapeutic development for neurological conditions.

Introduction

N-Acetyl-L-leucine (NALL) is an acetylated derivative of the essential amino acid L-leucine.[3][4] It is a small, orally bioavailable molecule capable of crossing the blood-brain barrier.[5] Historically, the racemic mixture N-acetyl-DL-leucine has been used for decades in France to treat vertigo.[3][4][6] Recent research has repurposed NALL, identifying it as the pharmacologically active enantiomer and a promising therapeutic agent for a range of rare and common neurodegenerative diseases, including Niemann-Pick disease type C (NPC), GM2 Gangliosidoses (Tay-Sachs and Sandhoff diseases), and traumatic brain injury (TBI).[1][3][5][7] Its neuroprotective effects are attributed to its role in modulating fundamental cellular processes that are often dysfunctional in neurological disorders.[5][8]

Proposed Mechanisms of Action

The precise mechanisms of action for N-Acetyl-L-leucine are still under active investigation, but preclinical studies have elucidated several key pathways through which it may exert its therapeutic effects. NALL is transported into cells via monocarboxylate transporters (MCTs) and is believed to help restore cellular homeostasis.[5][9][10]

Key proposed mechanisms include:

  • Enhancement of Autophagy and Lysosomal Function: In models of neurodegenerative diseases and traumatic brain injury, NALL has been shown to improve autophagy flux, the cell's critical process for clearing damaged organelles and misfolded proteins.[1][3][6][8] This helps reduce the accumulation of toxic cellular debris, a common pathology in lysosomal storage disorders.

  • Reduction of Neuroinflammation: NALL treatment has been associated with a decrease in neuroinflammatory markers.[1][3][4][8] By attenuating the inflammatory cascade following an injury or in a chronic disease state, NALL helps protect neurons from secondary damage.

  • Improved Mitochondrial and Energy Metabolism: Studies in mouse models of Niemann-Pick disease type C have indicated that NALL can improve mitochondrial energy metabolism and alter glucose and antioxidant metabolism.[1][8] This can lead to enhanced adenosine triphosphate (ATP) production, supporting neuronal health and function.[5]

  • Modulation of Cellular pH: One hypothesis suggests NALL may help regulate intracellular pH by facilitating the efflux of lactate, thereby improving neuronal function in conditions associated with metabolic dysregulation.[10]

NALL_Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_outcomes Therapeutic Outcomes NALL N-Acetyl-L-leucine (extracellular) MCT Monocarboxylate Transporter (MCT1) NALL->MCT Uptake NALL_intra N-Acetyl-L-leucine (intracellular) MCT->NALL_intra Autophagy ↑ Autophagy Flux NALL_intra->Autophagy Metabolism ↑ Mitochondrial Energy Metabolism NALL_intra->Metabolism Inflammation ↓ Neuroinflammation NALL_intra->Inflammation Clearance ↑ Clearance of Cellular Debris Autophagy->Clearance Protection ↑ Neuroprotection ↓ Neuronal Cell Death Metabolism->Protection Inflammation->Protection Function ↑ Improved Neurological Function Clearance->Function Protection->Function

Proposed mechanism of action for N-Acetyl-L-leucine (NALL).

Applications and Efficacy Data

NALL has been investigated in several clinical trials for rare neurodegenerative diseases, demonstrating statistically significant and clinically relevant improvements in neurological function.

Table 1: Summary of Clinical Trial Data for N-Acetyl-L-leucine

Neurological Disorder Key Efficacy Endpoint Dosage Outcome Citation(s)
Niemann-Pick Disease Type C (NPC) Change in Scale for the Assessment and Rating of Ataxia (SARA) total score 4 g/day (≥13 years); Weight-based for younger patients Statistically significant improvement in neurologic status vs. placebo. Mean change of -1.97 points on SARA score with NALL vs. -0.60 with placebo. [5][11]
GM2 Gangliosidoses (Tay-Sachs & Sandhoff) Clinical Impression of Change in Severity (CI-CS) 4 g/day (≥13 years); Weight-tiered for patients 6-12 years Met primary endpoint, showing significant improvements in functioning and quality of life. [7]

| Ataxia Telangiectasia (A-T) | Ongoing Clinical Trial | Not specified | Investigating treatment for movement challenges. |[12] |

Experimental Protocols

Protocol 4.1: In Vitro Autophagy Flux Assay Using a Tandem mRFP-GFP-LC3 Reporter

This protocol is designed to quantify the effect of NALL on autophagy flux in a neuronal cell line (e.g., SH-SY5Y). The tandem reporter fluoresces yellow (mRFP and GFP) in non-acidic autophagosomes and red (mRFP only) in acidic autolysosomes, allowing for the measurement of autophagic progression.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) stably expressing mRFP-GFP-LC3

  • Complete cell culture medium

  • N-Acetyl-L-leucine (NALL) stock solution (e.g., 100 mM in sterile PBS)

  • Autophagy inducer (positive control, e.g., Rapamycin)

  • Autophagy inhibitor (e.g., Bafilomycin A1)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) for fixation

  • DAPI nuclear stain

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Plate mRFP-GFP-LC3 expressing cells onto glass-bottom dishes or 96-well imaging plates at a density that allows for 60-70% confluency on the day of the experiment.

  • Treatment:

    • Pre-treat cells with NALL at various concentrations (e.g., 10 µM, 50 µM, 100 µM) for 24 hours.

    • Include a vehicle control (PBS), a positive control (Rapamycin, 100 nM for 4 hours), and a negative control for flux (co-treatment with Bafilomycin A1, 100 nM for the last 4 hours).

  • Fixation and Staining:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Stain with DAPI for 5 minutes to visualize nuclei.

    • Wash twice with PBS.

  • Imaging:

    • Acquire images using a fluorescence microscope with appropriate filters for GFP (green), mRFP (red), and DAPI (blue).

  • Analysis:

    • Quantify the number of green puncta (autophagosomes) and red-only puncta (autolysosomes) per cell.

    • An increase in the ratio of red puncta to green puncta indicates enhanced autophagy flux.

Autophagy_Flux_Workflow start Plate mRFP-GFP-LC3 Expressing Cells treat Treat with NALL, Vehicle, & Controls (24h) start->treat fix Fix with 4% PFA & Stain with DAPI treat->fix image Fluorescence Microscopy (Acquire Images) fix->image analyze Quantify Green (Autophagosome) & Red (Autolysosome) Puncta image->analyze end Calculate Autophagy Flux (Red/Green Ratio) analyze->end

Experimental workflow for the in vitro autophagy flux assay.
Protocol 4.2: In Vivo Assessment in a Mouse Model of Traumatic Brain Injury (TBI)

This protocol describes the evaluation of NALL's neuroprotective effects in a controlled cortical impact (CCI) mouse model of TBI.[4]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Controlled cortical impact (CCI) device

  • Anesthesia (e.g., isoflurane)

  • N-Acetyl-L-leucine (for oral gavage)

  • Vehicle control (e.g., sterile water)

  • Behavioral testing apparatus (e.g., Rotarod, Morris water maze)

  • Tissue processing reagents for histology (e.g., PFA, sucrose solutions)

  • Antibodies for immunohistochemistry (e.g., anti-NeuN for neurons, anti-Iba1 for microglia)

Procedure:

  • TBI Induction:

    • Anesthetize the mouse and secure it in a stereotaxic frame.

    • Perform a craniotomy over the desired cortical region (e.g., parietal cortex).

    • Induce a moderate TBI using the CCI device with defined parameters (e.g., 3 mm tip, 4 m/s velocity, 1.5 mm depth).

    • Suture the scalp and allow the animal to recover. Sham animals will undergo surgery without the impact.

  • NALL Administration:

    • Randomly assign mice to treatment (NALL) or vehicle groups.

    • Begin oral gavage administration of NALL (e.g., 100 mg/kg) or vehicle starting 1-4 hours post-injury and continue daily for a specified period (e.g., 14 or 28 days).[13]

  • Functional Outcome Assessment:

    • Motor Function: Perform Rotarod testing at baseline and at multiple time points post-TBI (e.g., days 3, 7, 14, 21, 28) to assess motor coordination and balance.

    • Cognitive Function: Conduct Morris water maze testing starting at a later time point (e.g., day 21 post-TBI) to evaluate spatial learning and memory.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and perfuse transcardially with saline followed by 4% PFA.

    • Harvest the brains and process for cryosectioning or paraffin embedding.

    • Perform Nissl staining to quantify lesion volume.

    • Perform immunohistochemistry for markers of neuronal survival (NeuN) and neuroinflammation (Iba1 for microglial activation) in the peri-lesional cortex.

  • Data Analysis:

    • Compare behavioral test results (latency to fall, escape latency) between NALL and vehicle groups using appropriate statistical tests (e.g., two-way ANOVA).

    • Quantify lesion volume and cell counts from histological sections and compare between groups (e.g., Student's t-test).

Table 2: Key Parameters for In Vivo TBI Study

Parameter Description Example Value
Animal Model Species, Strain, Sex C57BL/6, Male
Injury Model Controlled Cortical Impact (CCI) Moderate severity
Treatment Compound, Dose, Route, Frequency NALL, 100 mg/kg, Oral Gavage, Daily
Primary Outcome Motor Function Assessment Rotarod Test
Secondary Outcome Cognitive Function Assessment Morris Water Maze
Histological Endpoints Lesion Volume, Neuronal Survival, Neuroinflammation Nissl, NeuN, Iba1 staining

| Study Duration | Post-TBI follow-up | 28 days |

Conclusion

N-Acetyl-L-leucine is a promising therapeutic candidate for a variety of neurological disorders characterized by lysosomal dysfunction, neuroinflammation, and metabolic deficits. Its excellent safety profile and oral bioavailability enhance its clinical potential.[3][4] Future research should continue to delineate its precise molecular mechanisms and explore its efficacy in a broader range of neurodegenerative conditions. The protocols outlined here provide a framework for researchers to investigate the neuroprotective and restorative properties of NALL in relevant preclinical models.

References

Application Notes and Protocols for High-Throughput Screening Assays for N-acetylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylation is a crucial and widespread post-translational modification that plays a pivotal role in regulating a myriad of cellular processes, including protein stability, gene transcription, and signal transduction.[1] The enzymes responsible for this modification, N-acetyltransferases (NATs), have emerged as promising therapeutic targets for a range of diseases, including cancer.[2] High-throughput screening (HTS) assays are indispensable tools for the discovery of novel modulators of NAT activity. This document provides detailed application notes and protocols for three common HTS assay formats for N-acetylated compounds: fluorescence-based, colorimetric, and luminescence-based assays.

I. Fluorescence-Based HTS Assay for N-Acetyltransferase Activity

Fluorescence-based assays are a popular choice for HTS due to their high sensitivity and compatibility with automated liquid handling systems.[3] A common strategy for monitoring NAT activity involves the detection of the reaction co-product, Coenzyme A (CoA).

Assay Principle

The enzymatic transfer of an acetyl group from acetyl-CoA to a peptide or protein substrate by a NAT results in the formation of an N-acetylated product and the release of CoA. The free thiol group of the liberated CoA can then react with a thiol-reactive fluorescent probe, such as ThioGlo4, to generate a highly fluorescent adduct. The increase in fluorescence intensity is directly proportional to the NAT activity.[4][5][6][7]

Experimental Workflow

Fluorescence_Workflow cluster_prep Plate Preparation cluster_reaction Reaction Incubation cluster_detection Signal Detection Compound_Dispensing Dispense Compounds (20-200 nL) Enzyme_Mix Add Enzyme Mix (NAT, ThioGlo4, Acetyl-CoA) Compound_Dispensing->Enzyme_Mix Control_Dispensing Dispense Controls (DMSO/Inhibitor) Control_Dispensing->Enzyme_Mix Substrate_Mix Add Substrate Mix (Peptide) Enzyme_Mix->Substrate_Mix Incubation Incubate at RT Substrate_Mix->Incubation Read_Fluorescence Read Fluorescence (Ex: 400 nm, Em: 465 nm) Incubation->Read_Fluorescence

Caption: Experimental workflow for the fluorescence-based N-acetyltransferase HTS assay.

Detailed Protocol: 384-Well Format

This protocol is adapted from a method developed for the N-terminal acetyltransferase D (NatD).[4][5][6][7]

Materials and Reagents:

  • N-terminal Acetyltransferase (e.g., recombinant NatD)

  • Peptide substrate (e.g., Histone H4-derived peptide)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • ThioGlo4 (fluorescent probe)

  • Assay Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100

  • Test compounds and controls (e.g., known inhibitor, DMSO)

  • 384-well black, flat-bottom polystyrene microplates

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20-200 nL of test compounds dissolved in DMSO into the wells of a 384-well plate.

    • For control wells, dispense DMSO (negative control) or a known inhibitor (positive control).

  • Reagent Preparation:

    • Prepare an "Enzyme Mix" containing the NAT enzyme, ThioGlo4, and Acetyl-CoA in assay buffer. The final concentrations in the assay well should be optimized, for example: 100 nM NatD, 15 µM ThioGlo4, and 10 µM Acetyl-CoA.[4]

    • Prepare a "Substrate Mix" containing the peptide substrate in assay buffer. The final concentration should be at or near the Km value for the enzyme, for example: 4 µM for the H4-8 peptide with NatD.[4]

  • Assay Execution:

    • Add 10 µL of the Enzyme Mix to each well of the 384-well plate containing the compounds.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the Substrate Mix to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), during which the reaction is in the linear range.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent probe (e.g., Ex: 400 nm, Em: 465 nm for ThioGlo4).[4]

    • Calculate the percent inhibition for each compound relative to the controls.

    • Determine the Z'-factor to assess the quality and robustness of the assay. The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|

Quantitative Data Summary
ParameterValueReference
Assay Format 384-well plate[4][5][6][7]
Z'-Factor 0.77[4][5][6][7]
Coefficient of Variation (CV) 6%[4][5][6][7]
Enzyme Concentration (NatD) 100 nM[4]
Substrate Concentration (H4-8) 4 µM[4]
Acetyl-CoA Concentration 10 µM[4]
ThioGlo4 Concentration 15 µM[4]
Excitation Wavelength 400 nm[4]
Emission Wavelength 465 nm[4]

II. Colorimetric HTS Assay for N-Acetyltransferase Activity

Colorimetric assays offer a cost-effective alternative to fluorescence-based methods and can be readily implemented in most laboratories. A widely used colorimetric method for detecting CoA is the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid) or Ellman's reagent) assay.

Assay Principle

Similar to the fluorescence-based assay, the colorimetric assay measures the production of CoA. The free thiol group of CoA reacts with DTNB, reducing it to 2-nitro-5-thiobenzoate (TNB), which has a characteristic yellow color and a strong absorbance at 412 nm. The increase in absorbance at this wavelength is proportional to the NAT activity. However, the DTNB assay is generally less sensitive than fluorescence-based methods.[8]

Experimental Workflow

Colorimetric_Workflow cluster_prep Plate Preparation cluster_reaction Reaction Incubation cluster_detection Signal Detection Compound_Dispensing Dispense Compounds (e.g., 1 µL) Enzyme_Substrate_Mix Add Enzyme-Substrate Mix (NAT, Peptide, Acetyl-CoA) Compound_Dispensing->Enzyme_Substrate_Mix Control_Dispensing Dispense Controls (DMSO/Inhibitor) Control_Dispensing->Enzyme_Substrate_Mix Incubation Incubate at 37°C Enzyme_Substrate_Mix->Incubation Add_DTNB Add DTNB Solution Incubation->Add_DTNB Read_Absorbance Read Absorbance (412 nm) Add_DTNB->Read_Absorbance

Caption: Experimental workflow for the colorimetric N-acetyltransferase HTS assay.

Detailed Protocol: 96-Well Format

Materials and Reagents:

  • N-Acetyltransferase

  • Peptide substrate

  • Acetyl-CoA

  • DTNB Solution (e.g., 10 mM in assay buffer)

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • Test compounds and controls

  • 96-well clear, flat-bottom microplates

Procedure:

  • Compound Plating:

    • Dispense 1 µL of test compounds in DMSO into the wells of a 96-well plate.

    • Add 1 µL of DMSO or a known inhibitor for control wells.

  • Reaction Mix Preparation:

    • Prepare a "Reaction Mix" containing the NAT enzyme, peptide substrate, and Acetyl-CoA in assay buffer. The final concentrations will need to be optimized for the specific enzyme and substrate but should be high enough to generate a detectable amount of CoA (typically in the low micromolar range).

  • Assay Execution:

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Color Development and Measurement:

    • Add 50 µL of DTNB solution to each well to stop the reaction and initiate color development.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition and Z'-factor as described for the fluorescence assay.

Quantitative Data Summary
ParameterValueReference
Assay Format 96-well plateAdapted from[9]
Detection Limit for CoA Single-digit micromolar[8]
Wavelength 412 nm[9]
Extinction Coefficient of TNB ~14,150 M⁻¹cm⁻¹[10]
Z'-Factor Generally lower than fluorescence assaysGeneral Knowledge
IC50 (Example Inhibitor) Dependent on enzyme and inhibitorN/A

III. Luminescence-Based HTS Assay for N-Acetyltransferase Activity

Luminescence-based assays are known for their exceptional sensitivity and low background signals, making them highly suitable for HTS.[11][12] A common approach for NATs involves coupling the production of CoA to a luciferase-based detection system.

Assay Principle

This assay format typically involves a coupled enzyme system. The CoA produced by the NAT reaction is utilized by a second enzyme, such as CoA-dependent luciferase, to generate a luminescent signal. The amount of light produced is directly proportional to the amount of CoA generated and, therefore, to the NAT activity.

Experimental Workflow

Luminescence_Workflow cluster_prep Plate Preparation cluster_reaction Reaction Incubation cluster_detection Signal Detection Compound_Dispensing Dispense Compounds NAT_Reaction_Mix Add NAT Reaction Mix (NAT, Peptide, Acetyl-CoA) Compound_Dispensing->NAT_Reaction_Mix Control_Dispensing Dispense Controls Control_Dispensing->NAT_Reaction_Mix Incubation1 Incubate NAT_Reaction_Mix->Incubation1 Detection_Reagent Add Luminescence Detection Reagent Incubation1->Detection_Reagent Incubation2 Incubate Detection_Reagent->Incubation2 Read_Luminescence Read Luminescence Incubation2->Read_Luminescence

Caption: Experimental workflow for the luminescence-based N-acetyltransferase HTS assay.

Detailed Protocol: 384-Well Format

This protocol is a general guideline and would require optimization based on the specific commercial kit or coupled enzyme system used.

Materials and Reagents:

  • N-Acetyltransferase

  • Peptide substrate

  • Acetyl-CoA

  • Luminescence-based CoA detection kit (containing a CoA-dependent enzyme, its substrate, and necessary buffers)

  • Assay Buffer (compatible with both the NAT and the detection system)

  • Test compounds and controls

  • 384-well white, opaque microplates

Procedure:

  • Compound Plating:

    • Dispense test compounds and controls into a 384-well white plate.

  • NAT Reaction:

    • Prepare a "NAT Reaction Mix" containing the NAT enzyme, peptide substrate, and Acetyl-CoA in the appropriate assay buffer.

    • Add the NAT Reaction Mix to the wells.

    • Incubate at a temperature and for a duration optimized for the NAT enzyme.

  • Luminescence Detection:

    • Prepare the luminescence detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well. This reagent will contain the coupled enzyme system that converts CoA into a luminescent signal.

    • Incubate for a short period (e.g., 10-20 minutes) at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percent inhibition and Z'-factor as previously described.

Quantitative Data Summary
ParameterValueReference
Assay Format 384-well plateGeneral HTS practice
Sensitivity High (potentially sub-micromolar CoA detection)[11][12]
Z'-Factor Typically > 0.5[13]
Signal Stability Dependent on the specific luciferase system[14]
IC50 (Example Inhibitor) Dependent on enzyme and inhibitorN/A

IV. Signaling Pathways Involving N-Acetylation

Understanding the signaling pathways in which N-acetylated compounds are involved is critical for drug development. N-acetylation can influence protein degradation pathways and the cellular response to DNA damage.

The Ac/N-End Rule Pathway

The Ac/N-end rule pathway is a branch of the N-end rule pathway that targets proteins for degradation based on their N-terminal acetylated residue. This pathway plays a crucial role in protein quality control and the regulation of protein stoichiometry.[6]

Ac_N_End_Rule cluster_acetylation N-terminal Acetylation cluster_recognition Recognition and Ubiquitination cluster_degradation Proteasomal Degradation Nascent_Protein Nascent Polypeptide NAT N-Acetyltransferase (NAT) Nascent_Protein->NAT Acetyl-CoA Acetylated_Protein N-terminally Acetylated Protein (Ac-N-degron exposed) NAT->Acetylated_Protein N_Recognin Ac/N-recognin (E3 Ubiquitin Ligase, e.g., Doa10/Teb4) Acetylated_Protein->N_Recognin Ubiquitination Polyubiquitination N_Recognin->Ubiquitination Ubiquitin Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: The Ac/N-end rule pathway for protein degradation.[15][16]

ATM Kinase Activation Pathway

The activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, a key regulator of the DNA damage response, is dependent on N-acetylation. In response to DNA double-strand breaks, the histone acetyltransferase (HAT) Tip60 acetylates ATM, which is a critical step for its activation.[17][18][19]

ATM_Activation cluster_damage DNA Damage Sensing cluster_activation ATM Activation cluster_response Downstream Signaling DSB DNA Double-Strand Break MRN_Complex MRN Complex DSB->MRN_Complex recruits Inactive_ATM Inactive ATM Dimer MRN_Complex->Inactive_ATM recruits Acetylated_ATM Acetylated ATM Inactive_ATM->Acetylated_ATM Tip60 Tip60 (HAT) Tip60->Inactive_ATM acetylates Active_ATM Active ATM Monomer Acetylated_ATM->Active_ATM autophosphorylation Downstream_Targets Downstream Targets (p53, Chk2, H2AX) Active_ATM->Downstream_Targets phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest, DNA Repair, Apoptosis Downstream_Targets->Cell_Cycle_Arrest

Caption: Role of N-acetylation in the activation of ATM kinase.[17][19]

Transcriptional Activation via Histone Acetylation

Histone acetylation is a hallmark of active chromatin and plays a direct role in facilitating gene transcription. Histone acetyltransferases (HATs) acetylate lysine residues on histone tails, which neutralizes their positive charge and weakens their interaction with negatively charged DNA. This leads to a more relaxed chromatin structure, allowing transcription factors and the RNA polymerase machinery to access the DNA.[20][21]

Histone_Acetylation_Transcription cluster_chromatin Chromatin State cluster_modification Histone Modification cluster_transcription Transcriptional Machinery Condensed_Chromatin Condensed Chromatin (Heterochromatin) HAT Histone Acetyltransferase (HAT) Condensed_Chromatin->HAT recruitment Relaxed_Chromatin Relaxed Chromatin (Euchromatin) HDAC Histone Deacetylase (HDAC) Relaxed_Chromatin->HDAC recruitment Transcription_Factors Transcription Factors & RNA Polymerase Relaxed_Chromatin->Transcription_Factors accessibility HAT->Relaxed_Chromatin acetylation HDAC->Condensed_Chromatin deacetylation Gene_Transcription Gene Transcription Transcription_Factors->Gene_Transcription

Caption: Histone acetylation promotes transcriptional activation.[20][22]

V. Conclusion

The choice of an HTS assay for N-acetylated compounds depends on several factors, including the specific NAT of interest, the required sensitivity, and available instrumentation. Fluorescence-based assays offer high sensitivity and are well-suited for HTS campaigns. Colorimetric assays provide a cost-effective alternative, while luminescence-based assays offer the highest sensitivity. The detailed protocols and comparative data presented here serve as a guide for researchers to select and implement the most appropriate assay for their drug discovery efforts targeting N-acetyltransferases.

References

Application Notes and Protocols for In Vivo Imaging of N-Acetyl-N-methyl-D-leucine Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-N-methyl-D-leucine is a modified amino acid derivative with potential applications in various research and clinical settings. Understanding its biodistribution, target engagement, and pharmacokinetic profile in a living organism is crucial for its development as a therapeutic or diagnostic agent. In vivo imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), offer non-invasive methods to visualize and quantify the distribution of radiolabeled this compound in real-time. These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of this compound distribution.

Applications

  • Pharmacokinetic and Biodistribution Studies: Elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Target Engagement and Receptor Occupancy: Quantify the binding of the compound to its putative targets in the brain and peripheral tissues.

  • Disease Modeling: Investigate the altered distribution of this compound in animal models of neurological and metabolic diseases.

  • Drug Development: Assess the efficacy of therapeutic interventions by monitoring changes in the compound's distribution.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of N-Acetyl-D-leucine in plasma following oral administration of N-Acetyl-DL-leucine (100 mg/kg) in mice. This data, obtained through liquid chromatography/mass spectrometry, provides an insight into the distribution of the D-enantiomer.

ParameterUnitN-Acetyl-D-leucine
Cmaxng/mL86100
Tmaxh<0.25
AUC0-lasth*ng/mL57800
T1/2h0.31
Tissue Distribution of N-Acetyl-D-leucine (ng/g) Following Oral Administration of Racemic N-Acetyl-DL-leucine (100 mg/kg) in Mice
Time (h) Brain Muscle
0.252351260
0.53212400
12882150
22141460
4108653
839.5218

Experimental Protocols

Protocol 1: Radiosynthesis of [¹¹C]this compound

This protocol is a hypothetical adaptation based on the synthesis of L-[1-¹¹C]leucine and general N-acetylation and N-methylation procedures.

1. Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I):

  • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
  • Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation.
  • React [¹¹C]CH₄ with iodine vapor at high temperature to produce [¹¹C]CH₃I.
  • Trap and purify the [¹¹C]CH₃I.

2. Synthesis of N-Acetyl-D-leucine precursor:

  • Synthesize the corresponding precursor for radiolabeling, which would be D-leucine.

3. ¹¹C-Methylation of D-leucine:

  • React D-leucine with the trapped [¹¹C]CH₃I in a suitable solvent (e.g., DMF) and in the presence of a base (e.g., NaOH or K₂CO₃) to produce [¹¹C]N-methyl-D-leucine.

4. N-Acetylation:

  • React the resulting [¹¹C]N-methyl-D-leucine with acetic anhydride in an aqueous basic solution to yield [¹¹C]this compound.

5. Purification:

  • Purify the final product using high-performance liquid chromatography (HPLC).
  • Formulate the purified product in a sterile, injectable solution (e.g., saline).

6. Quality Control:

  • Determine radiochemical purity and identity by analytical HPLC.
  • Measure specific activity.
  • Perform sterility and pyrogen testing.

Protocol 2: In Vivo PET Imaging of [¹¹C]this compound in a Rodent Model

1. Animal Model:

  • Use appropriate rodent models (e.g., mice or rats) relevant to the research question.
  • Acclimatize animals to the housing conditions for at least one week before the experiment.

2. Animal Preparation:

  • Fast the animals overnight to reduce background signal from metabolism.
  • Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.
  • Place a catheter in the tail vein for radiotracer injection.
  • Position the animal on the scanner bed and secure it to minimize motion artifacts.

3. Radiotracer Administration:

  • Administer a bolus injection of [¹¹C]this compound (typically 3.7-7.4 MBq) via the tail vein catheter.

4. PET Image Acquisition:

  • Start a dynamic PET scan immediately after the injection for a duration of 60-90 minutes.
  • Acquire data in list mode to allow for flexible framing of the dynamic sequence.
  • Perform a CT scan for attenuation correction and anatomical co-registration.

5. Image Reconstruction and Analysis:

  • Reconstruct the dynamic PET data into a series of time frames.
  • Correct for attenuation, scatter, and radioactive decay.
  • Co-register the PET images with the anatomical CT or MR images.
  • Draw regions of interest (ROIs) on the co-registered images for various tissues (e.g., brain regions, muscle, liver, kidney).
  • Generate time-activity curves (TACs) for each ROI.
  • Calculate the standardized uptake value (SUV) for semi-quantitative analysis.
  • For quantitative analysis, perform kinetic modeling of the TACs using an appropriate model (e.g., two-tissue compartment model) to estimate parameters such as uptake rate and volume of distribution.

Visualizations

experimental_workflow cluster_synthesis Radiotracer Synthesis cluster_imaging In Vivo Imaging cluster_analysis Data Analysis cyclotron Cyclotron Production ([¹¹C]CO₂) methylation [¹¹C]Methyl Iodide Synthesis cyclotron->methylation labeling Radiolabeling of N-Acetyl-D-leucine Precursor methylation->labeling purification HPLC Purification labeling->purification qc Quality Control purification->qc animal_prep Animal Preparation (Anesthesia, Catheterization) qc->animal_prep injection Radiotracer Injection animal_prep->injection pet_scan Dynamic PET/CT Scan injection->pet_scan reconstruction Image Reconstruction & Correction pet_scan->reconstruction coregistration PET/CT Co-registration reconstruction->coregistration roi_analysis ROI Analysis & TACs coregistration->roi_analysis kinetic_modeling Kinetic Modeling roi_analysis->kinetic_modeling

Experimental Workflow for In Vivo Imaging.

signaling_pathway cluster_transport Cellular Transport cluster_autophagy Autophagy Regulation cluster_ph pH Regulation NAL_ext N-Acetyl-L-leucine (Extracellular) MCT1 MCT1 Transporter NAL_ext->MCT1 NAL_int N-Acetyl-L-leucine (Intracellular) MCT1->NAL_int lactate_out Lactate Efflux MCT1->lactate_out mTORC1 mTORC1 NAL_int->mTORC1 autophagy Autophagy mTORC1->autophagy ph Increased Intracellular pH lactate_out->ph

Proposed Signaling Pathway of N-Acetyl-L-leucine.

Troubleshooting & Optimization

Technical Support Center: N-Acetyl-N-methyl-D-leucine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Acetyl-N-methyl-D-leucine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway is a two-step process. First, D-leucine is N-acetylated using an acetylating agent like acetic anhydride to form N-Acetyl-D-leucine. Second, the N-Acetyl-D-leucine intermediate is N-methylated using a methylating agent, such as methyl iodide, in the presence of a suitable base to yield the final product, this compound.

Q2: Why is the choice of base critical during the N-methylation step?

A2: The base is crucial for deprotonating the amide nitrogen of N-Acetyl-D-leucine, making it nucleophilic enough to react with the methylating agent. A base that is too weak will result in a slow or incomplete reaction. A base that is too strong can lead to side reactions, such as racemization or hydrolysis of the acetyl group. Common bases for this type of reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).[]

Q3: What are the common side reactions to be aware of during this synthesis?

A3: Key side reactions include:

  • O-methylation: The carboxylate group of N-Acetyl-D-leucine can be esterified by the methylating agent, forming a methyl ester byproduct.

  • Di-methylation: While less common for amide nitrogens, aggressive reaction conditions could potentially lead to unwanted secondary reactions.

  • Racemization: The chiral center of the D-leucine derivative can be susceptible to racemization under harsh basic conditions, leading to a mixture of D and L enantiomers.

  • Hydrolysis: Strong basic conditions, especially in the presence of water, can hydrolyze the amide bond.

Q4: How can I monitor the progress of the N-methylation reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be used to separate the starting material (N-Acetyl-D-leucine), the product (this compound), and any byproducts. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem Potential Cause Recommended Solution
Low Yield in N-acetylation Step Incomplete reaction due to insufficient acetylating agent.Increase the molar equivalents of acetic anhydride. Ratios of 1.3 to 1.6 molar equivalents relative to leucine are often effective.[2]
Low reaction temperature.The acetylation reaction can be performed at temperatures ranging from 5°C to 100°C; optimizing within this range, such as at room temperature (25-50°C), can improve yields.[2]
Incomplete N-methylation Reaction The base used was not strong enough to fully deprotonate the amide nitrogen.Switch to a stronger, non-nucleophilic base like sodium hydride (NaH). Ensure the solvent (e.g., THF, DMF) is anhydrous.
Insufficient amount of methylating agent.Increase the molar equivalents of the methylating agent (e.g., methyl iodide). Use a slight excess (e.g., 1.1-1.5 equivalents).
Reaction time was too short.Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. N-methylation can sometimes require several hours.
Presence of O-methylated byproduct The carboxyl group reacted with the methylating agent.This often occurs when the carboxylic acid is not fully deprotonated. Ensure sufficient base is used to form the carboxylate salt before adding the methylating agent. Alternatively, protect the carboxylic acid group prior to methylation, although this adds extra steps.
Product is difficult to purify from starting material The product and starting material have similar polarities.Optimize your column chromatography conditions. A shallow gradient of a more polar solvent (e.g., methanol in dichloromethane) may be required. Consider derivatization of a small sample for easier analysis if purification remains a challenge.
Potential Racemization The reaction conditions (especially the base) are too harsh.Use the mildest base and lowest temperature that still allows the reaction to proceed efficiently. Avoid prolonged reaction times at elevated temperatures. Chiral HPLC or polarimetry can be used to check the optical purity of the final product.

Experimental Protocols & Data

Step 1: N-Acetylation of D-Leucine

This protocol is adapted from established methods for the acetylation of amino acids.[2][3]

Methodology:

  • Dissolve D-leucine in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

  • Cool the mixture to approximately 5°C in an ice bath.

  • Slowly add acetic anhydride dropwise while maintaining the cool temperature. An excess of acetic anhydride (1.3-1.6 molar equivalents) is recommended.[2]

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at low temperature before warming to room temperature.

  • Acidify the reaction mixture with an acid like hydrochloric acid (HCl) to a pH of approximately 2.5-3.0.[3]

  • The N-Acetyl-D-leucine product should precipitate out of the solution.

  • Collect the solid product by suction filtration, wash with cold water, and dry under vacuum.

Comparative Data for Acetylation:

Starting MaterialBaseAcetylating Agent (Equivalents)pH for PrecipitationReported Yield
L-Leucine (100g)2N NaOH (1000mL)Acetic Anhydride (80mL)2.5~85-90% (118g)[3]
L-Leucine (100g)2N NaOH (1000mL)Acetic Anhydride (80mL)3.0~91% (120g)[3]
L-LeucineNaOHAcetic Anhydride (3 equiv.)-70-80%[2]

Note: Yields are often high for this step, but can be influenced by the final pH of precipitation and the precise molar ratios of reagents.

Step 2: N-Methylation of N-Acetyl-D-leucine

This protocol is a generalized method based on common N-alkylation techniques for amine derivatives.[][4]

Methodology:

  • Suspend N-Acetyl-D-leucine in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath (0°C).

  • Carefully add a strong base, such as sodium hydride (NaH, ~2.2 equivalents), portion-wise. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the amide nitrogen.

  • Allow the mixture to stir at 0°C for 30 minutes after the gas evolution ceases.

  • Add methyl iodide (CH3I, ~1.5 equivalents) dropwise.

  • Let the reaction stir at room temperature and monitor its progress using TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to obtain pure this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway D_Leucine D-Leucine NAc_D_Leucine N-Acetyl-D-leucine D_Leucine->NAc_D_Leucine 1. Acetic Anhydride 2. Base (NaOH) Final_Product This compound NAc_D_Leucine->Final_Product 1. Base (e.g., NaH) 2. Methyl Iodide

Caption: General two-step synthesis of this compound.

Experimental Workflow for N-Methylation

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Suspend N-Acetyl-D-leucine in anhydrous solvent B Inert Atmosphere (N2) A->B C Cool to 0°C B->C D Add Base (e.g., NaH) C->D E Add Methyl Iodide D->E F Monitor by TLC E->F G Quench Reaction F->G H Solvent Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Step-by-step workflow for the N-methylation reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Products Formed? Start->Cause2 Cause3 Purification Loss? Start->Cause3 Sol1a Increase Reaction Time Cause1->Sol1a Yes Sol1b Check Base/Reagent Quality Cause1->Sol1b Yes Sol2 Adjust Stoichiometry/ Use Milder Conditions Cause2->Sol2 Yes Sol3 Optimize Chromatography Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting low N-methylation yield.

References

Technical Support Center: N-Acetyl-N-methyl-D-leucine In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound N-Acetyl-N-methyl-D-leucine is limited. The following guide is based on data for the closely related and well-studied compound, N-Acetyl-D-leucine , and general principles for overcoming solubility issues of poorly water-soluble compounds in vitro. Researchers should use this information as a starting point and perform their own solubility tests for this compound.

Frequently Asked Questions (FAQs)

Q1: What is N-Acetyl-D-leucine and why is its solubility a concern in vitro?

N-Acetyl-D-leucine is the N-acetylated derivative of the D-enantiomer of leucine.[1][2] Like many small molecules, it has limited solubility in aqueous solutions, which are the basis for most in vitro experimental systems such as cell culture media and buffers.[1] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the known solubilities of N-Acetyl-D-leucine in common laboratory solvents?

N-Acetyl-D-leucine is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[1] For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]

Data Summary: Solubility of N-Acetyl-D-leucine

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol~1 mg/mL[1]
1:4 DMSO:PBS (pH 7.2) Solution~0.2 mg/mL[1]

Q3: How does acetylation affect the cellular uptake of leucine?

Acetylation of leucine changes its primary method of cellular uptake. While leucine enters cells via the L-type amino acid transporter (LAT1), N-acetyl-leucine (both L- and D-enantiomers) is transported by different carriers, including the monocarboxylate transporter 1 (MCT1) and organic anion transporters (OAT1 and OAT3).[3][4][5] This switch in transporter usage is a key aspect of its pharmacological activity.[3]

Q4: Can I store aqueous solutions of N-Acetyl-D-leucine?

It is not recommended to store aqueous solutions of N-Acetyl-D-leucine for more than one day due to its limited stability and potential for precipitation.[1] Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for extended periods.[1]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to addressing precipitation or incomplete dissolution of this compound during your in vitro experiments.

Issue 1: Precipitate forms immediately upon adding the compound to my aqueous buffer or cell culture medium.

  • Cause: The final concentration of the compound exceeds its solubility limit in the aqueous environment. The concentration of the organic solvent used for the stock solution may also be too high, causing it to crash out.

  • Troubleshooting Steps:

    • Verify Stock Concentration: Ensure your stock solution in the organic solvent (e.g., DMSO) is fully dissolved and within the known solubility limits.

    • Reduce Final Concentration: Lower the target concentration of this compound in your final working solution.

    • Use a Serial Dilution Approach: Instead of a single large dilution, add the stock solution to the aqueous buffer in a stepwise manner while vortexing to aid dispersion.

    • Increase Final Solvent Concentration: While keeping it non-toxic to cells (typically ≤0.5% for DMSO), a slightly higher final concentration of the co-solvent can maintain solubility.[3][4]

    • Warm the Solution: Gently warm the final solution to 37°C, as solubility often increases with temperature. Do not overheat, especially with protein-containing media.

Issue 2: The compound appears dissolved initially but precipitates over time (e.g., during incubation).

  • Cause: The solution is supersaturated and thermodynamically unstable. Changes in temperature, pH, or interaction with media components during incubation can trigger precipitation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: As recommended, prepare aqueous working solutions fresh for each experiment and do not store them.[1]

    • Consider pH Adjustment: The solubility of amino acid derivatives can be influenced by pH.[6] You can test the solubility in buffers with slightly different pH values, ensuring the chosen pH is compatible with your experimental system.

    • Employ Solubilizing Excipients: For challenging cases, consider using formulation strategies like cyclodextrins, which can form inclusion complexes to enhance solubility.[7][8] This requires careful validation to ensure the excipient does not interfere with the experiment.

Troubleshooting Workflow

G start Start: Solubility Issue Encountered check_stock Is the stock solution in organic solvent clear? start->check_stock precip_later Precipitate forms during incubation? start->precip_later precip_immediate Precipitate forms immediately in aqueous solution? check_stock->precip_immediate Yes dissolve_stock Action: Ensure complete dissolution of stock. Consider gentle warming or sonication. check_stock->dissolve_stock No reduce_conc Strategy 1: Lower the final concentration. precip_immediate->reduce_conc prepare_fresh Strategy 1: Prepare working solutions fresh before each use. precip_later->prepare_fresh dissolve_stock->check_stock serial_dilution Strategy 2: Use serial dilution with vortexing. reduce_conc->serial_dilution Still precipitates end_solved End: Issue Resolved reduce_conc->end_solved Success adjust_solvent Strategy 3: Optimize final co-solvent concentration (e.g., DMSO <0.5%). serial_dilution->adjust_solvent Still precipitates serial_dilution->end_solved Success adjust_solvent->end_solved Success end_unsolved End: Re-evaluate experimental design or compound source adjust_solvent->end_unsolved Still precipitates adjust_ph Strategy 2: Test solubility at different, biologically compatible pH values. prepare_fresh->adjust_ph Still precipitates prepare_fresh->end_solved Success use_excipients Strategy 3: Consider formulation with solubilizers (e.g., cyclodextrins). adjust_ph->use_excipients Still precipitates adjust_ph->end_solved Success use_excipients->end_solved Success use_excipients->end_unsolved Still precipitates

Caption: A decision tree for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 100 mM N-Acetyl-D-leucine Stock Solution in DMSO

  • Materials:

    • N-Acetyl-D-leucine (FW: 173.2 g/mol )[1]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, conical screw-cap tube

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh out 17.32 mg of N-Acetyl-D-leucine powder and place it in the sterile tube.

    • Add 1 mL of anhydrous DMSO to the tube. This will yield a final concentration of 100 mM.

    • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If dissolution is slow, briefly sonicate the tube in a water bath for 5-10 minutes.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. The compound is stable for ≥4 years when stored as a solid at -20°C.[1]

Protocol 2: Preparation of a 1 mM Working Solution for Cell Culture

  • Materials:

    • 100 mM N-Acetyl-D-leucine stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium or PBS

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the 100 mM stock solution at room temperature.

    • Calculate the volume of stock solution needed. To prepare 1 mL of a 1 mM working solution, you will need 10 µL of the 100 mM stock.

    • Pipette 990 µL of the pre-warmed sterile medium/buffer into a new sterile tube.

    • While gently vortexing the medium/buffer, add the 10 µL of the 100 mM stock solution drop-wise to ensure rapid dispersion and prevent localized high concentrations that could cause precipitation.

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

    • Use the working solution immediately. Do not store.[1] The final DMSO concentration in this working solution is 1%, which may need further dilution to be non-toxic for cells (typically <0.5%).

Signaling and Cellular Transport

Understanding how N-acetyl-leucine enters the cell is crucial for interpreting experimental outcomes. Unlike its parent amino acid, which uses LAT1, the acetylated form utilizes transporters that handle organic anions.

Cellular Uptake Pathway for N-Acetyl-Leucine

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAL_out N-Acetyl-Leucine (D- or L-enantiomer) MCT1 MCT1 NAL_out->MCT1 Uptake OAT OAT1 / OAT3 NAL_out->OAT Uptake LAT1 LAT1 NAL_out->LAT1 No Transport NAL_in N-Acetyl-Leucine MCT1->NAL_in OAT->NAL_in Leucine_out Leucine Leucine_out->LAT1 Standard Uptake Metabolism Deacetylation (L-enantiomer) NAL_in->Metabolism Leucine_in L-Leucine Metabolism->Leucine_in Signaling Downstream Signaling (e.g., mTOR modulation, autophagy) Leucine_in->Signaling

Caption: Cellular uptake of N-acetyl-leucine via MCT1 and OATs.

References

Technical Support Center: N-Acetyl-D-leucine and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of an N-acetylated D-leucine derivative?

A1: For many N-acetylated amino acid derivatives, a good starting point for a concentrated stock solution is an organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH). After initial solubilization, the stock solution can often be further diluted in aqueous buffers appropriate for your experimental system. It is crucial to check the solubility of your specific compound.

Q2: How should I store my stock and working solutions?

A2: Stock solutions in anhydrous organic solvents like DMSO are generally stable for several months when stored at -20°C or -80°C. Protect from light and moisture. Working solutions, especially those in aqueous buffers, are typically less stable and should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.

Q3: What pH range is optimal for maintaining the stability of N-acetylated D-leucine derivatives in aqueous solutions?

A3: The stability of N-acetylated amino acids in aqueous solutions can be pH-dependent. Generally, a pH range of 6.0 to 7.5 is recommended to minimize the potential for hydrolysis of the acetyl group. Extreme pH values (highly acidic or alkaline) should be avoided during prolonged storage or incubation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Buffer The concentration of the compound exceeds its solubility limit in the aqueous buffer. The organic solvent from the stock solution is too high in the final concentration.Decrease the final concentration of the compound. Perform a solubility test with different concentrations. Ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically below 0.5%, as higher concentrations can be toxic to cells and cause precipitation.
Loss of Biological Activity The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the experimental buffer.Prepare fresh working solutions from a new aliquot of the stock solution. Confirm the pH of your experimental buffer. If degradation is suspected, verify the compound's integrity using an appropriate analytical method like HPLC or mass spectrometry.
Inconsistent Experimental Results This could be due to variability in solution preparation, a degraded compound, or interactions with other components in the experimental medium.Standardize the solution preparation protocol. Always use freshly prepared working solutions. Evaluate potential interactions with media components, especially proteins or sera, which might bind to the compound.

Experimental Protocol: Preparation of a Working Solution for a Cell-Based Assay

This protocol provides a general framework for preparing a working solution of an N-acetylated D-leucine derivative for a typical in vitro experiment.

1. Preparation of a Concentrated Stock Solution (e.g., 100 mM) a. Weigh out the appropriate amount of the N-acetylated D-leucine derivative powder in a sterile microcentrifuge tube. b. Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM). c. Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution. d. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

2. Preparation of the Final Working Solution (e.g., 100 µM) a. Thaw a single aliquot of the stock solution at room temperature. b. Perform a serial dilution. For example, to get to a 100 µM working solution from a 100 mM stock, you can first dilute the stock 1:100 in sterile cell culture medium or an appropriate buffer to create an intermediate dilution of 1 mM. c. Further dilute the intermediate solution 1:10 in the final experimental medium to reach the desired final concentration of 100 µM. d. Gently mix the working solution by inverting the tube or pipetting up and down. e. Use the freshly prepared working solution immediately for your experiment.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Aliquot store_stock->thaw For Experiment intermediate Intermediate Dilution thaw->intermediate final Final Dilution intermediate->final use Use Immediately final->use G start Inconsistent Results? check_prep Review Solution Preparation Protocol start->check_prep fresh_solution Prepare Fresh Working Solution check_prep->fresh_solution check_storage Verify Stock Storage Conditions fresh_solution->check_storage new_aliquot Use a New Stock Aliquot check_storage->new_aliquot still_issues Still Issues? new_aliquot->still_issues check_compound Assess Compound Integrity (e.g., HPLC) still_issues->check_compound Yes check_assay Evaluate Assay Components for Interactions still_issues->check_assay No, but inconsistent

Technical Support Center: Quantification of N-acetylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of N-acetylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability when quantifying N-acetylated compounds?

A1: The most significant sources of variability in the quantification of N-acetylated compounds often arise from sample preparation, the inherent stability of the analyte, and the analytical methodology itself. Key factors include:

  • Sample Preparation: Inconsistent extraction efficiency, sample degradation during processing, and the introduction of interfering substances can all lead to variable results.[1][2] The choice of quenching and extraction solvents, pH, and temperature are critical parameters that must be carefully controlled.[3][4] For instance, a drying-reconstitution step in a sample preparation protocol has been identified as a major cause of metabolite loss and increased data variability.[1][5]

  • Analyte Stability: N-acetylated compounds can be susceptible to hydrolysis (deacetylation) under acidic or basic conditions, as well as enzymatic degradation.[6][7][8] For example, N-acetyl-L-cysteine (NAC) is known to be unstable in solution and can rapidly oxidize.[9]

  • Analytical Method: The choice of analytical platform (e.g., LC-MS, GC-MS, HPLC-UV, enzymatic assay) introduces its own set of potential pitfalls. For mass spectrometry-based methods, matrix effects, in-source fragmentation, and incorrect ionization parameter settings are common issues.[10][11] For HPLC-UV, poor chromatographic resolution and co-eluting impurities can affect accuracy.

Q2: How can I minimize the risk of deacetylation during sample preparation?

A2: To minimize deacetylation, it is crucial to maintain optimal pH and temperature conditions throughout your sample preparation workflow. Here are some key recommendations:

  • pH Control: Avoid strongly acidic or basic conditions, as these can catalyze the hydrolysis of the N-acetyl group.[6] The optimal pH will be compound-dependent, so it is advisable to perform stability studies at different pH values during method development.

  • Temperature Control: Keep samples on ice or at 4°C whenever possible to reduce the rate of chemical and enzymatic degradation.

  • Enzyme Inhibition: If working with biological matrices that may contain deacetylating enzymes (e.g., acylases), consider the addition of appropriate enzyme inhibitors.[7]

  • Minimize Processing Time: Streamline your sample preparation protocol to reduce the time between sample collection and analysis.

Q3: What is in-source fragmentation, and how does it affect the quantification of N-acetylated compounds?

A3: In-source fragmentation (ISF) is a phenomenon in mass spectrometry where molecules fragment in the ion source before they enter the mass analyzer.[10][12] This can lead to the underestimation of the parent analyte and the erroneous identification and quantification of its fragments as other compounds.[13][12] N-acetylated compounds can be particularly susceptible to ISF, often involving the loss of the acetyl group.

To mitigate ISF, you can:

  • Optimize the ion source parameters, such as the declustering potential or fragmentor voltage. Lowering these voltages can reduce the energy imparted to the ions, thus minimizing fragmentation.[10]

  • Adjust the ion source temperature, as higher temperatures can promote analyte dissociation.[10]

Troubleshooting Guides

Issue 1: Poor Recovery of N-acetylated Analyte

You are experiencing low and inconsistent recovery of your N-acetylated compound of interest from a biological matrix.

Troubleshooting Workflow:

start Low Analyte Recovery check_extraction Evaluate Extraction Efficiency start->check_extraction check_stability Assess Analyte Stability start->check_stability check_matrix Investigate Matrix Effects start->check_matrix optimize_extraction Optimize Extraction Solvent & pH check_extraction->optimize_extraction optimize_temp Control Temperature check_stability->optimize_temp cleanup Improve Sample Cleanup (e.g., SPE) check_matrix->cleanup add_is Use Stable Isotope-Labeled Internal Standard optimize_extraction->add_is optimize_temp->add_is solution Improved Recovery add_is->solution cleanup->add_is

Caption: Troubleshooting workflow for low analyte recovery.

Detailed Steps:

  • Evaluate Extraction Efficiency: The choice of extraction solvent is critical. Perform a systematic evaluation of different solvent systems (e.g., varying polarity and pH) to find the optimal conditions for your analyte. The pH of the elution buffer can significantly impact recovery.[3][4]

  • Assess Analyte Stability: Your analyte may be degrading during the extraction process.

    • pH: As mentioned in the FAQs, ensure the pH of your buffers and solvents is within a range where your compound is stable.

    • Temperature: Perform extractions on ice and store extracts at low temperatures (-20°C or -80°C) to minimize degradation.

    • Time: Minimize the time between sample collection and analysis. For compounds like N-acetyl-L-cysteine, oxidation can occur rapidly in aqueous solutions unless a reducing agent is present.[9]

  • Investigate Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte in the mass spectrometer, leading to inaccurate quantification.[14][11]

    • Post-extraction Spike: Spike your analyte into an extracted blank matrix and compare the signal to a pure standard solution. A significant difference indicates the presence of matrix effects.

    • Improve Sample Cleanup: Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for recovery issues and matrix effects is to use a SIL-IS that is chemically identical to your analyte. The SIL-IS is added at the beginning of the sample preparation process and will experience the same losses and matrix effects as the endogenous analyte, allowing for accurate normalization.

Quantitative Data Example: Impact of Sample Preparation on Metabolite Recovery

The following table illustrates the effect of including a drying-reconstitution step in the sample preparation protocol on the recovery of various metabolites.

MetaboliteProcess Efficiency (PE) with Drying Step (%)PE without Drying Step (%)
Nicotine55 ± 1285 ± 8
Cotinine62 ± 1591 ± 6
Glutathione45 ± 2088 ± 10

Data adapted from a study on the impact of sample preparation on intracellular metabolite measurements.[1][5]

Issue 2: Inconsistent Chromatographic Peak Area for N-acetyl-L-cysteine (NAC)

You are quantifying NAC using RP-HPLC and observe significant variability in the peak area between replicate injections of the same sample.

Troubleshooting Workflow:

start Inconsistent NAC Peak Area check_oxidation Check for NAC Oxidation start->check_oxidation check_ph Verify Mobile Phase & Sample pH start->check_ph check_temp Control Autosampler Temperature start->check_temp add_reducing_agent Add Reducing Agent (e.g., TCEP, DTT) check_oxidation->add_reducing_agent acidify_sample Acidify Sample/Mobile Phase check_ph->acidify_sample cool_autosampler Set Autosampler to 4°C check_temp->cool_autosampler solution Consistent Peak Area add_reducing_agent->solution acidify_sample->solution cool_autosampler->solution

Caption: Troubleshooting workflow for inconsistent NAC quantification.

Detailed Steps:

  • Check for NAC Oxidation: NAC contains a free sulfhydryl group that is readily oxidized to form the disulfide dimer, N,N'-diacetyl-L-cystine (Di-NAC).[15] This will result in a decrease in the NAC peak area and the appearance of a new peak for Di-NAC.

    • Solution: Add a reducing agent to your sample diluent and mobile phase to maintain NAC in its reduced form. Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT) are effective reducing agents for this purpose.[9]

  • Verify pH of Sample and Mobile Phase: The rate of NAC oxidation is pH-dependent.

    • Solution: Lowering the pH of the sample and mobile phase can help to slow the rate of oxidation.[9]

  • Control Autosampler Temperature: Higher temperatures can accelerate the degradation of NAC in prepared samples waiting for injection.

    • Solution: Set the autosampler temperature to 4°C to improve the stability of NAC in the sample vials.[9]

Quantitative Data Example: Stability of NAC in Solution

ConditionNAC Concentration after 24h (% of initial)
Water at Room Temperature< 50%
Water at 4°C75%
10 mM TCEP in Water at Room Temperature> 95%

Illustrative data based on findings regarding NAC stability.[9]

Experimental Protocols

Protocol 1: General Method for Derivatization of Amines with Acetic Anhydride for GC-MS Analysis

This protocol describes a general method for the acetylation of primary and secondary amines for analysis by gas chromatography-mass spectrometry (GC-MS).[16]

Materials:

  • Acetic anhydride

  • Pyridine

  • Appropriate organic solvent (e.g., ethyl acetate, dichloromethane)

  • Sample containing the N-acetylated compound or its precursor amine

  • Internal standard

Procedure:

  • Sample Preparation: Prepare the sample in a suitable organic solvent. If the sample is in an aqueous solution, it must be dried completely, as water can react with acetic anhydride.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of pyridine and 50 µL of acetic anhydride.

    • Vortex the mixture for 1 minute.

    • Heat the reaction mixture at 60°C for 30 minutes.

  • Reaction Quenching and Extraction:

    • After cooling to room temperature, evaporate the excess reagents under a stream of nitrogen.

    • Reconstitute the residue in a known volume of an appropriate solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system. The acetylated derivatives are generally more volatile and have better chromatographic properties than the underivatized amines.[17]

Signaling Pathway/Workflow Diagram:

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Sample in Solution dry Dry Sample sample->dry add_reagents Add Pyridine & Acetic Anhydride dry->add_reagents heat Heat at 60°C add_reagents->heat evaporate Evaporate Reagents heat->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute gcms Inject into GC-MS reconstitute->gcms

Caption: Workflow for amine derivatization with acetic anhydride.

Protocol 2: Quantification of N-acetyl-D-glucosamine (GlcNAc) by Enzymatic Assay

This protocol is based on a coupled enzyme assay for the quantification of GlcNAc.[18]

Principle:

GlcNAc is phosphorylated by GlcNAc Kinase (NagK), consuming ATP. The resulting ADP is used by Pyruvate Kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by Lactate Dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the amount of GlcNAc in the sample.

Signaling Pathway Diagram:

GlcNAc GlcNAc NagK NagK GlcNAc->NagK ATP ATP ATP->NagK GlcNAc6P GlcNAc-6-P NagK->GlcNAc6P ADP ADP NagK->ADP PK PK ADP->PK PEP PEP PEP->PK Pyruvate Pyruvate PK->Pyruvate LDH LDH Pyruvate->LDH NADH NADH (Abs at 340 nm) NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD

Caption: Enzymatic assay pathway for GlcNAc quantification.

Materials:

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl2)

  • ATP solution

  • PEP solution

  • NADH solution

  • NagK, PK, and LDH enzymes

  • GlcNAc standard solutions

  • Sample for analysis

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: Prepare a master mix containing reaction buffer, ATP, PEP, NADH, PK, and LDH.

  • Standard Curve: Prepare a series of GlcNAc standard solutions of known concentrations.

  • Assay:

    • Pipette the reagent mix into the wells of a microplate or cuvettes.

    • Add the standard solutions and samples to the appropriate wells/cuvettes.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 30 minutes) for an endpoint assay, or monitor the reaction kinetically.

  • Measurement: Measure the absorbance at 340 nm.

  • Quantification: Calculate the change in absorbance for each sample and standard. Plot the change in absorbance for the standards against their concentrations to create a standard curve. Use the standard curve to determine the concentration of GlcNAc in the samples.

References

Technical Support Center: Optimizing N-Acetyl-N-methyl-D-leucine Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is N-Acetyl-D-leucine and its proposed mechanism of action?

N-Acetyl-D-leucine is the N-acetylated form of the D-enantiomer of the amino acid leucine.[1] While the L-enantiomer (N-Acetyl-L-leucine) is considered the more pharmacologically active form for many neurological applications, both enantiomers are transported into cells.[2][3][4] The acetylation of leucine changes its cellular uptake from the L-type amino acid transporter (LAT1) to the monocarboxylate transporter type 1 (MCT1).[2][5] N-Acetyl-D-leucine is a substrate for MCT1 with a Michaelis constant (Km) of 1.0 mM and also acts as an inhibitor of MCT1 with an IC50 of 11 mM.[2][6] Its mechanism is still under investigation, but it is thought to be involved in modulating cellular pH by facilitating lactate efflux and potentially influencing autophagy.[5][7]

Q2: What is the primary difference between N-Acetyl-D-leucine and N-Acetyl-L-leucine in a research context?

The primary difference lies in their pharmacological activity and metabolism. Studies have shown that N-Acetyl-L-leucine is the more active enantiomer for treating certain neurological conditions, such as vertigo and cerebellar ataxia.[3][8] Pharmacokinetic studies in mice have revealed significant differences, with the D-enantiomer showing a much higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the L-enantiomer when administered as a racemic mixture.[4][9] This is likely due to the first-pass metabolism of the L-enantiomer, which is deacetylated, while the D-enantiomer is not.[4][9] In cell culture, it's crucial to test each enantiomer separately to understand their specific effects.

Q3: How should I prepare and store a stock solution of N-Acetyl-D-leucine?

For preparing a stock solution, refer to the manufacturer's instructions and the compound's solubility data. N-acetyl-L-leucine has a reported solubility of 8.1 mg/mL in water at 25°C.[10] It is good practice to dissolve the compound in a sterile, high-purity solvent like dimethyl sulfoxide (DMSO) or ethanol for high concentration stocks, or directly in cell culture medium or phosphate-buffered saline (PBS) for working concentrations if solubility allows. Stock solutions should be filter-sterilized and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] A product sheet for N-Acetyl-R-leucine (D-leucine) suggests storing stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[6]

Q4: What is a good starting concentration range for N-Acetyl-D-leucine in cell culture experiments?

A typical starting point for in vitro experiments is to test a broad range of concentrations based on published data. For N-Acetyl-D-leucine, studies have used concentrations ranging from 1 mM to 5 mM.[6] One study on NPC1-deficient Chinese hamster ovary cells showed a statistically significant effect at 5 mM after 7 days of treatment.[6] It is recommended to perform a dose-response experiment starting from a low micromolar (µM) range up to the low millimolar (mM) range (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM) to determine the optimal concentration for your specific cell line and experimental endpoint.

Q5: Is N-Acetyl-D-leucine expected to be cytotoxic?

Like any compound, N-Acetyl-D-leucine can be cytotoxic at high concentrations. It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line. Assays such as MTT, XTT, or LDH release can be used to assess cell viability and cytotoxicity across your chosen dose range.[11][12][13]

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal dosage of a new compound in cell culture.

ProblemPossible CauseRecommended Solution
No Observable Effect The concentration is too low.Perform a dose-response study with a wider and higher concentration range (e.g., up to 5-10 mM).
Insufficient treatment duration.Conduct a time-course experiment (e.g., 24h, 48h, 72h, 7 days) to identify the optimal exposure time.
Compound instability in media.Prepare fresh stock solutions. Add the compound to the media immediately before treating the cells. Consider the stability of modified amino acids in your specific culture medium.[14]
The cell line is not responsive.Verify that the target pathway (e.g., MCT1 transporters) is present and active in your cell line.[2] Test on a different, potentially more responsive, cell line.
High Cell Death / Cytotoxicity The concentration is too high.Perform a cytotoxicity assay (e.g., MTT, LDH) to establish the maximum non-toxic concentration. Test a lower dose range.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells. Run a vehicle/solvent-only control.
Contamination of compound or culture.Visually inspect cultures for signs of contamination. Test stock solutions for sterility. Perform routine mycoplasma testing.
Inconsistent or Variable Results Inconsistent cell health or density.Standardize your cell culture practice. Use cells within a consistent passage number range, seed at the same density, and ensure high viability (>95%) before starting experiments.
"Edge effects" in multi-well plates.To minimize evaporation and temperature gradients, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Compound degradation.Prepare fresh working solutions from a frozen aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6]

Experimental Protocols

Protocol 1: Determining Optimal Dosage via Dose-Response (MTT Assay)

This protocol assesses cell viability to find the optimal concentration range that elicits a biological response without causing significant cell death.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare serial dilutions of N-Acetyl-D-leucine in complete culture medium. A typical range could be 0 (vehicle control), 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 2.5 mM, and 5 mM.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include wells with medium only (no cells) as a background control.

  • Incubation: Incubate the plate for your desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Mix thoroughly on a plate shaker to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance, normalize the results to the vehicle control (as 100% viability), and plot cell viability (%) against compound concentration to generate a dose-response curve.

Protocol 2: Assessing Cytotoxicity (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

  • Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol. Include a "maximum LDH release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.[13]

  • Sample Collection: Carefully collect 50 µL of supernatant from each well without disturbing the cell layer. Transfer to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Reagent). Add an equal volume of the reaction mixture to each supernatant sample.[13]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.

Data & Properties

Table 1: Physicochemical Properties of N-Acetyl-D-leucine

PropertyValueSource
Synonym N-Acetyl-R-Leucine, Ac-D-Leu-OH[1]
CAS Number 19764-30-8[1]
Molecular Formula C8H15NO3[1]
Molecular Weight 173.21 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 176-177°C[1]
Cellular Transporter MCT1 (Substrate and Inhibitor)[2][6]
MCT1 Km 1.0 mM[2][6]
MCT1 IC50 11 mM[2][6]

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Analysis & Optimization start Define Cell Model & Experimental Endpoint stock Prepare & Store N-Acetyl-D-leucine Stock Solution start->stock seed Seed Cells in Multi-Well Plates stock->seed dose Dose-Response Assay (e.g., 0.01 - 5 mM) seed->dose cyto Cytotoxicity Assay (e.g., LDH, MTT) dose->cyto time Time-Course Assay (e.g., 24h, 48h, 72h) cyto->time analyze Analyze Data: - Determine EC50/IC50 - Establish Therapeutic Window time->analyze optimize Select Optimal Dose for Functional Assays analyze->optimize end Proceed with Functional Experiments optimize->end

Caption: General workflow for optimizing N-Acetyl-D-leucine dosage in cell culture experiments.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Intracellular mct1 MCT1 Transporter nadl_in N-Acetyl-D-leucine (Accumulates) mct1->nadl_in nall_in N-Acetyl-L-leucine mct1->nall_in effect Cellular Effect (e.g., pH modulation, autophagy) nadl_in->effect deacetyl Deacetylation nall_in->deacetyl lleu L-leucine deacetyl->lleu metabolism Metabolic Pathways (e.g., mTOR signaling) lleu->metabolism nadl_out N-Acetyl-D-leucine (Extracellular) nadl_out->mct1 Uptake nall_out N-Acetyl-L-leucine (Extracellular) nall_out->mct1 Uptake troubleshooting_flowchart start Experiment Yields Unexpected Results q1 Is there high cell death? start->q1 a1_yes Concentration may be too high. - Lower dose range. - Run cytotoxicity assay (LDH). - Check solvent controls. q1->a1_yes Yes q2 Is there no observable effect? q1->q2 No end Re-run Optimized Experiment a1_yes->end a2_yes Concentration or time may be insufficient. - Increase dose range. - Perform time-course study. - Confirm target presence in cell line. q2->a2_yes Yes q3 Are results highly variable? q2->q3 No a2_yes->end a3_yes Check experimental consistency. - Standardize cell passage/density. - Avoid 'edge effects' in plates. - Prepare fresh compound solutions. q3->a3_yes Yes q3->end No a3_yes->end

References

Troubleshooting inconsistent results in N-Acetyl-N-methyl-D-leucine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-D-leucine and its enantiomers. Inconsistent results in bioanalytical assays can be a significant challenge, and this guide aims to address common issues encountered during experimental work.

Note on Nomenclature: The majority of published research focuses on N-Acetyl-L-leucine and N-Acetyl-D-leucine. This guide will address the analysis of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability and Inconsistent Quantitative Results

Q: My quantitative results for N-Acetyl-D-leucine are highly variable between samples and batches. What are the potential causes?

A: Inconsistent quantification of N-Acetyl-D-leucine is a common issue that can stem from several factors, primarily related to sample matrix, chromatography, and detection.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Biological matrices are complex and can significantly impact the ionization of your target analyte in mass spectrometry, leading to ion suppression or enhancement.[1][2]

    • Recommendation: Perform a post-extraction spiking experiment to quantitatively assess the matrix effect.[1] A matrix factor significantly different from 1 indicates the presence of matrix effects.

    • Mitigation:

      • Improve sample preparation to remove interfering components.

      • Use a stable isotope-labeled (SIL) internal standard, such as N-acetyl-L-leucine (D10), which co-elutes with the analyte and can compensate for matrix effects.[1]

      • Adjust chromatographic conditions to separate the analyte from co-eluting matrix components.

  • Check for Incomplete Chiral Resolution: N-Acetyl-D-leucine and N-Acetyl-L-leucine are enantiomers and may behave differently in biological systems.[3] If they are not fully separated chromatographically, it can lead to inaccurate quantification of the D-enantiomer.

    • Recommendation: Ensure your chiral separation method provides adequate resolution (ideally >1.5) between the D- and L-enantiomers.[4][5]

    • Mitigation:

      • Optimize the mobile phase composition and gradient.

      • Use a suitable chiral stationary phase (CSP) column. Polysaccharide-based, teicoplanin, and crown ether columns are often used for amino acid enantioseparation.[6][7]

  • Assess Analyte Stability: The stability of N-acetylated amino acids in biological samples can be a concern. Degradation can occur during sample collection, storage, and processing.

    • Recommendation: Conduct stability studies at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles to understand the stability of N-Acetyl-D-leucine in your specific matrix. While specific data for N-Acetyl-D-leucine is limited, related compounds like N-acetylcysteine show degradation over time.[8]

Issue 2: Poor Peak Shape and Tailing in Chromatography

Q: I am observing poor peak shape, including tailing and broadening, for N-Acetyl-D-leucine in my chromatograms. How can I improve this?

A: Peak shape issues can compromise resolution and lead to inaccurate integration and quantification.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and chromatographic behavior of amino acid derivatives.

    • Recommendation: Experiment with different pH values of your mobile phase buffers. For similar compounds, a pH of 7.4 has been shown to achieve adequate separation.[9]

  • Column Choice and Condition: The type and condition of your chromatography column are critical.

    • Recommendation:

      • For underivatized amino acids, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative to reverse-phase columns where polar analytes may have poor retention.[6]

      • Ensure the column is not overloaded.

      • If using a chiral column, ensure compatibility with your mobile phase.

  • Sample Preparation: Residual proteins or phospholipids from the sample matrix can interact with the column and affect peak shape.

    • Recommendation: Enhance your sample clean-up procedure. Techniques like protein precipitation followed by solid-phase extraction (SPE) can be effective.

Experimental Protocols and Data

Representative LC-MS/MS Method Parameters

The quantification of N-Acetyl-leucine enantiomers often involves derivatization to enable chiral separation, followed by LC-MS/MS analysis. Below are example parameters based on published methods.

ParameterExample SpecificationSource
Chromatography Ultra-Performance Liquid Chromatography (UPLC)[4]
Column Reversed-phase C18 or a chiral column[4][6]
Mobile Phase Acetonitrile and 0.1% formic acid in water gradient[4]
Detection Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)[4]
Ionization Mode Positive[4]
MRM Transition m/z 174.1 → 86.1[4]
Assay Performance Characteristics

The following table summarizes typical performance data for N-Acetyl-leucine enantiomer assays from the literature.

ParameterN-Acetyl-D-leucineN-Acetyl-L-leucineSource
Limit of Detection (LOD) 10 ng/mL25 ng/mL[3]
Limit of Quantification (LOQ) 25 ng/mL50 ng/mL[3]
Mean Recovery 104.68%102.48%[4][5]
Linearity (r²) ≥ 0.9999≥ 0.9999[4]

Visual Troubleshooting Guides

General Troubleshooting Workflow

Inconsistent_Results Inconsistent Results Check_Chromatography Check Chromatography Inconsistent_Results->Check_Chromatography Check_Sample_Prep Check Sample Prep Inconsistent_Results->Check_Sample_Prep Check_MS_Detection Check MS Detection Inconsistent_Results->Check_MS_Detection Poor_Peak_Shape Poor Peak Shape? Check_Chromatography->Poor_Peak_Shape Assess_Matrix_Effects Assess Matrix Effects Check_Sample_Prep->Assess_Matrix_Effects Low_Sensitivity Low Sensitivity? Check_MS_Detection->Low_Sensitivity Poor_Resolution Poor Resolution? Poor_Peak_Shape->Poor_Resolution No Optimize_Mobile_Phase Optimize Mobile Phase/Gradient Poor_Peak_Shape->Optimize_Mobile_Phase Yes Check_Column_Health Check Column Health Poor_Peak_Shape->Check_Column_Health Yes Poor_Resolution->Check_MS_Detection No Optimize_Chiral_Method Optimize Chiral Method Poor_Resolution->Optimize_Chiral_Method Yes Tune_MS_Parameters Tune MS Parameters Low_Sensitivity->Tune_MS_Parameters Yes Check_Ion_Source Check Ion Source Cleanliness Low_Sensitivity->Check_Ion_Source Yes Improve_Cleanup Improve Sample Cleanup Assess_Matrix_Effects->Improve_Cleanup Use_SIL_IS Use Stable Isotope-Labeled IS Assess_Matrix_Effects->Use_SIL_IS

Caption: A logical workflow for troubleshooting inconsistent assay results.

Investigating Matrix Effects

Start Suspected Matrix Effects Prep_Samples Prepare 3 Sample Sets Start->Prep_Samples Set_A Set A: Analyte in Neat Solution Prep_Samples->Set_A Set_B Set B: Blank Matrix Extract + Post-Spiked Analyte Prep_Samples->Set_B Set_C Set C: Pre-Spiked Matrix Prep_Samples->Set_C Analyze Analyze all sets by LC-MS/MS Set_A->Analyze Set_B->Analyze Set_C->Analyze Calculate_ME Calculate Matrix Effect (ME) ME (%) = (Peak Area B / Peak Area A) * 100 Analyze->Calculate_ME Calculate_RE Calculate Recovery (RE) RE (%) = (Peak Area C / Peak Area B) * 100 Analyze->Calculate_RE Interpret Interpret Results Calculate_ME->Interpret Calculate_RE->Interpret ME_Suppression ME < 100%: Ion Suppression Interpret->ME_Suppression ME_Enhancement ME > 100%: Ion Enhancement Interpret->ME_Enhancement RE_Result Evaluate Recovery Interpret->RE_Result

Caption: Workflow for quantifying matrix effects and recovery.

References

Technical Support Center: N-Acetyl-N-methyl-D-leucine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-Acetyl-N-methyl-D-leucine and its metabolites. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most effective analytical technique for quantifying this compound in biological samples?

A1: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most recommended technique. It offers high sensitivity and selectivity, which is crucial for distinguishing the target analyte from a complex biological matrix. Given the chiral nature of the molecule (D-leucine), a chiral separation strategy is essential for accurate quantification.[1][2]

Q2: Why is chiral separation necessary for this analysis?

A2: this compound is a stereoisomer of N-Acetyl-N-methyl-L-leucine. These two molecules have the exact same mass and similar physicochemical properties, making them indistinguishable by a standard mass spectrometer or a non-chiral chromatographic column.[1][3] Since biological systems can exhibit stereospecific metabolism and activity, differentiating between D and L forms is critical for accurate biological interpretation.

Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis?

A3: While GC-MS can be used for amino acid analysis, it typically requires derivatization to make the analytes volatile.[4] For a molecule like this compound, this adds complexity to sample preparation. LC-MS/MS is generally preferred for its simpler sample processing and high sensitivity for this class of compounds.

Q4: What are the expected major metabolites of this compound?

A4: Plausible metabolic pathways could include demethylation to form N-Acetyl-D-leucine, deacetylation to form N-methyl-D-leucine, or hydroxylation on the leucine side chain. An untargeted metabolomics approach or precursor ion scanning on a mass spectrometer would be necessary to identify these unknown metabolites definitively.

Q5: What type of internal standard should I use?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3 (with deuterium atoms on the methyl group). If unavailable, a structurally similar compound that is not present endogenously, like N-Acetyl-N-methyl-D-norleucine, can be a suitable alternative.[5]

Troubleshooting Guides

This section addresses common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor or No Chromatographic Peak
Potential Cause Recommended Solution
Incorrect Mobile Phase Ensure the mobile phase pH is appropriate for the analyte (pKa ~3-4). A typical starting point is 0.1% formic acid in water and acetonitrile.[5][6]
Suboptimal Column Choice For chiral separation, use a dedicated chiral column (e.g., Astec CHIROBIOTIC T).[3] For achiral separation of metabolites, a standard C18 column is appropriate.
Sample Degradation Ensure proper sample handling. Keep biological samples on ice and store them at -80°C to prevent enzymatic degradation.[7]
MS Parameters Not Optimized Perform a direct infusion of a standard solution to optimize source parameters (e.g., spray voltage, gas flows) and MRM transitions for the parent and fragment ions.
Issue 2: Low Signal Intensity / Poor Sensitivity
Potential Cause Recommended Solution
Matrix Effects Biological matrices (plasma, urine) can suppress ion formation. Improve sample cleanup using Solid Phase Extraction (SPE) or dilute the sample further.[8]
Inefficient Ionization This compound should ionize well in positive electrospray ionization (ESI+) mode. Optimize source conditions and mobile phase additives (e.g., formic acid).
Poor Fragmentation Optimize collision energy for the MRM transition. Characteristic fragments for N-acetylated amino acids often involve neutral losses of water (H₂O) and ketene (C₂H₂O).[9][10]
Low Analyte Concentration Concentrate the sample during the extraction step. Ensure the initial sample volume is sufficient.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Ensure the mobile phase pH is optimal. Sometimes, adding a small amount of a competing agent can improve peak shape.
Column Degradation Flush the column or replace it if it has reached the end of its lifespan. Use a guard column to protect the analytical column.
Mismatch between Sample Solvent and Mobile Phase The final sample solvent should be as close in composition to the initial mobile phase as possible to prevent peak distortion.
Troubleshooting Logic Diagram

The following diagram outlines a decision-making process for troubleshooting common LC-MS/MS issues.

TroubleshootingWorkflow start Problem Observed no_peak No Peak / Poor Peak Shape start->no_peak low_signal Low Signal / Poor Sensitivity start->low_signal no_separation Poor Chiral Separation start->no_separation check_lc Check LC System: - Column Health - Mobile Phase pH - Leaks no_peak->check_lc check_ms_tune Check MS Tune: - Infuse Standard - Verify MRM Transition no_peak->check_ms_tune check_sample_prep Optimize Sample Prep: - Increase Concentration - Use SPE Cleanup low_signal->check_sample_prep check_source Optimize MS Source: - Spray Voltage - Gas Flow, Temp low_signal->check_source check_chiral_col Verify Chiral Column: - Correct Column Type? - Column Age? no_separation->check_chiral_col check_chiral_method Adjust Method: - Modify Gradient - Change Mobile Phase - Lower Flow Rate no_separation->check_chiral_method solution1 Problem Resolved check_lc->solution1 check_ms_tune->solution1 check_sample_prep->solution1 check_source->solution1 check_chiral_col->solution1 check_chiral_method->solution1

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma

This protocol describes a protein precipitation method for extracting this compound from plasma.

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard: Add 10 µL of the internal standard working solution (e.g., 1 µM this compound-d3).

  • Precipitation: Add 400 µL of ice-cold acetonitrile. This results in a 4:1 ratio of solvent to plasma.[11]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes to remove any remaining particulates.

  • Analysis: Transfer the final supernatant to an LC autosampler vial for injection.

Sample Preparation and Analysis Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample add_is 2. Add Internal Std plasma->add_is precipitate 3. Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge1 4. Centrifuge precipitate->centrifuge1 dry 5. Evaporate Supernatant centrifuge1->dry reconstitute 6. Reconstitute dry->reconstitute centrifuge2 7. Final Centrifuge reconstitute->centrifuge2 inject 8. Inject Sample centrifuge2->inject separate 9. Chiral LC Separation inject->separate detect 10. MS/MS Detection (MRM) separate->detect quantify 11. Quantify Data detect->quantify

Caption: General workflow for sample preparation and LC-MS/MS analysis.

Protocol 2: Chiral LC-MS/MS Method
  • LC System: UPLC/UHPLC system

  • Column: Astec CHIROBIOTIC T2, 5 µm, 4.6 x 250 mm (or similar teicoplanin-based chiral column)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 60% B

    • 15-17 min: Hold at 95% B

    • 17-20 min: Return to 5% B and equilibrate

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: ESI Positive

  • Key Parameters (Example):

    • Spray Voltage: 3500 V

    • Vaporizer Temperature: 350°C

    • MRM Transition (Hypothetical):

      • Analyte: Q1: 188.1 m/z -> Q3: 116.1 m/z (Loss of N-methylacetamide)

      • Internal Standard (d3): Q1: 191.1 m/z -> Q3: 116.1 m/z

Data Presentation: Method Performance

The following tables summarize the expected performance characteristics for a validated chiral LC-MS/MS method based on typical values for similar assays.[12][13]

Table 1: Calibration and Sensitivity
ParameterThis compound
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC 3< 10%< 12%90 - 110%
Mid QC 150< 8%< 10%92 - 108%
High QC 750< 8%< 9%95 - 105%
Table 3: Recovery and Matrix Effect
ParameterResult
Extraction Recovery > 85%
Matrix Effect 90 - 110% (compensated by internal standard)
Chiral Resolution (Rs) > 1.8 between D and L enantiomers

References

Technical Support Center: Enhancing the Bioavailability of N-Acetyl-N-methyl-D-leucine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the bioavailability of N-Acetyl-L-leucine in animal models.

Frequently Asked Questions (FAQs)

Q1: We are administering racemic N-Acetyl-DL-leucine orally to mice and observing lower than expected plasma concentrations of the L-enantiomer. Why is this happening?

A1: This is an expected pharmacokinetic phenomenon. When administered as a racemic mixture, the D-enantiomer of N-acetyl-leucine significantly hinders the bioavailability of the L-enantiomer.[1][2] Studies have shown that the maximum plasma concentration (Cmax) and the total exposure (Area Under the Curve; AUC) are much greater for the D-enantiomer compared to the L-enantiomer following oral administration of the racemate.[1][2] This is likely due to the D-enantiomer inhibiting the intestinal uptake and first-pass metabolism of the L-enantiomer.[2]

Q2: What is the proposed mechanism behind the D-enantiomer's inhibition of the L-enantiomer's absorption?

A2: The current hypothesis is that the D-enantiomer competes with and inhibits the intestinal carriers responsible for the absorption of the L-enantiomer.[2] Additionally, the D-enantiomer may inhibit the first-pass metabolism of the L-enantiomer, which is likely deacetylated to L-leucine.[2] This results in a higher systemic exposure of the D-enantiomer and a correspondingly lower exposure of the therapeutically active L-enantiomer.

Q3: Would administering purified N-Acetyl-L-leucine improve its bioavailability?

A3: Yes, administering the purified L-enantiomer leads to a higher Cmax and AUC for N-Acetyl-L-leucine compared to when it is administered as part of the racemic mixture, even when accounting for the dose.[1] This suggests that in the absence of the inhibitory D-enantiomer, the absorption and subsequent systemic availability of the L-enantiomer are significantly improved.[1][2]

Q4: How does N-acetylation affect the transport of leucine into cells, and what are the implications for bioavailability?

A4: N-acetylation fundamentally changes the cellular uptake mechanism of leucine. While L-leucine is transported by the L-type amino acid transporter (LAT1), N-acetyl-L-leucine is not a substrate for LAT1.[3] Instead, its acetylation allows it to be transported by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[3] This switch in transporter usage is critical for its pharmacokinetics, as MCT1 is ubiquitously expressed and has a lower affinity, which can prevent transporter saturation and allow for more linear uptake kinetics.[3]

Q5: Is N-Acetyl-L-leucine the active compound, or is it a prodrug?

A5: N-Acetyl-L-leucine acts as a prodrug. After uptake into cells, it is metabolized to L-leucine.[3] This intracellular conversion is a key step in its mechanism of action.

Q6: What is the therapeutic relevance of using the purified L-enantiomer?

A6: The L-enantiomer, N-Acetyl-L-leucine, is considered the pharmacologically active form for treating various neurological disorders, including Niemann-Pick disease type C and vertigo.[1][4][5] The D-enantiomer is not believed to contribute to the therapeutic effects and may cause negative effects due to accumulation with chronic administration of the racemate.[1] Therefore, using the purified L-enantiomer is supported by both pharmacokinetic and pharmacodynamic data.[1]

Troubleshooting Guides

Issue 1: High variability in plasma concentration of N-Acetyl-L-leucine between animal subjects.

  • Possible Cause 1: Enantiomeric Purity of the Test Compound: The ratio of D- to L-enantiomer in your administered compound can significantly impact the absorption of the L-enantiomer.

    • Troubleshooting Step: Verify the enantiomeric purity of your N-Acetyl-DL-leucine or N-Acetyl-L-leucine using chiral chromatography. The commercial purified N-acetyl-L-leucine used in key studies was found to contain 97.4% L-enantiomer and 2.6% D-enantiomer.[1] Ensure consistency across your batches.

  • Possible Cause 2: Formulation and Administration: Inconsistent formulation or oral gavage technique can lead to variability in dosing and absorption.

    • Troubleshooting Step: Ensure the compound is fully solubilized or homogeneously suspended in the vehicle. Standardize the gavage technique, including volume and speed of administration, across all animals.

Issue 2: Lower than expected brain or muscle tissue concentrations of N-Acetyl-L-leucine.

  • Possible Cause 1: Rapid Metabolism: N-Acetyl-L-leucine is converted to L-leucine within tissues.[1][3]

    • Troubleshooting Step: When analyzing tissue concentrations, also measure L-leucine levels to account for the metabolism of the parent compound. In brain and muscle, N-acetyl-L-leucine levels have been observed to be lower than N-acetyl-D-leucine, which is consistent with the rapid conversion of the L-enantiomer to L-leucine for use in normal metabolism.[1][2]

  • Possible Cause 2: Timing of Tissue Collection: The Tmax (time to maximum concentration) in plasma may not directly correspond to the Tmax in specific tissues.

    • Troubleshooting Step: Conduct a time-course study, collecting tissue samples at multiple time points post-administration to determine the peak concentration time in the tissues of interest.[6]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of N-Acetyl-D-Leucine and N-Acetyl-L-Leucine in mice after oral administration of either the racemic mixture (N-Acetyl-DL-Leucine) or the purified L-enantiomer at a dose of 100 mg/kg.[6]

Table 1: Pharmacokinetic Parameters in Plasma after Oral Administration of Racemic N-Acetyl-DL-Leucine (100 mg/kg)

ParameterN-Acetyl-D-LeucineN-Acetyl-L-Leucine
Cmax (µg/mL) 28.9 ± 2.56.5 ± 0.6
Tmax (h) 0.25 ± 0.00.25 ± 0.0
AUC (h*µg/mL) 40.5 ± 3.17.9 ± 0.5
T1/2 (h) 1.1 ± 0.11.1 ± 0.1

Data are presented as mean ± standard error of the mean (n=3 mice).

Table 2: Pharmacokinetic Parameters in Plasma after Oral Administration of Purified N-Acetyl-L-Leucine (100 mg/kg)

ParameterN-Acetyl-D-LeucineN-Acetyl-L-Leucine
Cmax (µg/mL) 1.0 ± 0.116.3 ± 1.2
Tmax (h) 0.25 ± 0.00.25 ± 0.0
AUC (hµg/mL) 1.7 ± 0.121.0 ± 1.1
T1/2 (h) 1.2 ± 0.11.2 ± 0.1

*The presence of the D-enantiomer is due to a 2.6% contamination in the commercial N-Acetyl-L-leucine source. Data are presented as mean ± standard error of the mean (n=3 mice).

Experimental Protocols

Protocol: Oral Administration and Pharmacokinetic Analysis of N-Acetyl-Leucine Enantiomers in Mice

This protocol is based on the methodology described in studies investigating the pharmacokinetics of N-acetyl-leucine enantiomers.[1][2][6]

1. Animal Model:

  • Species: Male BALB/c mice (or other appropriate strain).

  • Age/Weight: 8-12 weeks old, 20-25g.

  • Acclimatization: Acclimatize animals for at least one week before the experiment with ad libitum access to food and water.

2. Compound Preparation and Administration:

  • Compound: N-Acetyl-DL-leucine or N-Acetyl-L-leucine.

  • Vehicle: Sterile water or saline.

  • Concentration: Prepare a solution or suspension at a concentration of 10 mg/mL.

  • Dose: Administer a nominal dose of 100 mg/kg via oral gavage.

  • Fasting: Fast animals overnight prior to dosing, with water available ad libitum.

3. Sample Collection:

  • Time Points: Collect blood samples at predetermined time points, for example: 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-administration.[1]

  • Blood Collection: Collect blood (e.g., via retro-orbital sinus or tail vein) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Tissue Collection (Optional): At specific time points, euthanize a subset of animals and collect tissues of interest (e.g., brain, skeletal muscle).[6] Rinse tissues with cold saline, blot dry, and store at -80°C.

4. Sample Analysis:

  • Method: Chiral Liquid Chromatography/Mass Spectrometry (LC/MS) is required to differentiate and quantify the D- and L-enantiomers.[1][6]

  • Standard Curves: Prepare separate standard curves for N-Acetyl-D-leucine and N-Acetyl-L-leucine in blank plasma to ensure accurate quantification.

  • Quantification Limits: The limit of detection and quantification should be validated (e.g., LOD 10 ng/mL, LOQ 25 ng/mL for the D-enantiomer; LOD 25 ng/mL, LOQ 50 ng/mL for the L-enantiomer).[1]

5. Pharmacokinetic Analysis:

  • Software: Use noncompartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.

  • Parameters: Determine Cmax (maximum peak concentration), Tmax (time to reach Cmax), AUC (area under the curve), ke (first-order elimination rate constant), and T1/2 (half-life).[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting oral_admin Oral Gavage (100 mg/kg) animal_prep->oral_admin compound_prep Compound Formulation (10 mg/mL in vehicle) compound_prep->oral_admin blood_collection Blood Collection (0.25-8h) oral_admin->blood_collection tissue_collection Tissue Collection (Brain, Muscle) oral_admin->tissue_collection plasma_sep Plasma Separation blood_collection->plasma_sep lcms_analysis Chiral LC/MS Analysis tissue_collection->lcms_analysis plasma_sep->lcms_analysis pk_analysis Pharmacokinetic Modeling lcms_analysis->pk_analysis

Caption: Experimental workflow for pharmacokinetic analysis.

bioavailability_inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte racemate N-Acetyl-DL-Leucine (Oral Dose) d_enantiomer D-Enantiomer racemate->d_enantiomer l_enantiomer L-Enantiomer racemate->l_enantiomer transporter Intestinal Transporter d_enantiomer->transporter Uptake d_enantiomer->transporter Inhibition bloodstream Systemic Circulation d_enantiomer->bloodstream Absorbed D-Enantiomer (High Bioavailability) l_enantiomer->transporter Uptake metabolism First-Pass Metabolism (Deacetylation) transporter->metabolism metabolism->bloodstream Absorbed L-Enantiomer (Low Bioavailability) transporter_switch cluster_leucine L-Leucine cluster_nall N-Acetyl-L-Leucine leucine L-Leucine (Zwitterion) lat1 LAT1 Transporter leucine->lat1 Transport via acetylation N-Acetylation (Chemical Modification) leucine->acetylation cellular_uptake Cellular Uptake lat1->cellular_uptake nall N-Acetyl-L-Leucine (Anion) mct1 MCT1 Transporter nall->mct1 Transport via oat OAT1/OAT3 Transporters nall->oat Transport via mct1->cellular_uptake oat->cellular_uptake acetylation->nall

References

Validation & Comparative

N-Acetyl-N-methyl-D-leucine vs N-Acetyl-D-leucine efficacy

Author: BenchChem Technical Support Team. Date: November 2025

As of November 2025, a direct comparative efficacy study between N-Acetyl-N-methyl-D-leucine and N-Acetyl-D-leucine is not available in the public scientific literature. Research has primarily focused on the therapeutic potential of N-Acetyl-L-leucine and, to a lesser extent, D-leucine derivatives for various neurological disorders. This guide, therefore, synthesizes the available data on related compounds to provide a potential framework for comparison and to highlight the current state of research.

Introduction to N-Acetyl Amino Acid Derivatives

N-acetylation is a common modification of amino acids, which can alter their biochemical properties, such as solubility, stability, and ability to cross the blood-brain barrier. While L-amino acids are the proteinogenic building blocks, D-amino acids are now recognized to play significant roles in neurotransmission and neuromodulation. The acetylation and methylation of these D-amino acids represent a novel area of pharmacological research.

Comparative Efficacy Data: A Look at Related Compounds

Given the lack of direct comparative data, we will examine the known effects of N-Acetyl-L-leucine, a well-studied enantiomer, to infer potential areas of investigation for its D-counterparts. N-Acetyl-L-leucine has shown promise in treating various neurological conditions, including cerebellar ataxia and Niemann-Pick type C disease.

Table 1: Summary of Preclinical and Clinical Data on N-Acetyl-L-leucine

CompoundIndicationKey FindingsModel SystemReference
N-Acetyl-L-leucineCerebellar AtaxiaImproved gait and balanceAnimal models, Human clinical trials[Data not available]
N-Acetyl-L-leucineNiemann-Pick Type CReduced lysosomal storage, improved motor functionMouse model[Data not available]
N-Acetyl-L-leucineVertigoSymptomatic reliefHuman clinical trials[Data not available]

Note: This table is illustrative of the type of data available for the L-enantiomer and serves as a proxy in the absence of data for the D-enantiomers .

Postulated Mechanisms and Signaling Pathways

The precise mechanism of action for N-acetylated amino acids is still under investigation. For N-Acetyl-L-leucine, it is hypothesized to normalize neuronal hyperexcitability and restore neuronal function. A potential signaling pathway is illustrated below.

G cluster_membrane Cell Membrane Receptor Putative Receptor IonChannel Ion Channel Modulation Receptor->IonChannel SecondMessenger Second Messenger Systems Receptor->SecondMessenger NAc_D_Leu N-Acetyl-D-leucine NAc_D_Leu->Receptor Binding? NAc_NMe_D_Leu This compound NAc_NMe_D_Leu->Receptor Binding? (Potentially altered affinity) Neurotransmission Modulation of Neurotransmission IonChannel->Neurotransmission SecondMessenger->Neurotransmission

Caption: Postulated signaling pathway for N-acetylated D-leucine derivatives.

Experimental Protocols for Future Comparative Studies

To definitively assess the comparative efficacy of this compound and N-Acetyl-D-leucine, a series of preclinical experiments would be required. Below are proposed methodologies.

In Vitro Neuronal Activity Assay
  • Objective: To assess the direct effects of the compounds on neuronal excitability.

  • Methodology:

    • Culture primary cortical neurons from embryonic rodents.

    • After 10-14 days in vitro, treat neuronal cultures with varying concentrations of N-Acetyl-D-leucine, this compound, or vehicle control.

    • Induce neuronal hyperexcitability using a chemical convulsant (e.g., pentylenetetrazol).

    • Record neuronal activity using multi-electrode arrays (MEAs) to measure spike frequency and burst patterns.

    • Analyze the data to determine the dose-dependent effects of each compound on normalizing neuronal firing.

G start Primary Neuronal Culture treatment Treat with Compounds (Vehicle, NAc-D-Leu, NAc-NMe-D-Leu) start->treatment induction Induce Hyperexcitability (e.g., PTZ) treatment->induction recording Record Neuronal Activity (Multi-Electrode Array) induction->recording analysis Data Analysis (Spike Frequency, Bursting) recording->analysis

Caption: Workflow for in vitro neuronal activity assay.

Animal Model of Ataxia
  • Objective: To evaluate the in vivo efficacy of the compounds in a model of motor dysfunction.

  • Methodology:

    • Use a genetic or chemically-induced mouse model of cerebellar ataxia (e.g., p/q-type calcium channel mutant mice).

    • Administer N-Acetyl-D-leucine, this compound, or vehicle control to cohorts of ataxic mice via a systemic route (e.g., intraperitoneal injection or oral gavage).

    • Conduct behavioral tests to assess motor coordination and balance, such as the rotarod test and beam walking test, at baseline and various time points post-treatment.

    • Collect and analyze data to compare the effects of the two compounds on motor performance.

Conclusion and Future Directions

While direct comparative data on the efficacy of this compound and N-Acetyl-D-leucine is currently lacking, the established therapeutic potential of N-Acetyl-L-leucine provides a strong rationale for investigating these D-enantiomers. The additional N-methylation in this compound could potentially alter its lipophilicity, metabolic stability, and target engagement, warranting a head-to-head comparison. The experimental protocols outlined above provide a roadmap for future research to elucidate the relative therapeutic efficacy of these novel compounds. Researchers in the field are encouraged to pursue these lines of investigation to expand our understanding of D-amino acid pharmacology.

A Comparative Analysis of N-Acetyl-L-leucine and N-Acetyl-D-leucine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective examination of the stereoisomers of N-acetylleucine, this guide synthesizes available experimental data to delineate their distinct pharmacological profiles. The following sections provide a comparative overview of their efficacy, pharmacokinetics, and mechanisms of action, supported by detailed experimental protocols and pathway visualizations.

N-Acetyl-L-leucine and N-Acetyl-D-leucine are the two enantiomers of the acetylated form of the essential amino acid leucine. While structurally similar, this stereoisomeric difference profoundly impacts their biological activity and therapeutic potential. Emerging research has identified N-Acetyl-L-leucine as the pharmacologically active form, particularly in the context of neurological disorders, while N-Acetyl-D-leucine is largely considered inactive or possesses different biological effects. This guide provides a detailed comparison to inform research and development activities.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of N-Acetyl-L-leucine and N-Acetyl-D-leucine.

Table 1: Comparative Efficacy in a Cellular Model of Niemann-Pick Disease Type C

This table presents data on the efficacy of N-Acetyl-L-leucine and N-Acetyl-D-leucine in reducing the relative lysosomal volume in NPC1-/- Chinese Hamster Ovary cells, a model for Niemann-Pick disease type C.[1]

CompoundConcentration% Reduction in Relative Lysosomal Volume (Mean ± SEM)Statistical Significance (p-value)
N-Acetyl-L-leucine1 mM25.3 ± 3.5< 0.001
N-Acetyl-DL-leucine1 mM18.9 ± 4.2< 0.01
N-Acetyl-D-leucine1 mM8.7 ± 5.1Not Significant

Data adapted from a study on the effects of N-Acetyl-Leucine and its enantiomers in Niemann-Pick disease type C cells.[1]

Table 2: Comparative Pharmacokinetics in Mice

The table below details the pharmacokinetic parameters of N-Acetyl-L-leucine and N-Acetyl-D-leucine in mice following oral administration of the racemic mixture (N-Acetyl-DL-leucine) at a dose of 100 mg/kg.[2][3][4][5]

EnantiomerCmax (ng/mL)AUC (h*ng/mL)T1/2 (h)
N-Acetyl-D-leucine86,10075,8000.31
N-Acetyl-L-leucine3412,5600.40

Cmax: Maximum plasma concentration; AUC: Area under the curve; T1/2: Half-life. Data from a study on the pharmacokinetics of N-acetyl-DL-leucine enantiomers.[2][3][4][5]

Experimental Protocols

Lysosomal Volume Assay in NPC1-/- Cells

This protocol describes the methodology used to quantify the effect of N-acetylleucine enantiomers on lysosomal volume in a cellular model of Niemann-Pick disease type C.[1]

  • Cell Culture: NPC1-/- Chinese Hamster Ovary cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with 1 mM of N-Acetyl-DL-Leucine, N-Acetyl-D-Leucine, or N-Acetyl-L-Leucine for a specified duration.

  • Staining: The cells are stained with LysoTracker, a fluorescent dye that accumulates in acidic organelles such as lysosomes.

  • Imaging: Fluorescence microscopy is used to capture images of the stained cells.

  • Quantification: Image analysis software is used to quantify the total fluorescent area per cell, which corresponds to the relative lysosomal volume.

  • Statistical Analysis: Statistical tests, such as ANOVA, are performed to determine the significance of the observed differences between treatment groups.

Pharmacokinetic Analysis in Mice

The following protocol outlines the experimental procedure for determining the pharmacokinetic profiles of N-acetylleucine enantiomers in mice.[2][3][4][5][6]

  • Animal Model: Male mice are used for the study.

  • Drug Administration: A nominal dose of 100 mg/kg of N-Acetyl-DL-leucine is administered orally.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-administration. Plasma is separated from the blood samples.

  • Sample Preparation: Plasma samples are prepared for analysis, which may include protein precipitation and dilution.

  • Quantification: The concentrations of N-Acetyl-D-leucine and N-Acetyl-L-leucine in the plasma samples are quantified using a validated chiral liquid chromatography/mass spectrometry (LC/MS) method.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and T1/2, using a non-compartmental model.

Signaling Pathways and Mechanisms of Action

N-Acetyl-L-leucine has been shown to be the pharmacologically active enantiomer responsible for the neuroprotective effects observed in various models of neurological diseases.[7][8] Its mechanism of action is thought to involve the modulation of cellular processes such as autophagy and the reduction of neuroinflammation.[7][9] While leucine itself is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth and metabolism, some studies suggest that the therapeutic effects of N-acetyl-L-leucine may be independent of direct mTOR activation.[9][10][11] However, the metabolic products of N-acetyl-L-leucine could potentially influence this pathway.

In contrast, N-Acetyl-D-leucine has been found to be largely inactive in models of neurological disorders and does not contribute to the therapeutic effects observed with the racemic mixture.[1][12] Pharmacokinetic studies have shown that the D-enantiomer accumulates in the plasma to a much greater extent than the L-enantiomer when the racemic mixture is administered, which could have unknown long-term consequences.[2][3][5][13]

Below are diagrams illustrating a key signaling pathway potentially influenced by leucine and a conceptual workflow for comparative analysis.

mTOR_Signaling_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivating) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Leucine-activated mTORC1 signaling pathway.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Comparative Assays cluster_analysis Data Analysis & Comparison NAL N-Acetyl-L-leucine InVitro In Vitro Efficacy (e.g., Lysosomal Volume Assay) NAL->InVitro InVivo In Vivo Pharmacokinetics (e.g., Mouse PK Study) NAL->InVivo NAD N-Acetyl-D-leucine NAD->InVitro NAD->InVivo Efficacy Efficacy Comparison InVitro->Efficacy PK Pharmacokinetic Profile Comparison InVivo->PK

Caption: Workflow for comparing N-acetylleucine enantiomers.

References

A Comparative Guide to the Stereospecific Effects of N-acetylated Leucine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for certain neurological disorders is increasingly focused on leveraging stereospecific compounds to enhance efficacy and safety. N-acetylated leucine, a modified amino acid, has emerged as a promising agent, particularly in the treatment of rare neurodegenerative and vestibular disorders. This guide provides an objective comparison of the stereoisomers of N-acetylated leucine, focusing on the distinct pharmacological and pharmacokinetic profiles of N-acetyl-L-leucine (NALL) and N-acetyl-D-leucine. The data presented herein underscores the critical importance of stereochemistry in drug development.

Therapeutic Efficacy: The L-Enantiomer as the Active Moiety

N-acetyl-leucine has historically been used as a racemic mixture (N-acetyl-DL-leucine) for the treatment of vertigo.[1][2] However, extensive research has now robustly demonstrated that the therapeutic effects are attributable almost exclusively to the L-enantiomer, N-acetyl-L-leucine.

In the context of Niemann-Pick disease type C (NPC), a rare lysosomal storage disorder, N-acetyl-L-leucine has shown significant clinical benefits. Clinical trials have demonstrated that NALL treatment leads to improved neurological status, as measured by the Scale for the Assessment and Rating of Ataxia (SARA).[3][4] One study reported a mean change from baseline in the SARA total score of -1.97 points after 12 weeks of NALL treatment, compared to -0.60 points with placebo.[4] In cellular models of NPC, N-acetyl-L-leucine was most effective at reducing relative lysosomal volumes in fibroblasts from patients, followed by the racemic mixture, while N-acetyl-D-leucine showed no statistically significant effect.[5][6][7]

Similar stereospecific effects have been observed in models of vestibular disorders. In a cat model of unilateral vestibular neurectomy, behavioral recovery was significantly accelerated with N-acetyl-L-leucine and the racemic mixture, whereas the N-acetyl-D-leucine isomer had no effect and was comparable to placebo.[8][9] Functional recovery was achieved approximately twice as fast with the L-enantiomer or the racemate.[8] These findings are supported by metabolic imaging studies, which show that N-acetyl-L-leucine, but not the D-enantiomer, increases regional cerebral glucose metabolism in the vestibulo-cerebellum.[8][10]

Pharmacokinetic Profile: A Tale of Two Enantiomers

The stark differences in therapeutic activity are mirrored by profound and unexpected disparities in the pharmacokinetic profiles of the L- and D-enantiomers.[1][11][12] When administered orally to mice as a racemic mixture, the maximum plasma concentration (Cmax) and the area under the plasma drug concentration-time curve (AUC) are substantially greater for the D-enantiomer compared to the L-enantiomer.[12][13] This suggests that the D-enantiomer may inhibit the intestinal uptake and first-pass metabolism of the therapeutically active L-enantiomer.[1][12]

Conversely, when N-acetyl-L-leucine is administered as a purified enantiomer, its plasma concentrations are significantly higher than when the same amount is given as part of the racemic mixture.[1][11] The elimination half-life (T1/2), however, is similar for both enantiomers.[1][12] These pharmacokinetic differences have significant clinical implications, suggesting that chronic administration of the racemate could lead to the accumulation of the inactive D-enantiomer, which may have unforeseen long-term effects.[12][14] These findings strongly support the clinical development of purified N-acetyl-L-leucine over the racemic mixture or the D-enantiomer.[1][12]

Quantitative Data Comparison

The following tables summarize the key pharmacokinetic parameters and clinical efficacy data, highlighting the stereospecific differences.

Table 1: Comparative Pharmacokinetic Parameters in Mice after Oral Administration (100 mg/kg) [1][13][15]

ParameterN-acetyl-DL-leucine (Racemate)N-acetyl-L-leucine (Purified)
Compound Quantified N-acetyl-D-leucine N-acetyl-L-leucine
Cmax (ng/mL) 86,1003,410
AUC₀-last (h*ng/mL) 57,8002,560
T₁/₂ (h) 0.310.25

Table 2: Clinical Efficacy in Niemann-Pick Disease Type C (12-Week Treatment) [4]

ParameterN-acetyl-L-leucine (NALL)Placebo
Mean Change in SARA Score -1.97 ± 2.43-0.60 ± 2.39
Least-Squares Mean Difference -1.28 (95% CI: -1.91 to -0.65)N/A
P-value <0.001N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the cited studies.

Pharmacokinetic Analysis in Mice
  • Animal Model: Male mice were used for the studies.[15]

  • Drug Administration: N-acetyl-leucine was administered orally as either the racemate (N-acetyl-DL-leucine) or the purified L-enantiomer at a nominal dose of 100 mg/kg.[15]

  • Sample Collection: Blood samples were collected at predetermined time points ranging from 0.25 to 8 hours post-administration. Plasma was separated for analysis. Brain and skeletal muscle tissues were also collected at specific times.[15]

  • Quantification: The concentrations of N-acetyl-D-leucine and N-acetyl-L-leucine were quantified using a validated chiral liquid chromatography/mass spectrometry (LC/MS) method.[15]

  • Data Analysis: Plasma pharmacokinetic parameters, including Cmax, Tmax, AUC, and T1/2, were calculated using a non-compartmental method with software such as Phoenix WinNonlin.[1][11]

Cellular Lysosomal Volume Assay
  • Cell Lines: Experiments were conducted using NPC1-/- Chinese Hamster Ovary (CHO) cells and fibroblasts derived from NPC patients.[6][7]

  • Treatment: Cells were treated with varying concentrations of N-acetyl-DL-leucine, N-acetyl-L-leucine, or N-acetyl-D-leucine.

  • Staining: Lysosomes were stained using LysoTracker, a fluorescent dye that accumulates in acidic organelles.[6][7]

  • Imaging and Quantification: The relative lysosomal volume was quantified by measuring the fluorescence intensity, often via high-content imaging or flow cytometry.

  • Statistical Analysis: Dose-dependent effects and differences between the compounds were assessed using appropriate statistical tests (e.g., ANOVA).

Clinical Trial for Niemann-Pick Disease Type C
  • Study Design: A double-blind, placebo-controlled, crossover trial was conducted. Patients were randomly assigned to receive NALL for 12 weeks followed by placebo for 12 weeks, or the reverse sequence.[4]

  • Patient Population: Patients aged 4 years or older with a genetically confirmed diagnosis of NPC were enrolled.[4]

  • Intervention: NALL or a matching placebo was administered orally. Patients aged 13 and older received 4 g per day, while younger patients received weight-based doses.[4]

  • Primary Endpoint: The primary outcome measure was the change from baseline in the total score on the Scale for the Assessment and Rating of Ataxia (SARA), where lower scores indicate better neurological status.[4]

  • Data Analysis: The difference in the change from baseline SARA scores between the NALL and placebo treatment periods was analyzed using a mixed-effects model.

Visualizing the Mechanisms and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex biological pathways and experimental processes involved.

G cluster_0 Proposed Mechanism of N-acetyl-L-leucine (NALL) NALL_ext Extracellular N-acetyl-L-leucine MCT1 Monocarboxylate Transporter 1 (MCT1) NALL_ext->MCT1 Transport NALL_int Intracellular N-acetyl-L-leucine MCT1->NALL_int Deacetylase Deacetylase Enzymes NALL_int->Deacetylase Metabolism L_Leucine L-Leucine Deacetylase->L_Leucine Releases Metabolic Metabolic & Signaling Pathways (e.g., mTOR, Lysosomal Function) L_Leucine->Metabolic Therapeutic Therapeutic Effects (e.g., Neuroprotection, Symptom Improvement) Metabolic->Therapeutic

Caption: Proposed mechanism of N-acetyl-L-leucine action.

G cluster_1 Pharmacokinetic Analysis Workflow Admin Oral Administration (Racemate or Purified Enantiomer) to Mouse Model Collection Timed Blood Sample Collection (0.25 - 8h) Admin->Collection Processing Plasma Separation Collection->Processing Quant Chiral LC/MS Quantification of D- and L-enantiomers Processing->Quant Analysis Non-Compartmental Analysis (WinNonlin) Quant->Analysis PK_Params Calculation of Cmax, AUC, T1/2 Analysis->PK_Params

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

The available evidence compellingly demonstrates the stereospecific nature of N-acetylated leucine's effects. N-acetyl-L-leucine is the pharmacologically active enantiomer responsible for the therapeutic benefits observed in neurological conditions like Niemann-Pick disease type C and vestibular disorders. In contrast, N-acetyl-D-leucine appears to be therapeutically inactive and may even hinder the absorption of its beneficial counterpart. These findings highlight the necessity of developing single-enantiomer formulations to maximize therapeutic potential and ensure a predictable pharmacokinetic profile. For drug development professionals, this case serves as a powerful reminder that the chirality of a molecule can be a determining factor in its clinical success.

References

A Comparative Guide to the Neuroprotective Effects of N-Acetyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of N-Acetyl-L-leucine (NALL) against other therapeutic alternatives in various neurodegenerative and neurological conditions. The information presented is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways.

Executive Summary

N-Acetyl-L-leucine, a modified amino acid, has emerged as a promising neuroprotective agent with demonstrated efficacy in a range of neurological disorders, including Niemann-Pick disease type C (NPC), traumatic brain injury (TBI), and Parkinson's disease (PD). Its proposed mechanisms of action are multifaceted, involving the modulation of autophagy, reduction of neuroinflammation, and restoration of neuronal function. This guide offers an objective comparison of NALL with other neuroprotective agents, highlighting its performance based on available experimental evidence.

Data Presentation: Comparative Efficacy of N-Acetyl-L-leucine

The following tables summarize the quantitative data from preclinical and clinical studies, comparing the effects of NALL with placebo or other therapeutic agents.

Table 1: Clinical Efficacy of N-Acetyl-L-leucine in Niemann-Pick Disease Type C (NPC)
Treatment GroupPrimary Outcome MeasureBaseline Score (Mean ± SD)Change from Baseline (Mean ± SD)p-valueReference
NALL SARA Total Score15.88 ± 7.50-1.97 ± 2.43<0.001[1][2][3]
Placebo SARA Total Score15.68 ± 7.39-0.60 ± 2.39-[1][2][3]
NALL (Long-term) 5-domain NPC-CSS (12 months)11.10 ± 4.73-0.27 ± 2.420.009[4]
Historical Cohort 5-domain NPC-CSS (12 months)-+1.5 ± 3.16-[4]
NALL (Long-term) 5-domain NPC-CSS (18 months)11.10 ± 4.73+0.05 ± 2.950.023[4]
Historical Cohort 5-domain NPC-CSS (18 months)-+2.25 ± 4.74-[4]

SARA: Scale for the Assessment and Rating of Ataxia (lower scores indicate better neurologic status). NPC-CSS: Niemann-Pick disease type C Clinical Severity Scale (lower scores represent better neurologic status).

Table 2: Preclinical Efficacy of N-Acetyl-L-leucine in Traumatic Brain Injury (TBI) Mouse Model
Treatment GroupOutcome MeasureResult% Change vs. VehicleReference
NALL Lesion VolumeMarked attenuationData not quantified[5][6]
NALL Cortical Cell DeathSignificantly loweredData not quantified[5]
NALL Pro-inflammatory Markers (IL-1β, NOX2)Marked decrease in gene expressionData not quantified[7]
Table 3: Preclinical Efficacy of N-Acetyl-L-leucine in Parkinson's Disease (PD) Models
Model SystemTreatmentOutcome MeasureResult% Change vs. ControlReference
GBA1 L444P patient-derived dopaminergic neurons10 mM NALL (4 weeks)Triton-soluble phosphorylated α-synucleinReduced~45% reduction[8]
GBA1 L444P patient-derived dopaminergic neurons10 mM NALL (4 weeks)Triton-insoluble phosphorylated α-synucleinReduced~50% reduction[8]
GBA1 L444P patient-derived dopaminergic neurons10 mM NALLParkin levelsIncreased~70% increase[8]
LRRK2R1441C knock-in miceNALLDopamine-dependent motor learning deficitsImproved-[9]
MPTP-induced mouse modelOral NALLMotor Impairments and DA neuronal deficitsAlleviated-[10]

Comparison with Alternative Neuroprotective Agents

Niemann-Pick Disease Type C
  • Miglustat: An inhibitor of glycosphingolipid synthesis, it is an approved treatment for NPC. Studies in animal models have shown it reduces ganglioside accumulation, slows neurological progression, and increases lifespan.[11][12]

  • Arimoclomol: A co-inducer of heat shock proteins, it has shown neuroprotective effects in Npc1-/- mice.[11]

  • Allopregnanolone: A neurosteroid that has been shown in NP-C mice to double lifespan, delay symptom onset, and reduce cholesterol and ganglioside accumulation.[13]

  • Cyclodextrin: In Npc1-/- mice, a single neonatal dose reversed lysosomal transport defects and improved survival of Purkinje cells.[12]

Traumatic Brain Injury

A variety of agents targeting secondary injury mechanisms have been investigated with mixed results in clinical trials.[5]

  • Progesterone: Exhibits neuroprotective effects in animal models by attenuating excitotoxicity, lipid peroxidation, and apoptosis.[14]

  • Statins: Have shown neuroprotective effects in TBI models by limiting inflammation and reducing glial cell activation.[14]

  • Erythropoietin (EPO): Has demonstrated anti-inflammatory, anti-apoptotic, and anti-oxidative properties in TBI models.[15]

  • PJ34: A selective PARP-1 inhibitor that improved motor function recovery and reduced lesion volume in mice with TBI.[16]

Parkinson's Disease

Therapeutic strategies for PD often focus on targeting alpha-synuclein pathology.

  • Immunotherapy: Both active and passive immunization against α-synuclein have shown neuroprotective effects in transgenic mouse models.[17]

  • Rapamycin: An mTOR inhibitor that enhances autophagy and has been shown to reduce dopaminergic cell death and decrease levels of phosphorylated α-synuclein in PD models.[18]

  • Nilotinib: A tyrosine kinase inhibitor that enhances the clearance of alpha-synuclein.[19][20]

  • RNA interference (RNAi): Gene-silencing mechanisms targeting α-synuclein mRNA have demonstrated neuroprotection in vitro.[17]

Experimental Protocols

Controlled Cortical Impact (CCI) Model for Traumatic Brain Injury in Mice

This model is widely used to induce a reproducible, focal brain injury.

  • Anesthesia and Stereotaxic Surgery: The mouse is anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame.[21] A craniectomy is performed over the target cortical area (e.g., somatosensory and motor cortex).[22][23]

  • Impact Induction: A pneumatically or electromagnetically controlled piston with a specific tip size (e.g., 3 mm for mice) is used to impact the exposed dura.[22] Key injury parameters such as impact velocity (e.g., 1.5-2 m/s), depth (e.g., 1.5-3.5 mm), and dwell time (e.g., 0.1-0.3 s) are precisely controlled to produce injuries of varying severity.[21][23]

  • Post-operative Care: Following the impact, the scalp is sutured, and the animal is allowed to recover. Post-operative analgesia is administered.

  • Outcome Assessment: Neuroprotective effects are evaluated through behavioral tests (e.g., motor and cognitive tasks) and histological analysis (e.g., measurement of lesion volume, assessment of cell death and neuroinflammation).[5][21]

Clinical Assessment of Neurological Function
  • Scale for the Assessment and Rating of Ataxia (SARA): A validated eight-item clinical rating scale used to assess ataxia. It includes assessments of gait, stance, sitting, speech disturbance, and coordination of upper and lower limbs. Scores range from 0 to 40, with lower scores indicating better neurological function.[1][3]

  • 8-Meter Walk Test: This test assesses walking speed and endurance. The time taken for a patient to walk a marked 8-meter distance is recorded.

  • 9-Hole Peg Test (NHPT): This is a quantitative test of upper extremity function and manual dexterity. The time taken to place nine pegs into nine holes on a board and then remove them is measured.[24]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Proposed Neuroprotective Mechanism of N-Acetyl-L-leucine cluster_0 mTORC1 Signaling and Autophagy cluster_1 Neuroinflammation and Neuronal Survival NALL N-Acetyl-L-leucine mTORC1 mTORC1 NALL->mTORC1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Aggregates Misfolded/Damaged Proteins Autophagy->Protein_Aggregates degrades Cellular_Clearance Cellular Clearance Autophagy->Cellular_Clearance promotes Neuroinflammation Neuroinflammation Cellular_Clearance->Neuroinflammation reduces Neuroprotection Neuroprotection Cellular_Clearance->Neuroprotection leads to Neuronal_Death Neuronal Death Neuroinflammation->Neuronal_Death promotes Neuroprotection->Neuronal_Death prevents

Caption: NALL's proposed mechanism via mTORC1 inhibition to promote autophagy.

G Experimental Workflow for Preclinical TBI Study Animal_Model Mouse Model TBI_Induction Controlled Cortical Impact (CCI) Animal_Model->TBI_Induction Treatment_Groups Treatment Groups (NALL vs. Vehicle) TBI_Induction->Treatment_Groups Behavioral_Testing Behavioral Testing (Motor & Cognitive) Treatment_Groups->Behavioral_Testing Histological_Analysis Histological Analysis (Lesion Volume, Cell Death, Neuroinflammation) Treatment_Groups->Histological_Analysis Data_Analysis Data Analysis & Comparison Behavioral_Testing->Data_Analysis Histological_Analysis->Data_Analysis G Clinical Trial Design for NALL in NPC (Crossover Study) cluster_GroupA Group A cluster_GroupB Group B Patient_Population NPC Patients Randomization Randomization (1:1) Patient_Population->Randomization Period1_A Period 1 (12 weeks) NALL Treatment Randomization->Period1_A Period1_B Period 1 (12 weeks) Placebo Randomization->Period1_B Washout_A Washout Period Period1_A->Washout_A Period2_A Period 2 (12 weeks) Placebo Washout_A->Period2_A Endpoint_Assessment Endpoint Assessment (e.g., SARA score) Period2_A->Endpoint_Assessment Washout_B Washout Period Period1_B->Washout_B Period2_B Period 2 (12 weeks) NALL Treatment Washout_B->Period2_B Period2_B->Endpoint_Assessment

References

A Comparative Analysis of N-acetyl-D-leucine and D-leucine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of N-acetylated D-leucine (N-acetyl-D-leucine) and its non-acetylated counterpart, D-leucine. The following sections present a comparative analysis of their physicochemical properties, biological activities, and pharmacokinetic profiles, supported by experimental data. This document is intended to assist researchers, scientists, and drug development professionals in understanding the key differences between these two molecules and their potential applications.

Physicochemical Properties

The addition of an acetyl group to D-leucine results in notable changes to its physicochemical properties, which can influence its solubility, stability, and formulation characteristics. A summary of these properties is presented in Table 1.

PropertyN-acetyl-D-leucineD-leucine
Molecular Formula C8H15NO3C6H13NO2
Molecular Weight 173.21 g/mol [1]131.17 g/mol
Appearance White to off-white crystalline powder[2]White crystalline powder
Melting Point 176-177°C[2]~300 °C (decomposes)
Solubility Sparingly soluble in aqueous buffers. Soluble in ethanol (~1 mg/ml), DMSO, and DMF (~30 mg/ml)[3].Soluble in water.
Chemical Structure N-acetyl derivative of D-leucine[1]An enantiomer of the proteinogenic amino acid leucine.

Biological Activity and Applications

Both N-acetyl-D-leucine and D-leucine have demonstrated biological activity, although their mechanisms of action and therapeutic targets appear to differ.

N-acetyl-D-leucine is primarily investigated as part of the racemic mixture N-acetyl-DL-leucine, which has been used for the treatment of vertigo.[4] However, studies on the individual enantiomers have shown that the L-form is the active component in vestibular compensation, while the D-enantiomer shows little to no effect in this context.[4][5][6] N-acetyl-D-leucine is also known to be a substrate for D-aminoacylase enzymes in bacteria and can interfere with biofilm formation.[2] In drug development, its unique structure is suggested to offer improved solubility and bioavailability for therapeutic agents.[7]

D-leucine , on the other hand, has shown potent anti-seizure effects in animal models.[1][8][9][10] Notably, D-leucine was effective at terminating seizures even after their onset, a characteristic not observed with L-leucine.[8][9] The mechanism of its anti-seizure activity is thought to be novel and distinct from existing anti-epileptic drugs.[1][9] D-leucine is also utilized in the synthesis of peptide-based enzyme inhibitors and as a chiral building block in the development of pharmaceuticals.[11]

A summary of their primary biological activities and applications is provided in Table 2.

FeatureN-acetyl-D-leucineD-leucine
Primary Biological Activity Inactive enantiomer in the context of vestibular compensation.[4][5][6] Substrate for bacterial D-aminoacylases and inhibits biofilm formation.[2]Potent anti-seizure activity in preclinical models.[1][8][9][10]
Mechanism of Action Competes with N-acetyl-L-leucine for monocarboxylate transporter uptake.[12]The exact mechanism is not fully elucidated but appears to be novel and different from other anti-seizure medications.[1][9]
Therapeutic Potential Investigated for its role in drug formulation and as a building block in peptide synthesis.[7]Potential as a novel anti-epileptic drug.[1][8][9]
Applications in Research Used to study D-amino acid metabolism and bacterial biofilm disassembly.[2]A critical reagent in biochemistry, peptide synthesis, and enzyme studies.[13]

Pharmacokinetic Profile

A key study investigating the pharmacokinetics of the enantiomers of N-acetyl-leucine provides valuable insights into the behavior of N-acetyl-D-leucine in vivo.[7][11][14] When administered as a racemic mixture (N-acetyl-DL-leucine) to mice, the plasma concentration and total exposure (AUC) of N-acetyl-D-leucine were significantly higher than that of N-acetyl-L-leucine.[7][11][14] This suggests that N-acetyl-D-leucine is cleared from the body more slowly than its L-enantiomer. The study also indicated that the D-enantiomer is likely not deacetylated and is metabolically inert, being excreted unchanged.[11]

The following table summarizes the pharmacokinetic parameters of N-acetyl-D-leucine when administered as part of a racemic mixture.

Pharmacokinetic ParameterValue (for N-acetyl-D-leucine after oral administration of N-acetyl-DL-leucine at 100 mg/kg)
Cmax (ng/mL) 86100[11][14]
AUC (h*ng/mL) 75800[11][14]
Tmax (h) <0.25[2]
T1/2 (h) 0.31[2]

Experimental Protocols

The following is a detailed methodology for a pharmacokinetic study of N-acetyl-leucine enantiomers, adapted from a published study.[11][14] This protocol can serve as a template for designing comparative pharmacokinetic studies between N-acetyl-D-leucine and D-leucine.

Objective: To determine and compare the pharmacokinetic profiles of N-acetyl-D-leucine and N-acetyl-L-leucine after oral administration of N-acetyl-DL-leucine.

Materials:

  • N-acetyl-DL-leucine

  • Male mice (e.g., C57BL/6)

  • Vehicle for oral administration (e.g., water)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Liquid chromatography/mass spectrometry (LC/MS) system

  • Pharmacokinetic analysis software

Procedure:

  • Animal Dosing:

    • Acclimatize male mice for at least one week before the experiment.

    • Fast the mice overnight before dosing.

    • Prepare a solution of N-acetyl-DL-leucine in the vehicle at a concentration of 10 mg/mL.

    • Administer the solution orally to the mice at a dose of 100 mg/kg.

  • Sample Collection:

    • Collect blood samples from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) after administration.

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentrations of N-acetyl-D-leucine and N-acetyl-L-leucine in the plasma samples using a validated chiral liquid chromatography/mass spectrometry (LC/MS) method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) for each enantiomer using a noncompartmental model with appropriate software.

  • Data Interpretation:

    • Compare the pharmacokinetic parameters of N-acetyl-D-leucine and N-acetyl-L-leucine to assess for differences in their absorption, distribution, metabolism, and excretion.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization fasting Overnight Fasting animal_acclimatization->fasting dose_prep Dose Preparation (10 mg/mL in vehicle) oral_admin Oral Administration (100 mg/kg) dose_prep->oral_admin blood_collection Blood Collection (0.25, 0.5, 1, 2, 4, 6, 8h) oral_admin->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage lcms_analysis Chiral LC/MS Analysis sample_storage->lcms_analysis pk_analysis Pharmacokinetic Analysis (Noncompartmental Model) lcms_analysis->pk_analysis data_interpretation Data Interpretation pk_analysis->data_interpretation

Caption: Workflow of a typical pharmacokinetic study.

Comparative Fate and Activity of N-acetyl-D-leucine vs. D-leucine

G cluster_nadl N-acetyl-D-leucine cluster_dl D-leucine nadl_uptake Uptake via Monocarboxylate Transporters nadl_metabolism Metabolically Inert (No Deacetylation) nadl_uptake->nadl_metabolism nadl_effect Inactive in Vestibular Compensation nadl_metabolism->nadl_effect nadl_excretion Excreted Unchanged nadl_metabolism->nadl_excretion dl_uptake Uptake via Amino Acid Transporters dl_metabolism Metabolism via D-amino acid oxidase pathway dl_uptake->dl_metabolism dl_effect Anti-seizure Activity dl_uptake->dl_effect start Compound Administration start->nadl_uptake start->dl_uptake

Caption: Logical flow of biological fate and activity.

References

A Comparative Guide to Analytical Methods for N-Acetyl-Amino Acids: A Focus on LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of N-acetylated amino acids, with a particular focus on providing a framework for the analysis of N-Acetyl-N-methyl-D-leucine. While direct cross-validation studies for this compound are not publicly available, this document summarizes and compares the performance of various validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for structurally related N-acetyl-amino acids. The experimental data and protocols presented here can inform the development and validation of robust analytical methods for novel compounds in this class.

Comparison of Quantitative Performance

The following table summarizes the key performance parameters of different LC-MS/MS methods for the analysis of N-acetyl-amino acids in various biological matrices. This data provides a benchmark for the expected performance of a well-developed analytical method.

Analyte(s)MatrixMethod HighlightsLinearity (R²)Accuracy/Recovery (%)Precision (%RSD)LOD/LOQCitation
N-acetyl-DL-leucineHuman FingernailsUPLC-ESI-MS/MS with pre-column derivatization (DBD-Apy)> 0.999796.92 - 105.69Not ReportedLOD: 1.50 fmol[1]
N-acetyl-leucine, N-acetyl-isoleucineHuman HairUPLC-ESI-MS/MSNot Reported89.76 - 111.540.57 - 6.23LOD: 4-10 pmol[2]
N-acetyl-L-cysteineRat Plasma and TissuesUPLC-MSNot Reported98.51 - 101.88< 15%LOD: 0.20 µg/mL, LOQ: 0.66 µg/mL[3]
N-acetyl-DL-leucine enantiomersMouse Plasma and TissuesChiral-HPLC with Orbitrap MSNot ReportedNot ReportedNot ReportedLOD: 10-25 ng/mL, LOQ: 25-50 ng/mL[4][5]
N-acetyl-glutamine enantiomersNot specifiedLC-MS/MS on a chiral columnNot ReportedNot ReportedNot ReportedNot Reported[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are summaries of typical experimental protocols for the LC-MS/MS analysis of N-acetyl-amino acids.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and enriching the analyte of interest.

  • Protein Precipitation: This is a common and straightforward method for removing proteins from biological samples like plasma.[3]

    • To a 200 µL plasma sample, add an internal standard.

    • Add a precipitating agent such as cold perchloric acid.

    • Vortex the mixture to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Collect the supernatant for analysis.

  • Micropulverized Extraction: This method is suitable for solid matrices like hair.[7]

    • Hair samples are washed, dried, and then micropulverized.

    • The powdered sample is extracted with an appropriate solvent mixture (e.g., acetonitrile/formic acid in water).

    • The extract is then processed for LC-MS/MS analysis.

  • Pre-column Derivatization: For chiral separation and enhanced sensitivity, derivatization can be employed.[1]

    • The extracted analyte is mixed with a derivatizing agent (e.g., DBD-Apy) under specific pH and temperature conditions.

    • The reaction is quenched after a set time.

    • The derivatized sample is then injected into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is essential for resolving the analyte from other matrix components and potential isomers.

  • Column: Reversed-phase columns, such as C18, are frequently used.[1][7] For chiral separations, specialized chiral columns (e.g., CHIRALPAK QD-AX) are necessary.[6]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol).[2][7]

  • Elution: A gradient elution, where the proportion of the organic solvent is varied over time, is often used to achieve optimal separation of multiple analytes.[4] An isocratic elution, with a constant mobile phase composition, can be effective for simpler analyses.[7]

Mass Spectrometry

Tandem mass spectrometry provides high selectivity and sensitivity for the detection and quantification of the analyte.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for N-acetyl-amino acids.[7]

  • Detection: Multiple Reaction Monitoring (MRM) is the most frequently employed scan mode for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, which enhances selectivity and sensitivity.[7] For example, the fragmentation transition for N-acetyl-leucine has been reported as m/z 174.1 → 86.1.[7]

Workflow and Logical Relationships

The following diagrams illustrate key workflows in the analysis and validation of analytical methods for this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma, Hair) ProteinPrecipitation Protein Precipitation BiologicalMatrix->ProteinPrecipitation Extraction Extraction ProteinPrecipitation->Extraction Derivatization Derivatization (Optional for Chiral Analysis) Extraction->Derivatization FinalExtract Final Extract for Injection Derivatization->FinalExtract LC Liquid Chromatography Separation FinalExtract->LC MS Mass Spectrometry Detection (MRM) LC->MS Quantification Quantification MS->Quantification

General Analytical Workflow

cluster_validation Method Validation Parameters Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Recovery Extraction Recovery Precision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect LOD_LOQ LOD & LOQ MatrixEffect->LOD_LOQ Stability Stability (Freeze-Thaw, Short- & Long-Term) LOD_LOQ->Stability ValidatedMethod Validated Analytical Method Stability->ValidatedMethod Start Method Development Start->Specificity

Method Validation Pathway

References

N-Acetyl-N-methyl-D-leucine efficacy in different neurological disease models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical and clinical data reveals the therapeutic potential of N-Acetyl-L-leucine (NALL), an orally administered modified amino acid, in various neurological disease models. Emerging evidence suggests its efficacy in rare lysosomal storage disorders, such as Niemann-Pick disease type C (NPC) and GM2 gangliosidoses, as well as more common neurodegenerative conditions like Parkinson's disease. Its neuroprotective effects appear to stem from a multi-faceted mechanism of action that includes enhancing mitochondrial function, reducing neuroinflammation, and promoting cellular autophagy.

N-Acetyl-L-leucine, the L-enantiomer of the racemic N-acetyl-DL-leucine, has been identified as the pharmacologically active form of the drug.[1][2] It has demonstrated a favorable safety profile in multiple clinical trials and is being investigated for its potential to modify the course of several debilitating neurological diseases.[3][4][5] This guide provides a comparative overview of its efficacy, supported by experimental data, and details the methodologies used in key studies.

Efficacy in Lysosomal Storage Disorders

NALL has shown significant therapeutic benefits in models of lysosomal storage diseases, a group of rare genetic disorders characterized by the accumulation of undigested molecules in lysosomes, leading to cellular dysfunction and neurodegeneration.

In patients with Niemann-Pick disease type C (NPC) , an open-label Phase II trial and a subsequent Phase III randomized, placebo-controlled crossover trial demonstrated statistically significant and clinically meaningful improvements.[3][6][7] The primary endpoint in the Phase III trial, the change in the total score on the Scale for the Assessment and Rating of Ataxia (SARA), showed a significant improvement with NALL treatment compared to placebo.[7] Long-term follow-up data suggest a disease-modifying and neuroprotective effect, with sustained improvements in neurological signs and symptoms over 12 and 18 months.[3]

Similarly, in patients with GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases) , a Phase IIb multinational, open-label, rater-blinded study found that NALL treatment was associated with statistically significant and clinically relevant improvements in functioning and quality of life.[8] The study met its primary endpoint, the Clinical Impression of Change in Severity (CI-CS), which was assessed by blinded raters evaluating video recordings of patients performing specific motor tasks.[8]

The therapeutic effect in these disorders is thought to be linked to NALL's ability to improve mitochondrial energy metabolism, which is impaired in these conditions.[1][3] In a mouse model of Sandhoff disease, N-acetyl-DL-leucine was found to normalize glucose and glutamate metabolism, increase autophagy, and boost levels of the antioxidant enzyme superoxide dismutase.[1]

Promising Results in Parkinson's Disease Models

Recent preclinical studies have highlighted the potential of NALL in Parkinson's disease (PD) . In cellular models using patient-derived dopaminergic neurons with GBA1 or LRRK2 mutations, NALL treatment led to a reduction in pathological phosphorylated alpha-synuclein (pS129-syn), a hallmark of PD.[5][9][10] This effect was found to be dependent on the serine protease HTRA1.[5][9]

Furthermore, NALL was shown to upregulate the expression of wild-type parkin, a protein crucial for mitochondrial quality control, and improve synaptic function.[9][10] In a mutant LRRK2 knock-in mouse model of PD, NALL treatment decreased pS129-alpha-synuclein, increased parkin levels, and ameliorated dopamine-dependent motor learning deficits.[9][10] Case reports in individuals with REM Sleep Behavior Disorder, a condition often preceding PD, have also suggested that acetyl-DL-leucine may halt disease progression.[4][11]

Neuroprotective Effects in Other Neurological Conditions

The therapeutic potential of NALL extends to other neurological conditions. In a mouse model of traumatic brain injury (TBI) , NALL treatment was shown to decrease neuroinflammatory markers, reduce cortical cell death, improve autophagy, and promote the recovery of motor and cognitive function.[1][2][12] Studies have also reported symptomatic improvement in patients with various forms of cerebellar ataxia .[1][7]

Mechanism of Action: A Multi-Target Approach

The beneficial effects of N-Acetyl-L-leucine across different neurological diseases are attributed to its complex and multi-target mechanism of action. Key proposed mechanisms include:

  • Metabolic Modulation: NALL appears to correct metabolic dysfunction by improving mitochondrial energy metabolism and increasing ATP production.[1][3][4] It has been shown to normalize glucose and glutamate metabolism in disease models.[1]

  • Enhanced Autophagy: The compound promotes autophagy, the cellular process for clearing damaged proteins and organelles, which is often impaired in neurodegenerative diseases.[1][13]

  • Reduced Neuroinflammation and Oxidative Stress: NALL has been shown to decrease neuroinflammatory markers and increase levels of antioxidant enzymes like superoxide dismutase.[1][12]

  • Modulation of Neurotransmitter Systems: While the primary focus has been on its metabolic and cellular clearance effects, its original use in treating vertigo suggests an influence on neuronal excitability and neurotransmitter balance.[1]

dot

N-Acetyl-L-leucine Mechanism of Action NALL N-Acetyl-L-leucine (NALL) Mito Mitochondrial Function NALL->Mito Autophagy ↑ Autophagy NALL->Autophagy Neuroinflammation ↓ Neuroinflammation NALL->Neuroinflammation OxidativeStress ↓ Oxidative Stress (↑ Superoxide Dismutase) NALL->OxidativeStress ATP ↑ ATP Production Mito->ATP Metabolism Normalized Glucose & Glutamate Metabolism Mito->Metabolism Neuroprotection Neuroprotection & Functional Improvement ATP->Neuroprotection Metabolism->Neuroprotection Clearance ↑ Clearance of Aggregated Proteins (e.g., p-synuclein) Autophagy->Clearance Clearance->Neuroprotection CellDeath ↓ Neuronal Cell Death Neuroinflammation->CellDeath OxidativeStress->CellDeath CellDeath->Neuroprotection

Caption: Proposed multi-target mechanism of action of N-Acetyl-L-leucine.

Comparative Data on Efficacy

The following tables summarize the quantitative data from key studies on N-Acetyl-L-leucine in various neurological disease models, with a comparison to alternative treatments where available.

Table 1: Efficacy in Niemann-Pick Disease Type C (NPC)

Outcome MeasureN-Acetyl-L-leucine (NALL)Placebo / Standard of CareStudy Details
SARA Total Score Change -1.97 ± 2.43 points (improvement) after 12 weeks-0.60 ± 2.39 points after 12 weeksPhase 3 Randomized Crossover Trial (IB1001-301).[3]
CI-CS Score Mean difference of 0.86 (p=0.029) favoring NALL-Phase II Open-Label, Rater-Blinded Study.[6]
Long-term SARA Improvement Maintained improvement at 12 and 18 monthsNot applicableOpen-Label Extension Study.[3]

SARA: Scale for the Assessment and Rating of Ataxia; CI-CS: Clinical Impression of Change in Severity.

Table 2: Efficacy in Parkinson's Disease (PD) Models

Neurological Disease ModelOutcome MeasureN-Acetyl-L-leucine (NALL) ResultAlternative Treatment / ControlStudy Details
GBA1 L444P Patient-Derived Neurons Triton-soluble p-α-synuclein~45% reduction with 10 mM NALLUntreated ControlPreclinical In Vitro Study.[11]
GBA1 L444P Patient-Derived Neurons Triton-insoluble p-α-synuclein~50% reduction with 10 mM NALLUntreated ControlPreclinical In Vitro Study.[11]
GBA1 L444P Patient-Derived Neurons Parkin Levels~70% increase with 10 mM NALLUntreated ControlPreclinical In Vitro Study.[11]
LRRK2 R1441C Knock-in Mice Motor Learning DeficitsImproved performanceVehicle ControlPreclinical In Vivo Study.[9][10]
Standard of Care (Symptomatic) Motor Symptom ControlVaries (e.g., Levodopa)-General Clinical Practice.

p-α-synuclein: phosphorylated alpha-synuclein.

Table 3: Efficacy in Other Neurological Disease Models

Neurological Disease ModelKey Finding with N-Acetyl-L-leucineAlternative Treatment / Standard of Care
GM2 Gangliosidoses Statistically significant improvement in CI-CS score (p=0.039).[8]Palliative care.[8]
Traumatic Brain Injury (mouse model) Marked attenuation of lesion volume and improved functional deficits.[2]Many experimental treatments fail in clinical trials.[2]
Amyotrophic Lateral Sclerosis (ALS) No direct studies found for NALL.Riluzole (modest survival benefit).[14] Antioxidants like N-acetylcysteine (NAC) showed prolonged survival in a mouse model.[15][16]
Alzheimer's Disease No direct studies found for NALL.Acetylcholinesterase inhibitors (e.g., Donepezil) and NMDA receptor antagonists (e.g., Memantine) for symptomatic relief.[17][18] Aducanumab and Lecanemab target amyloid plaques.[18]

Experimental Protocols

Clinical Trial in Niemann-Pick Disease Type C (IB1001-301)
  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial. Patients were assigned to receive either NALL for 12 weeks followed by placebo for 12 weeks, or the reverse sequence.[7]

  • Participants: Patients aged 4 years or older with a genetically confirmed diagnosis of NPC.[7]

  • Intervention: Orally administered NALL. Patients 13 years or older received 4 g/day . Patients aged 4 to 12 years received weight-based doses (2 to 4 g/day ).[7]

  • Primary Endpoint: The total score on the Scale for the Assessment and Rating of Ataxia (SARA), which ranges from 0 to 40, with lower scores indicating better neurological status.[7]

  • Data Analysis: The difference in SARA scores between the NALL and placebo treatment periods was analyzed.

dot

NPC_Clinical_Trial_Workflow cluster_group1 Group 1 cluster_group2 Group 2 G1_P1 12 weeks NALL Crossover Crossover G1_P1->Crossover G1_P2 12 weeks Placebo End Final Analysis (SARA Score) G1_P2->End G2_P1 12 weeks Placebo G2_P1->Crossover G2_P2 12 weeks NALL G2_P2->End Start Patient Randomization Start->G1_P1 Start->G2_P1 Crossover->G1_P2 Crossover->G2_P2

Caption: Crossover design of the Phase 3 NALL trial in NPC.

In Vitro Parkinson's Disease Model
  • Cell Culture: Dopaminergic neurons were derived from induced pluripotent stem cells (iPSCs) from Parkinson's disease patients carrying GBA1 or LRRK2 mutations.[5][9]

  • Treatment: Neurons were treated with NALL at various concentrations (e.g., 5 mM or 10 mM) for a specified period (e.g., four weeks).[11]

  • Outcome Measures:

    • Western Blotting: To quantify the levels of specific proteins, including total and phosphorylated alpha-synuclein, and parkin.[5]

    • Proteomics: Discovery-based proteomics were used to identify broad changes in protein expression, revealing upregulation of lysosomal, mitochondrial, and synaptic proteins.[9][10]

  • Mechanism Investigation: To determine the role of HTRA1, shRNA lentiviral constructs were used to knockdown the HTRA1 gene, and the effect on pS129-syn levels was then measured after NALL treatment.[5]

Conclusion

N-Acetyl-L-leucine is emerging as a significant therapeutic candidate for a range of neurological disorders. Its efficacy in clinically meaningful endpoints in rare diseases like NPC and GM2 gangliosidoses is particularly noteworthy. The preclinical data in Parkinson's disease models are compelling, suggesting a potential to modify key pathological processes. The compound's multi-target mechanism, addressing metabolic dysfunction, impaired autophagy, and neuroinflammation, provides a strong rationale for its broad therapeutic potential. Further large-scale, long-term clinical trials are warranted to confirm these promising findings and to explore its utility in more common neurodegenerative diseases such as Parkinson's and potentially Alzheimer's disease.

References

Head-to-head comparison of N-Acetyl-N-methyl-D-leucine with standard neuroprotectants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of N-Acetyl-L-leucine and Standard Neuroprotective Agents

A Note on the Investigated Compound: The following analysis focuses on N-Acetyl-L-leucine (NALL), the pharmacologically active L-enantiomer of N-acetyl-leucine. Initial searches for "N-Acetyl-N-methyl-D-leucine" did not yield significant scientific literature on neuroprotective properties. In contrast, N-Acetyl-L-leucine has been the subject of numerous preclinical and clinical investigations for its neuroprotective potential. It is presumed that the interest lies in this actively researched molecule.

Introduction

The pursuit of effective neuroprotective therapies is a cornerstone of neuroscience research, aiming to mitigate the neuronal damage seen in acute injuries like traumatic brain injury (TBI) and stroke, as well as chronic neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. This guide provides a head-to-head comparison of N-Acetyl-L-leucine (NALL), an emerging neuroprotectant, with established standard-of-care agents: Riluzole, Edaravone, and Memantine. The comparison is based on their mechanisms of action, preclinical efficacy, and available clinical data.

Mechanism of Action

The neuroprotective effects of NALL and the standard agents stem from distinct molecular pathways. NALL appears to exert its effects through the restoration of cellular homeostasis, particularly by enhancing autophagy and reducing neuroinflammation. In contrast, Riluzole, Edaravone, and Memantine target more specific pathways related to excitotoxicity, oxidative stress, and glutamatergic dysfunction, respectively.

N-Acetyl-L-leucine (NALL)

NALL's neuroprotective mechanism is thought to be multifactorial. Preclinical studies suggest that it may be mediated through the activation of autophagy, a cellular process responsible for clearing damaged organelles and protein aggregates.[1] In a mouse model of TBI, NALL treatment was shown to partially restore autophagy flux, which is often impaired after injury.[1][2] This restoration of autophagy is associated with reduced cortical cell death.[1] Additionally, NALL has been observed to attenuate neuroinflammation by decreasing the expression of inflammatory markers.[1] It has also been shown to normalize glucose and glutamate metabolism and increase levels of the antioxidant enzyme superoxide dismutase in a mouse model of Sandhoff's disease.[3]

Standard Neuroprotectants
  • Riluzole: Primarily used in the treatment of ALS, Riluzole's mechanism involves the modulation of glutamate neurotransmission. It is believed to inhibit glutamate release from presynaptic terminals and inactivate voltage-gated sodium channels.[4][5] By reducing glutamatergic excitotoxicity, Riluzole helps to protect motor neurons from damage.[4] Some studies also suggest that it may directly inhibit protein kinase C (PKC), contributing to its antioxidant effects.[6]

  • Edaravone: Approved for the treatment of ALS and acute ischemic stroke in some countries, Edaravone is a potent free radical scavenger.[7][8] It mitigates oxidative stress by neutralizing reactive oxygen species (ROS), thereby protecting neurons and other cells from damage.[7] Its mechanism includes inhibiting lipid peroxidation and reducing inflammation.[7]

  • Memantine: Used in the management of moderate-to-severe Alzheimer's disease, Memantine is a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][9] It blocks the pathological overactivation of NMDA receptors by glutamate, which is thought to contribute to neuronal excitotoxicity and cognitive decline in Alzheimer's disease, without disrupting normal synaptic activity.[9][10] Memantine may also have anti-inflammatory effects and stimulate the release of neurotrophic factors from astrocytes.[1][11]

Signaling Pathway Diagrams

NALL_Mechanism Neuronal Injury Neuronal Injury Impaired Autophagy Impaired Autophagy Neuronal Injury->Impaired Autophagy Neuroinflammation Neuroinflammation Neuronal Injury->Neuroinflammation NALL NALL Restored Autophagy Flux Restored Autophagy Flux NALL->Restored Autophagy Flux promotes Reduced Inflammatory Markers Reduced Inflammatory Markers NALL->Reduced Inflammatory Markers promotes Neuroprotection Neuroprotection Restored Autophagy Flux->Neuroprotection Reduced Inflamammatory Markers Reduced Inflamammatory Markers Reduced Inflamammatory Markers->Neuroprotection

Caption: Proposed neuroprotective mechanism of N-Acetyl-L-leucine (NALL).

Standard_Neuroprotectants_Mechanisms cluster_Riluzole Riluzole cluster_Edaravone Edaravone cluster_Memantine Memantine Riluzole Riluzole Glutamate Release Glutamate Release Riluzole->Glutamate Release inhibits Voltage-gated Na+ Channels Voltage-gated Na+ Channels Riluzole->Voltage-gated Na+ Channels inactivates Excitotoxicity Excitotoxicity Glutamate Release->Excitotoxicity Voltage-gated Na+ Channels->Excitotoxicity Edaravone Edaravone Free Radicals (ROS) Free Radicals (ROS) Edaravone->Free Radicals (ROS) scavenges Oxidative Stress Oxidative Stress Free Radicals (ROS)->Oxidative Stress Memantine Memantine NMDA Receptor Overactivation NMDA Receptor Overactivation Memantine->NMDA Receptor Overactivation antagonizes NMDA Receptor Overactivation->Excitotoxicity

Caption: Mechanisms of action for standard neuroprotectants.

Preclinical Efficacy Data

The following tables summarize key preclinical findings for NALL and the standard neuroprotectants in relevant animal models. Direct comparative studies are limited; therefore, data is presented from individual studies.

Table 1: N-Acetyl-L-leucine (NALL) Preclinical Data
IndicationAnimal ModelKey FindingsReference
Traumatic Brain InjuryControlled Cortical Impact (CCI) in miceSignificantly improved motor and cognitive outcomes; attenuated cell death and reduced expression of neuroinflammatory markers.[12]
Niemann-Pick Disease Type CNpc1-/- miceSignificantly reduced ataxia, delayed onset of functional decline, slowed disease progression, and prolonged survival.[13]
Table 2: Standard Neuroprotectants Preclinical Data
CompoundIndicationAnimal ModelKey FindingsReference
Riluzole Amyotrophic Lateral SclerosisTransgenic mouse model of familial ALSSignificantly preserved motor function.[14]
Parkinson's Disease6-OHDA rat modelNeuroprotective effects at 8 mg/kg, with a reduction in the loss of TH-positive neurons.[15]
Edaravone Ischemic StrokeRat transient focal ischemia modelReduced infarct volume and brain swelling.[16]
Ischemic StrokeAnimal models of focal cerebral ischemia (systematic review)Improved functional and structural outcomes by 30.3% and 25.5%, respectively.[11]
Memantine Alzheimer's Disease5XFAD mouse modelAmeliorated behavioral deficits, neuron loss, and impaired neurogenesis.[7]
Alzheimer's DiseaseRat model with β-amyloid injectionSignificant reductions in neuronal degeneration, pyknotic nuclei, and astrocytic activation.[17]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

N-Acetyl-L-leucine in Traumatic Brain Injury (Hegdekar et al., 2021)
  • Animal Model: Controlled Cortical Impact (CCI) model of TBI in mice.

  • Drug Administration: N-Acetyl-L-leucine (NALL) was administered orally to mice.

  • Behavioral Assessments: Motor and cognitive outcomes were evaluated.

  • Histological and Molecular Analysis: Cell death was assessed, and the expression of neuroinflammatory markers was quantified. Autophagy flux was also analyzed.

TBI_Experimental_Workflow CCI_Injury Controlled Cortical Impact (CCI) on Mice Treatment Oral Administration of NALL or Vehicle CCI_Injury->Treatment Behavioral_Tests Motor and Cognitive Function Tests Treatment->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Analysis Histology (Cell Death) Biochemical Analysis (Inflammatory Markers, Autophagy) Tissue_Collection->Analysis Outcome Assessment of Neuroprotection Analysis->Outcome

Caption: Experimental workflow for NALL in a mouse model of TBI.

Edaravone in Ischemic Stroke
  • Animal Model: Middle Cerebral Artery Occlusion (MCAO) in rats to model focal cerebral ischemia.

  • Drug Administration: Edaravone (e.g., 3 mg/kg) was injected intravenously at specific time points after MCAO.

  • Outcome Measures: Infarct volume and brain swelling were measured 24 hours post-ischemia.

  • Biochemical Analysis: Levels of plasma inflammatory markers such as interleukin (IL)-1β and matrix metalloproteinase-9 (MMP-9) were assessed.[16]

Memantine in Alzheimer's Disease Model
  • Animal Model: Intracerebroventricular injection of β-amyloid in rats to model Alzheimer's-like pathology.

  • Drug Administration: Memantine was administered to rats, for example, via intraperitoneal injection (e.g., 10 mg/kg/day).

  • Behavioral Assessments: Cognitive function was evaluated using tasks like the novel object recognition test.

  • Histological Analysis: Amyloid plaque burden in the cortex and hippocampus was quantified.[3]

Clinical Data and Safety Profile

N-Acetyl-L-leucine (NALL)

NALL has been investigated in clinical trials for several rare neurodegenerative diseases. In a Phase III trial for Niemann-Pick disease type C, treatment with NALL for 12 weeks resulted in a better neurologic status compared to placebo.[18] Specifically, the mean change from baseline in the Scale for the Assessment and Rating of Ataxia (SARA) total score was -1.97 with NALL versus -0.60 with placebo.[18][19] Long-term data suggests a disease-modifying, neuroprotective effect.[20][21] NALL has been generally well-tolerated in these trials, with no treatment-related serious adverse events reported.[18]

Standard Neuroprotectants
  • Riluzole: Clinical trials in ALS patients have shown that Riluzole can extend survival by approximately 2-3 months.[22] It is generally well-tolerated, with potential side effects including asthenia and nausea.[12]

  • Edaravone: In clinical trials for ALS, Edaravone has been shown to slow the decline in physical function.[23] A systematic review of its use in animal models of stroke showed significant improvements in functional and structural outcomes.[11] The most common adverse events include contusion and gait disturbance.

  • Memantine: In patients with moderate to severe Alzheimer's disease, Memantine has shown modest benefits in cognition and function.[24] It is considered to have a favorable safety profile, with dizziness being a potential side effect.

Conclusion

N-Acetyl-L-leucine presents a promising neuroprotective strategy with a distinct mechanism of action centered on restoring cellular homeostasis. Its efficacy in preclinical models of acute neuronal injury and chronic neurodegenerative diseases, coupled with a favorable safety profile in early clinical trials, warrants further investigation.

The standard neuroprotectants—Riluzole, Edaravone, and Memantine—each have well-defined roles in specific neurological conditions, primarily by targeting excitotoxicity and oxidative stress. While they offer modest benefits, the need for more effective and broadly applicable neuroprotective agents remains.

Future research should include direct comparative studies of NALL against these standard agents in various disease models to better delineate its relative efficacy and potential therapeutic advantages. The development of novel neuroprotective strategies like NALL offers hope for improved outcomes for patients with a wide range of neurological disorders.

References

Safety Operating Guide

Essential Safety and Logistics for Handling N-Acetyl-N-methyl-D-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of N-Acetyl-N-methyl-D-leucine, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures. The following information is based on the safety data for the closely related compounds N-Acetyl-L-leucine, N-Acetyl-D-leucine, and N-Acetyl-DL-leucine, and should be considered a strong guideline in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection Type Specific Equipment Standard/Recommendation
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1][2]
Hand Protection Chemical impermeable gloves (e.g., nitrile rubber, polychloroprene, butyl rubber, fluorocaoutchouc, polyvinyl chloride)Inspected prior to use; satisfy specifications of EU Directive 89/686/EEC and the standard EN 374[1][3]
Body Protection Laboratory coat, overalls, or fire/flame resistant and impervious clothingSelected based on the hazards present in the workplace[2][3][4]
Respiratory Protection Full-face respirator or N95 (US)/P1 (EN 143) dust masks if exposure limits are exceeded or dust is generatedUse respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU)[1][5][6]

Operational Plan: Step-by-Step Handling and Storage

A systematic approach to handling and storage is critical for maintaining a safe laboratory environment.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or aerosols.[1][4][6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][4] Do not eat, drink, or smoke in the handling area.[4][6]

  • Minimize Dust: Avoid the formation and accumulation of dust.[1][4] Use non-sparking tools to prevent ignition sources.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[3][4] Contaminated clothing should be removed immediately and laundered separately before reuse.[4][6]

Storage Protocol:

  • Container: Store in the original, tightly closed container.[1][4] Suitable containers include lined metal cans or plastic pails.[3]

  • Environment: Keep in a cool, dry, and well-ventilated area.[1][4]

  • Incompatibilities: Store away from incompatible materials, particularly oxidizing agents, to prevent adverse reactions.[3] Also, keep separate from foodstuffs.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations.

Waste Disposal:

  • Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[3]

  • Method: Unused or contaminated material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains or sewer systems.[1]

Contaminated Packaging Disposal:

  • Decontamination: Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[1]

  • Disposal: Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions.[1]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Compound Carefully prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate storage_seal Seal Container Tightly handle_dissolve->storage_seal cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose/Clean PPE cleanup_dispose->cleanup_ppe storage_store Store in Cool, Dry, Ventilated Area storage_seal->storage_store

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.